molecular formula C8H6O5 B057310 5-Hydroxyisophthalic acid CAS No. 618-83-7

5-Hydroxyisophthalic acid

Cat. No.: B057310
CAS No.: 618-83-7
M. Wt: 182.13 g/mol
InChI Key: QNVNLUSHGRBCLO-UHFFFAOYSA-N
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Description

5-Hydroxyisophthalic acid is a versatile and valuable aromatic dicarboxylic acid building block in advanced materials research. Its molecular structure, featuring two carboxylic acid groups and a strategically positioned phenolic hydroxyl group, enables diverse coordination modes and hydrogen bonding, making it an exceptional ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. Researchers utilize this compound to create porous crystalline materials with potential applications in gas storage (e.g., H2, CO2), chemical separation, and heterogeneous catalysis. Furthermore, the phenolic moiety serves as a reactive site for further functionalization and is integral in the synthesis of specialized polyesters and polyamides, imparting enhanced thermal stability and novel material properties. This high-purity compound is essential for scientists developing next-generation functional materials, exploring crystal engineering principles, and designing novel polymeric systems. It is supplied strictly for laboratory research purposes.

Properties

IUPAC Name

5-hydroxybenzene-1,3-dicarboxylic acid
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InChI

InChI=1S/C8H6O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVNLUSHGRBCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
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DSSTOX Substance ID

DTXSID1060687
Record name 5-Hydoxyisophthalic acid
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Molecular Weight

182.13 g/mol
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CAS No.

618-83-7
Record name 5-Hydroxyisophthalic acid
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Record name 5-Hydroxyisophthalic acid
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Record name 1,3-Benzenedicarboxylic acid, 5-hydroxy-
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Record name 3,5-DICARBOXYPHENOL
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Foundational & Exploratory

5-Hydroxyisophthalic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Hydroxyisophthalic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Chemical Properties and Structure

This compound, with the IUPAC name 5-hydroxybenzene-1,3-dicarboxylic acid, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydroxyl group at position 5.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 5-hydroxybenzene-1,3-dicarboxylic acid[1]
Molecular Formula C₈H₆O₅[1]
Molecular Weight 182.13 g/mol [1]
Appearance White to slightly yellow crystalline powder[3]
Melting Point 298-302 °C[3]
Solubility Sparingly soluble in water (0.6 g/L at 15 °C)[3]
pKa₁ ~3.41[3]
pKa₂ -
SMILES O=C(O)c1cc(O)cc(c1)C(=O)O[1]
InChI InChI=1S/C8H6O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11)(H,12,13)[1]
Spectroscopic Data

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons would likely appear as distinct signals in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals would include those for the carboxyl carbons, the hydroxyl-substituted aromatic carbon, and the other aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorptions corresponding to the various functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the carboxylic acids and the phenol, a C=O stretch from the carboxylic acids, and C=C stretching bands from the aromatic ring.[4][5] The fingerprint region will show a complex pattern of absorptions characteristic of the molecule's overall structure.[5]

Crystal Structure

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the identifier 1551712.[1] Analysis of the crystallographic data provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecules in the solid state. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the physical properties of the compound.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development. Two primary synthesis routes are outlined below.

Synthesis of this compound from Isophthalic Acid

This is a two-stage process involving the bromination of isophthalic acid followed by hydrolysis of the resulting 5-bromoisophthalic acid.[6][7]

Stage 1: Synthesis of 5-Bromoisophthalic Acid

  • Materials: Isophthalic acid, oleum (B3057394), bromine, iodine catalyst.

  • Procedure: Isophthalic acid is brominated using bromine in oleum in the presence of an iodine catalyst.[6][7] The reaction mixture is then worked up to isolate the crude 5-bromoisophthalic acid.[6][7]

Stage 2: Hydrolysis of 5-Bromoisophthalic Acid

  • Materials: Crude 5-bromoisophthalic acid, aqueous sodium hydroxide (B78521) (NaOH), copper catalyst.

  • Procedure: The crude 5-bromoisophthalic acid is hydrolyzed with aqueous NaOH in the presence of a copper catalyst.[6][7][8] The reaction yields crude this compound with a purity of approximately 98%.[6][7]

Synthesis of this compound from Dimethyl 5-Hydroxyisophthalate

This method involves the hydrolysis of the diester, Dimethyl 5-hydroxyisophthalate.[3][9]

  • Materials: Dimethyl 5-hydroxyisophthalate, tetrahydrofuran (B95107) (THF), aqueous lithium hydroxide (LiOH), 6N hydrochloric acid (HCl).

  • Procedure:

    • Dissolve Dimethyl 5-hydroxyisophthalate (e.g., 40 g, 19.03 mmol) in THF (10 mL).[9]

    • Add aqueous lithium hydroxide (20 mL, 2 M) to the solution.[9]

    • Stir the reaction mixture at 40 °C overnight.[9]

    • After the reaction is complete, remove the THF by distillation under reduced pressure.[9]

    • Adjust the pH of the remaining aqueous solution to approximately 2 with 6N hydrochloric acid to precipitate the product.[9]

    • Collect the precipitated this compound by filtration.[9]

    • Dry the solid product in a vacuum oven. This process typically yields a white solid.[9]

Purification by Recrystallization

Crude this compound can be purified by recrystallization from water to achieve a purity of over 99%.[6][7]

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot water.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is filtered while hot.

    • Allow the hot, saturated solution to cool slowly to room temperature, which will induce the formation of crystals.

    • Further cooling in an ice bath can maximize the yield of the purified product.

    • Collect the crystals by filtration and wash them with a small amount of cold water.

    • Dry the purified crystals, for instance, in a vacuum oven.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Synthesis_from_Isophthalic_Acid cluster_stage1 Stage 1: Bromination cluster_stage2 Stage 2: Hydrolysis cluster_purification Purification start1 Isophthalic Acid step1 React with Bromine in Oleum (Iodine catalyst) start1->step1 product1 Crude 5-Bromoisophthalic Acid step1->product1 step2 Hydrolyze with aqueous NaOH (Copper catalyst) product1->step2 product2 Crude this compound step2->product2 step3 Recrystallization from Water product2->step3 final_product Pure this compound (>99%) step3->final_product

Synthesis of this compound from Isophthalic Acid.

Synthesis_from_Dimethyl_Ester start Dimethyl 5-Hydroxyisophthalate step1 Dissolve in THF start->step1 step2 Add aqueous LiOH (2M) step1->step2 step3 Stir at 40°C overnight step2->step3 step4 Remove THF (distillation) step3->step4 step5 Adjust pH to ~2 with 6N HCl step4->step5 step6 Precipitation of Product step5->step6 step7 Filter step6->step7 step8 Dry in vacuum oven step7->step8 final_product This compound step8->final_product

References

A Technical Guide to the Synthesis of 5-Hydroxyisophthalic Acid from Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxyisophthalic acid (5-HIPA), identified by its CAS number 618-83-7, is a critical aromatic dicarboxylic acid that serves as a versatile intermediate in the fine chemical and pharmaceutical industries.[1] Its molecular structure, featuring both carboxyl and hydroxyl functional groups, provides strategic points for chemical modification, making it an essential building block for complex molecules.[1] In the pharmaceutical sector, 5-HIPA is a vital precursor for the synthesis of active pharmaceutical ingredients (APIs), most notably as an intermediate in the manufacturing of non-ionic X-ray contrast agents like Iomeprol and bronchodilators.[2][3] Its applications also extend to the production of advanced polymers, heat-resistant polyamides, and thermosetting polyesters for stain-resistant coatings.[1][3] This guide provides an in-depth technical overview of the primary synthetic routes to produce this compound starting from isophthalic acid, focusing on methodologies, experimental protocols, and quantitative data relevant to researchers and professionals in chemical and drug development.

Overview of Synthetic Pathways

Several methods for the preparation of this compound from isophthalic acid have been reported in the literature. The most prominent and practical routes involve multi-step chemical transformations. The three primary pathways are:

  • Bromination and Subsequent Hydrolysis : A robust two-stage process involving the selective bromination of isophthalic acid to form 5-bromoisophthalic acid (5-BIPA), followed by a copper-catalyzed hydrolysis to yield 5-HIPA.[2][4]

  • Nitration, Reduction, and Diazotization : A classic three-step sequence beginning with the nitration of isophthalic acid, followed by the reduction of the nitro group to an amine, and finally, conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.[2]

  • Sulfonation and Caustic Fusion : A traditional method that involves the sulfonation of isophthalic acid, followed by fusion with a strong base (caustic fusion) to replace the sulfonic acid group with a hydroxyl group.[2]

The following diagram illustrates these primary synthetic strategies originating from isophthalic acid.

Synthesis_Routes_Overview cluster_routes Synthetic Pathways IPA Isophthalic Acid Bromination_Route Route 1: Bromination & Hydrolysis IPA->Bromination_Route Nitration_Route Route 2: Nitration, Reduction, Diazotization IPA->Nitration_Route Sulfonation_Route Route 3: Sulfonation & Caustic Fusion IPA->Sulfonation_Route HIPA This compound (5-HIPA) Bromination_Route->HIPA Nitration_Route->HIPA Sulfonation_Route->HIPA Bromination_Route_Workflow Start Isophthalic Acid (IPA) Step1 Bromination Start->Step1 Intermediate 5-Bromoisophthalic Acid (5-BIPA) Step1->Intermediate  Br₂, Oleum, I₂ catalyst Step2 Hydrolysis Intermediate->Step2 Crude Crude 5-HIPA Step2->Crude  aq. NaOH, Cu catalyst  100-270 °C Step3 Purification Crude->Step3 End Pure 5-HIPA (>99%) Step3->End  Crystallization (water) Nitration_Route_Workflow Start Isophthalic Acid Step1 Nitration Start->Step1 HNO₃, H₂SO₄ Intermediate1 5-Nitroisophthalic Acid Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 e.g., Sn/HCl or H₂/Pd Intermediate2 5-Aminoisophthalic Acid Step2->Intermediate2 Step3 Diazotization Intermediate2->Step3 NaNO₂, aq. Acid (HCl) 0-5 °C Intermediate3 Diazonium Salt Intermediate Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 H₂O, Heat End This compound Step4->End

References

Spectroscopic Characterization of 5-Hydroxyisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the key spectroscopic data for 5-Hydroxyisophthalic acid (CAS No: 618-83-7), a compound of interest in the synthesis of metal-organic frameworks (MOFs) and as a precursor for radiographic contrast agents.[1] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant for its characterization.

Summary of Spectroscopic Data

The empirical formula for this compound is C₈H₆O₅, with a molecular weight of 182.13 g/mol .[2] Spectroscopic analysis confirms its molecular structure, characterized by a hydroxyl group and two carboxylic acid functionalities on a benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, spectra are typically acquired in a deuterated solvent like DMSO-d₆.[3][4]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

NucleusChemical Shift (δ, ppm)Description
¹H NMR~10-13Broad singlet, 2H (Carboxylic acid protons, -COOH)
Aromatic protons (specific shifts not detailed)
¹³C NMR~160-185Carbonyl carbons (Carboxylic acid, -COOH)[5][6]
Aromatic carbons (specific shifts not detailed)

Note: Specific peak assignments for the aromatic region were not available in the searched literature. The chemical shift for carboxylic acid protons is characteristically downfield.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3500 - 2500BroadO-H stretch (from carboxylic acid and phenol)[5][6]
~1700StrongC=O stretch (from carboxylic acid)[5][6]

Technique: Data is typically obtained from a Nujol mull or KBr pellet.[4][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 3: Major Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonNotes
182[M]⁺Molecular Ion[8][9]
165[M - OH]⁺Loss of a hydroxyl radical[8][9]
137[M - COOH]⁺ or [M - OH - CO]⁺Loss of a carboxyl group or subsequent loss of CO[5][8][9]

Technique: Electron Ionization (EI) at 70-75 eV is a common method.[9]

Experimental Protocols

Reproducible data relies on standardized experimental procedures. The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (General)

This protocol is a standard procedure for obtaining NMR spectra of solid organic acids like this compound.[10]

  • Sample Preparation : Weigh approximately 5-10 mg of dry this compound powder.

  • Dissolution : Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[11] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[7]

  • Data Acquisition : Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard parameters. For carboxylic acids, the broad hydroxyl proton signal may require adjustment of acquisition parameters to observe.[7]

  • Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

IR Spectroscopy Protocol (Nujol Mull Technique)

The Nujol mull technique is a common method for preparing solid samples for IR analysis.[12]

  • Sample Preparation : Place 2-5 mg of this compound into a clean agate mortar.

  • Mulling : Add one to two drops of Nujol (mineral oil) to the sample.

  • Grinding : Grind the mixture thoroughly with the pestle for several minutes until a smooth, translucent paste is formed. The solid particles should be ground to a size smaller than the wavelength of the incident IR radiation to minimize scattering.[12]

  • Sample Application : Transfer a small amount of the mull onto one face of a clean, dry salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.

  • Data Acquisition : Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry Protocol (Direct Inlet EI)

This protocol describes a direct method for obtaining a mass spectrum of a solid sample.

  • Sample Preparation : Place a small amount of the crystalline this compound into a capillary tube.

  • Introduction : Insert the capillary tube into the direct insertion probe of the mass spectrometer.

  • Ionization : Volatilize the sample by heating the probe. In the ionization chamber, subject the gaseous molecules to a beam of electrons (typically at 70-75 eV) to induce ionization and fragmentation.[9]

  • Analysis : The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Detection : The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis & Interpretation cluster_conclusion Final Structure Confirmation Sample This compound (Solid) Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare Nujol Mull or KBr Pellet Sample->Prep_IR Prep_MS Load into Capillary Tube Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C nuclei) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI Source) Prep_MS->MS_Acq NMR_Data ¹H & ¹³C Spectra Chemical Shifts (ppm) Coupling Constants (Hz) Integration NMR_Acq->NMR_Data IR_Data IR Spectrum Wavenumber (cm⁻¹) Functional Groups IR_Acq->IR_Data MS_Data Mass Spectrum m/z Ratio Fragmentation Pattern Molecular Weight MS_Acq->MS_Data Conclusion Structural Elucidation of This compound NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Spectroscopic analysis workflow for this compound.

References

Solubility Profile of 5-Hydroxyisophthalic Acid in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Hydroxyisophthalic acid (also known as 3,5-dicarboxyphenol) in common organic solvents. Due to its structure, featuring both hydrophilic (hydroxyl and carboxyl groups) and lipophilic (benzene ring) moieties, understanding its solubility is crucial for applications in drug development, polymer chemistry, and organic synthesis. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound varies across different solvents, influenced by factors such as polarity, hydrogen bonding capability, and temperature. The following tables summarize the currently available data.

Table 1: Quantitative Solubility Data

SolventTemperature (°C)SolubilityUnits
Water150.06 g/100 mL[1][2]

Table 2: Qualitative and Semi-Quantitative Solubility Data

SolventObservationImplied Solubility
MethanolA 5% solution is clear and colorless.[3]≥ 5 g/100 mL
Methanol"Almost transparency" noted for solubility.Good solubility
Various Organic SolventsGenerally described as "soluble".[4]Data not quantified

Note: Extensive searches did not yield specific quantitative solubility data for this compound in ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO) in publicly available literature. The experimental protocol provided in the subsequent section can be utilized to determine these values.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following protocol outlines a standard and reliable method for determining the solubility of this compound in a given organic solvent. This method is based on the well-established shake-flask technique followed by quantitative analysis.

1. Materials and Equipment:

  • This compound (purity >99%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Pipette a precise volume of the chosen organic solvent into each vial.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered, saturated solution with the respective solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

3. Quantitative Analysis (Example using UV-Vis Spectroscopy):

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.

  • Measurement and Calculation:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

    • Measure the absorbance of each standard solution at the λmax to construct a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the diluted, saturated sample.

    • Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

    • Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Quantitative Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate on shaker (e.g., 24h at 25°C) B->C D Settle undissolved solid C->D Equilibration complete E Filter supernatant (0.45 µm filter) D->E F Dilute filtrate to known volume E->F I Measure sample absorbance/signal F->I Analyze diluted sample G Prepare standard solutions H Generate calibration curve (e.g., UV-Vis) G->H H->I J Calculate concentration I->J K Determine Solubility J->K Apply dilution factor

Experimental workflow for solubility determination.

References

Thermal decomposition profile of 5-Hydroxyisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Decomposition Profile of 5-Hydroxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition profile of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines established physical properties with projected thermal analysis behavior based on the known decomposition patterns of related aromatic carboxylic acids.

This compound is a white to slightly yellow crystalline powder. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₆O₅[1]
Molecular Weight182.13 g/mol [1]
Melting Point298-302 °C (with decomposition)[2][3][4]
CAS Number618-83-7[2]

Projected Thermal Decomposition Profile

Thermogravimetric Analysis (TGA)

A TGA experiment would measure the change in mass of this compound as a function of temperature. The projected TGA profile would show a significant weight loss step corresponding to the loss of two molecules of carbon dioxide (CO₂).

ParameterProjected Value
Onset of Decomposition~290-300 °C
Primary Decomposition Stage300-350 °C
Theoretical Weight Loss (2 x CO₂)~48.3%
Residual Mass~51.7% (corresponding to phenol)
Differential Scanning calorimetry (DSC)

A DSC analysis would measure the heat flow into or out of the sample as a function of temperature. The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the compound, immediately followed by decomposition.

ParameterProjected Observation
Melting Point (Tₘ)Sharp endotherm around 298-302 °C
DecompositionBroad endothermic or exothermic event overlapping with melting

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed via a two-step decarboxylation process, ultimately yielding phenol.

5-Hydroxyisophthalic_Acid This compound (C₈H₆O₅) Intermediate 3-Hydroxybenzoic Acid (C₇H₆O₃) 5-Hydroxyisophthalic_Acid->Intermediate  -CO₂ CO2_1 CO₂ Phenol Phenol (C₆H₆O) Intermediate->Phenol  -CO₂ CO2_2 CO₂ cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Weight Loss vs. Temperature Profile TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Profile DSC->DSC_Data Decomposition_Profile Thermal Decomposition Profile TGA_Data->Decomposition_Profile DSC_Data->Decomposition_Profile Decomposition_Pathway Proposed Decomposition Pathway Decomposition_Profile->Decomposition_Pathway

References

Addressing CAS Number Discrepancy: 618-83-7

Author: BenchChem Technical Support Team. Date: December 2025

Initial research has revealed a critical discrepancy in the provided CAS number. Chemical databases consistently identify CAS number 618-83-7 as 5-Hydroxyisophthalic acid, a compound primarily used in polymer synthesis.[1][2][3][4][5][6][7][8] This contradicts the topic of "3-Keto-beta-boswellic acid."

The compound that aligns with the detailed request for a technical guide for researchers and drug development professionals is 3-acetyl-11-keto-beta-boswellic acid (AKBA) , a well-studied anti-inflammatory and anti-cancer agent. The CAS number for AKBA is 67416-61-9 .[9][10][11][12]

Given the in-depth nature of the query regarding signaling pathways, experimental protocols, and data for a scientific audience, it is highly probable that the intended subject of interest is the pharmacologically active boswellic acid derivative.

Therefore, this guide will proceed with a comprehensive overview of 3-acetyl-11-keto-beta-boswellic acid (AKBA) (CAS: 67416-61-9) to meet the core requirements of the user's request. If the user is indeed interested in this compound, a separate report on that compound can be generated.

Technical Guide: 3-Acetyl-11-keto-beta-boswellic acid (AKBA)

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties

3-Acetyl-11-keto-beta-boswellic acid, commonly known as AKBA, is a potent pentacyclic triterpenoid (B12794562) derived from the gum resin of the Boswellia serrata tree.[10][11] It is a key bioactive component responsible for the therapeutic effects of frankincense.

PropertyValueSource
CAS Number 67416-61-9[9][10][11][12]
Molecular Formula C₃₂H₄₈O₅[9][10][11]
Molecular Weight 512.72 g/mol [11]
Appearance White to off-white powder
Purity ≥98% (commercially available)[11]
Solubility Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (5 mg/ml). Sparingly soluble in DMSO:PBS (pH 7.2) (1:2) at 0.3 mg/ml.[10]
Storage Temperature -20°C[10]

Biological Activities and Therapeutic Potential

AKBA is a multi-target agent with well-documented anti-inflammatory, anti-cancer, and anti-arthritic properties. Its primary mechanism of action is the potent, direct, non-redox, and non-competitive inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[10][11][12]

Anti-Inflammatory Effects

The anti-inflammatory activity of AKBA is primarily attributed to its inhibition of 5-lipoxygenase. Beyond this, AKBA has also been shown to inhibit other pro-inflammatory pathways, including the downregulation of NF-κB signaling, a central regulator of inflammation.

Anti-Cancer Activity

AKBA has demonstrated significant anti-cancer potential across various cancer cell lines. Its mechanisms include:

  • Inhibition of Topoisomerases: AKBA acts as an inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells, leading to apoptosis.[11][12]

  • Induction of Apoptosis: It can induce programmed cell death in cancer cells through various pathways.[12]

  • Modulation of Signaling Pathways: AKBA has been shown to modulate signaling pathways crucial for cancer cell proliferation and survival.

Key Signaling Pathways

AKBA's diverse biological effects are a result of its interaction with multiple cellular signaling pathways. The diagram below illustrates the primary inhibitory action of AKBA on the 5-lipoxygenase pathway.

AKBA_5LO_Pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO Five_HPETE 5-HPETE Five_LO->Five_HPETE Leukotriene_A4 Leukotriene A4 Five_HPETE->Leukotriene_A4 Leukotrienes Pro-inflammatory Leukotrienes Leukotriene_A4->Leukotrienes AKBA AKBA AKBA->Five_LO

AKBA inhibits the 5-Lipoxygenase (5-LO) pathway.

Experimental Protocols

5-Lipoxygenase (5-LO) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of AKBA on 5-LO.

Five_LO_Assay_Workflow A Prepare Assay Buffer (e.g., Tris-HCl, pH 7.4) B Add Recombinant Human 5-LO Enzyme A->B C Incubate with AKBA (or vehicle control) at 37°C B->C D Initiate Reaction with Arachidonic Acid (Substrate) C->D E Stop Reaction (e.g., with acid) D->E F Measure Leukotriene Production (e.g., by HPLC or ELISA) E->F G Calculate IC50 Value F->G

Workflow for a 5-Lipoxygenase (5-LO) inhibition assay.

Methodology:

  • Reagents and Materials:

    • Recombinant human 5-lipoxygenase

    • AKBA (dissolved in DMSO)

    • Arachidonic acid (substrate)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM CaCl₂ and 1 mM EDTA)

    • Quenching solution

    • 96-well plate

    • Incubator

    • Detection system (HPLC or ELISA kit for leukotrienes)

  • Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the 5-LO enzyme solution to each well.

    • Add varying concentrations of AKBA (or DMSO as a vehicle control) to the wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a quenching solution.

    • Quantify the amount of leukotrienes produced using a suitable method like reverse-phase HPLC or a specific ELISA kit.

    • Calculate the percentage of inhibition for each AKBA concentration and determine the IC₅₀ value by non-linear regression analysis.

Applications in Drug Development

The multifaceted biological activities of AKBA make it an attractive candidate for drug development in several therapeutic areas:

  • Inflammatory Disorders: Due to its potent anti-inflammatory effects, AKBA is being investigated for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

  • Oncology: Its ability to induce apoptosis and inhibit key cancer-related pathways supports its development as an anti-cancer agent, either as a standalone therapy or in combination with existing chemotherapeutics.

  • Neurodegenerative Diseases: Emerging research suggests that the anti-inflammatory properties of AKBA may be beneficial in neuroinflammatory conditions.

Conclusion

3-Acetyl-11-keto-beta-boswellic acid (AKBA) is a promising natural compound with a well-defined safety profile and significant therapeutic potential. Its ability to modulate key inflammatory and oncogenic pathways provides a strong rationale for its continued investigation and development as a novel therapeutic agent for a range of human diseases. Further research, particularly well-designed clinical trials, is necessary to fully elucidate its clinical efficacy and establish its role in modern medicine.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 5-Hydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyisophthalic acid (5-HIPA) is a versatile aromatic compound of significant interest in medicinal chemistry, polymer science, and materials science. Its molecular architecture, featuring a phenolic hydroxyl group and two carboxylic acid functionalities, offers a unique platform for diverse chemical modifications. This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 5-HIPA, focusing on its acidity, and its participation in esterification, etherification, and electrophilic substitution reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate a deeper understanding and practical application of 5-HIPA in research and development.

Introduction

This compound, a derivative of isophthalic acid, is a key building block in the synthesis of a wide array of functional molecules[1]. The strategic placement of the hydroxyl group on the benzene (B151609) ring, meta to the two carboxylic acid groups, profoundly influences its chemical behavior and reactivity. This guide specifically elucidates the chemistry of this hydroxyl group, a critical aspect for the rational design of novel polymers, metal-organic frameworks (MOFs), and biologically active compounds. The presence of both electron-withdrawing carboxylic acid groups and the electron-donating hydroxyl group creates a unique electronic environment within the aromatic ring, modulating the reactivity of the hydroxyl moiety.

Acidity of the Hydroxyl Group

The pKa values for the carboxylic acid protons are significantly lower, with reported values of 2.88 and a predicted value of 3.41. This significant difference in acidity allows for selective deprotonation of the carboxylic acid groups under mildly basic conditions, leaving the phenolic hydroxyl group protonated. Stronger bases are required to deprotonate the hydroxyl group to form the corresponding phenoxide.

Reactivity of the Hydroxyl Group in Synthesis

The hydroxyl group of this compound is a versatile functional handle for a variety of chemical transformations, including esterification, etherification, and electrophilic aromatic substitution.

Esterification

The phenolic hydroxyl group of this compound can be readily esterified. This reaction is typically carried out by reacting 5-HIPA with an alcohol in the presence of an acid catalyst.

Table 1: Quantitative Data for the Esterification of this compound

ReactantCatalystSolventReaction ConditionsProductYieldReference
Ethanol (B145695)p-Toluenesulfonic acid monohydrateEthanolReflux, 2 daysDiethyl 5-hydroxyisophthalate100%[2]

Experimental Protocol: Synthesis of Diethyl 5-hydroxyisophthalate [2]

A solution of this compound (6.17 g, 33.8 mmol) and p-toluenesulfonic acid monohydrate (2.38 g, 14 mmol) in ethanol (800 mL) is refluxed for 2 days. After the removal of the solvent in vacuo, the residue is dissolved in ethyl acetate, washed with sodium bicarbonate solution and brine, dried over magnesium sulfate, and evaporated to yield diethyl 5-hydroxyisophthalate as a white solid (7.92 g, 100%).

Diagram 1: Fischer Esterification of this compound

Fischer_Esterification cluster_products Products HIPA This compound Product Diethyl 5-hydroxyisophthalate HIPA->Product Reflux, 2 days Ethanol Ethanol (Excess) Ethanol->Product Catalyst p-TsOH (cat.) Water Water

Caption: Fischer esterification of 5-HIPA with ethanol.

Etherification

The hydroxyl group of this compound can undergo etherification through various methods, most notably the Williamson ether synthesis and nucleophilic ring-opening of epoxides.

The Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. While a specific protocol for 5-HIPA is not detailed in the literature, a general procedure can be adapted.

Experimental Protocol: General Williamson Ether Synthesis (Adapted for 5-HIPA)

  • Deprotonation: Dissolve this compound (or its ester derivative to avoid reaction with the carboxylic acids) in a suitable solvent (e.g., DMF, THF). Add a strong base (e.g., sodium hydride) at 0 °C and stir until the evolution of hydrogen gas ceases, indicating the formation of the phenoxide.

  • Nucleophilic Substitution: Add the desired alkyl halide dropwise to the solution and allow the reaction to warm to room temperature or heat as necessary.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Purify the product by chromatography or recrystallization.

Diagram 2: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis start Start deprotonation Deprotonation of Hydroxyl Group (e.g., NaH in DMF) start->deprotonation sn2 SN2 Reaction with Alkyl Halide deprotonation->sn2 workup Aqueous Workup and Extraction sn2->workup purification Purification (Chromatography/Recrystallization) workup->purification end End purification->end

References

The Rising Profile of 5-Hydroxyisophthalic Acid Derivatives: A Technical Guide to Emerging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, properties, and burgeoning applications of 5-Hydroxyisophthalic acid (5-HIPA) and its derivatives. This document outlines their significant potential in pharmaceuticals, advanced materials, and nanotechnology, supported by experimental data and protocols.

This compound, a versatile aromatic dicarboxylic acid, is rapidly gaining recognition as a critical building block in modern chemistry.[1] Its unique molecular structure, featuring both hydroxyl and carboxylic acid functional groups, provides strategic points for chemical modification, making it an essential precursor for a diverse range of high-value products.[1] This guide explores the core applications of 5-HIPA derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant chemical processes.

Core Properties of this compound

PropertyValueReference
CAS Number 618-83-7[1]
Molecular Formula C8H6O5[1][2][3]
Molecular Weight 182.13 g/mol [1][2][3]
Appearance White to off-white or slightly yellow crystalline powder[1][4][5]
Melting Point 298-302 °C[1]
Purity (typical) ≥ 97%[1]
Acid Dissociation Constant (pKa) pKa1 = 2.8, pKa2 = 5.6[4]
Solubility in Water (room temp.) ~0.1 g/L[4]

Key Application Areas and Experimental Insights

The versatility of 5-HIPA allows for its use in a multitude of applications, ranging from life-saving pharmaceuticals to advanced industrial materials.

Pharmaceutical Intermediates

This compound is a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its derivatives are notably used in the manufacturing of X-ray contrast agents and bronchodilators.[3] For instance, it is a starting material for the synthesis of Ioversol, a nonionic, low-osmolality radiographic contrast agent.[5]

A common synthetic route to produce 5-HIPA for pharmaceutical use involves the hydrolysis of its dimethyl ester.

Experimental Protocol: Synthesis of this compound from Dimethyl 5-hydroxyisophthalate [2][5]

  • Dissolution: Dissolve dimethyl 5-hydroxyisophthalate (e.g., 40 g, 19.03 mmol) in tetrahydrofuran (B95107) (THF, 10 mL).

  • Hydrolysis: Add aqueous lithium hydroxide (B78521) (20 mL, 2 M) to the solution.

  • Reaction: Stir the reaction mixture overnight at 40 °C.

  • Solvent Removal: After the reaction is complete, remove the THF by distillation under reduced pressure.

  • Acidification: Adjust the pH of the remaining aqueous solution to approximately 2 using 6N hydrochloric acid. This will precipitate the product.

  • Isolation: Collect the precipitated solid by filtration.

  • Drying: Dry the collected solid in a vacuum oven to yield this compound as a white solid (e.g., 20 g, 58% yield).

A logical workflow for this synthesis is depicted below.

cluster_synthesis Synthesis of this compound A Dimethyl 5-hydroxyisophthalate in THF B Add LiOH (aq) A->B C Stir overnight at 40°C B->C D Remove THF (distillation) C->D E Acidify with HCl to pH ~2 D->E F Filter precipitate E->F G Dry in vacuum oven F->G H Final Product: This compound G->H

Workflow for the synthesis of 5-HIPA.
Advanced Polymers and Coatings

5-HIPA is incorporated as a monomer or co-monomer in the production of specialty polymers like polyesters, polyamides, and polyurethanes.[4] The inclusion of 5-HIPA in the polymer chain can significantly enhance thermal and mechanical properties, such as melting point and tensile strength.[4] Furthermore, it serves as an additive in manufacturing thermosetting polyesters for stain-resistant coatings and in polyamides for heat-resistant liquid crystal display devices.[3]

Metal-Organic Frameworks (MOFs)

The carboxylate and hydroxyl groups of 5-HIPA make it an excellent organic linker for the construction of metal-organic frameworks (MOFs).[4] These porous crystalline materials have vast potential in gas storage, separation, and catalysis.[4][6] The hydrothermal reaction of this compound with metal salts like Co(II) or Cu(II) in the presence of auxiliary ligands can form complex 3D coordination polymers.[5]

The general process for MOF synthesis involves combining the metal salt and the organic linker under specific conditions.

cluster_mof General MOF Synthesis Pathway Metal_Salt Metal Salt (e.g., Co(II), Cu(II)) Solvent Solvent System Metal_Salt->Solvent HIPA_Linker This compound (Organic Linker) HIPA_Linker->Solvent Aux_Ligand Auxiliary Ligand (e.g., dipyridophenazine) Aux_Ligand->Solvent Reaction Hydrothermal Reaction (Heat) Solvent->Reaction MOF_Product 3D Chiral Coordination Polymer (MOF) Reaction->MOF_Product

References

5-Hydroxyisophthalic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyisophthalic acid (5-HIPA), also known as 5-hydroxybenzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid that has garnered significant interest in various fields of chemical and pharmaceutical sciences. Its trifunctional nature, featuring two carboxylic acid groups and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and synthesis of this compound, with a focus on its applications in drug development and materials science.

Discovery and History

The discovery of this compound is intrinsically linked to its earliest syntheses in the late 19th century. While a singular "discovery" event is not documented, early reports of its preparation emerged in the 1880s. Researchers such as Schreder, Leonnies, and Heine were among the first to describe methods for its synthesis, primarily through the sulfonation of isophthalic acid followed by caustic fusion[1]. Another early method, reported by Beyer in 1882, involved the diazotization of 5-aminoisophthalic acid[1]. These initial preparations laid the groundwork for the exploration of its chemical properties and potential applications. Over the decades, synthetic methodologies have evolved, with the development of more efficient and scalable processes, such as the hydrolysis of 5-bromoisophthalic acid and the oxidation of substituted xylenes, reflecting the growing importance of this compound as a versatile chemical intermediate[1].

Physicochemical Properties

This compound is a white to off-white crystalline powder.[2][3] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular FormulaC₈H₆O₅[4]
Molecular Weight182.13 g/mol [3]
Melting Point298-302 °C[3]
Water Solubility0.6 g/L (15 °C)[4]
pKa2.88[2]
AppearanceWhite to off-white powder[3]

Historical Synthetic Methodologies: Experimental Protocols

Several methods for the synthesis of this compound have been developed over the years. The following sections provide detailed protocols for some of the key historical and modern synthetic routes.

Sulfonation of Isophthalic Acid and Subsequent Caustic Fusion

This is one of the earliest reported methods for the preparation of this compound. The process involves the sulfonation of isophthalic acid to produce 5-sulfoisophthalic acid, which is then subjected to fusion with a strong base.

Protocol:

  • Sulfonation: Isophthalic acid is reacted with fuming sulfuric acid (oleum). The reaction is typically carried out by heating the mixture for several hours (e.g., 5-10 hours at 150-200 °C) in a sulfonation kettle.

  • Isolation of Sulfonated Intermediate: The reaction mixture is cooled, and the 5-sulfoisophthalic acid intermediate is precipitated and isolated.

  • Caustic Fusion: The isolated 5-sulfoisophthalic acid is mixed with a strong base, such as sodium hydroxide (B78521), and heated to a high temperature to induce fusion. This process replaces the sulfonic acid group with a hydroxyl group.

  • Acidification and Isolation: The fused mixture is cooled, dissolved in water, and then acidified (e.g., with hydrochloric acid) to precipitate the this compound. The product is then collected by filtration, washed, and dried.

Diazotization of 5-Aminoisophthalic Acid

This method utilizes the diazotization of an amino group to introduce a hydroxyl group onto the aromatic ring.

Protocol:

  • Dissolution of Starting Material: 5-Aminoisophthalic acid is dissolved in an acidic aqueous solution (e.g., hydrochloric acid or sulfuric acid).

  • Diazotization: The solution is cooled to a low temperature (typically 0-5 °C), and a solution of sodium nitrite (B80452) is added dropwise to form the corresponding diazonium salt. The completion of the diazotization can be monitored using starch-iodide paper.

  • Hydrolysis of the Diazonium Salt: The diazonium salt solution is then heated. The diazonium group is unstable at higher temperatures and hydrolyzes to a hydroxyl group, releasing nitrogen gas.

  • Isolation: Upon cooling, the this compound precipitates from the solution and can be collected by filtration, washed, and purified.

Hydrolysis of 5-Bromoisophthalic Acid

This modern and often preferred method involves the nucleophilic substitution of a bromine atom with a hydroxyl group, typically catalyzed by a copper compound.

Protocol:

  • Reaction Setup: A mixture of 5-bromoisophthalic acid (196 g, 0.8 moles), sodium hydroxide (160 g), water (640 g), and a copper catalyst such as cuprous oxide (Cu₂O, 3.9 g, 0.027 moles) is placed in a one-liter autoclave.[1][5]

  • Hydrolysis: The autoclave is sealed and heated to 140 °C. The reaction is typically complete within 90 minutes.[5]

  • Catalyst Removal: The autoclave is cooled to room temperature, and the reaction mixture is filtered to remove the copper catalyst.[5]

  • Acidification and Precipitation: The filtrate is transferred to a flask and acidified to a pH of 1 with hydrochloric acid at 60-80 °C.[5]

  • Isolation and Purification: The mixture is then cooled with stirring, and the precipitated this compound is collected by filtration, washed with water, and dried.[5]

Hydrolysis of Dimethyl 5-Hydroxyisophthalate

This method involves the hydrolysis of the ester groups of dimethyl 5-hydroxyisophthalate to the corresponding carboxylic acids.

Protocol:

  • Reaction Setup: Dimethyl 5-hydroxyisophthalate (40 g, 19.03 mmol) is dissolved in tetrahydrofuran (B95107) (THF, 10 mL).[4]

  • Hydrolysis: An aqueous solution of lithium hydroxide (20 mL, 2 M) is added to the solution. The reaction mixture is stirred overnight at 40 °C.[4]

  • Solvent Removal: Upon completion of the reaction, the THF is removed by distillation under reduced pressure.[4]

  • Acidification and Precipitation: The pH of the remaining aqueous solution is adjusted to approximately 2 with 6N hydrochloric acid to precipitate the product.[4]

  • Isolation: The precipitated this compound is collected by filtration and dried in a vacuum oven.[4]

Applications in Drug Development and Materials Science

This compound serves as a crucial starting material and intermediate in the synthesis of various high-value products.[3]

  • Pharmaceuticals: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs) and is notably used in the production of X-ray contrast agents like Ioversol.[2]

  • Polymers: In materials science, it is utilized as a monomer for the synthesis of specialty aromatic polymers, including dendrimers and hyperbranched polyesters.[2]

  • Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes it an excellent ligand for the construction of metal-organic frameworks, which have applications in gas storage, separation, and catalysis.

  • Fine Chemicals: Its versatile reactivity allows for its use in the production of a variety of fine chemicals and research compounds.[3]

Visualized Experimental Workflow: Synthesis of a Metal-Organic Framework (MOF)

The following diagram illustrates a generalized workflow for the synthesis of a metal-organic framework using this compound as the organic linker.

MOF_Synthesis_Workflow cluster_solution_prep Solution Preparation cluster_solvothermal_reaction Solvothermal Reaction cluster_product_isolation Product Isolation & Activation start Start metal_salt Metal Salt (e.g., Zinc Nitrate) linker This compound solvent Solvent (e.g., DMF) dissolve_metal Dissolve Metal Salt in Solvent metal_salt->dissolve_metal dissolve_linker Dissolve Linker in Solvent linker->dissolve_linker solvent->dissolve_metal solvent->dissolve_linker mix_solutions Mix Solutions dissolve_metal->mix_solutions dissolve_linker->mix_solutions transfer Transfer to Autoclave mix_solutions->transfer heating Heat at Controlled Temperature (e.g., 80-120°C) transfer->heating cooling Slow Cooling to Room Temperature heating->cooling filtration Filter to Collect MOF Crystals cooling->filtration washing Wash with Fresh Solvent filtration->washing activation Solvent Exchange & Drying (Activation) washing->activation final_product Porous MOF Material activation->final_product

Caption: Generalized workflow for the solvothermal synthesis of a Metal-Organic Framework (MOF).

Logical Relationship: Synthetic Pathways to this compound

The diagram below illustrates the logical relationships between the key starting materials and the historical synthetic routes to this compound.

Synthetic_Pathways isophthalic_acid Isophthalic Acid five_bromo_ipa 5-Bromoisophthalic Acid isophthalic_acid->five_bromo_ipa Br₂, Oleum (Intermediate Step) sulfonation Sulfonation isophthalic_acid->sulfonation H₂SO₄/SO₃ five_amino_ipa 5-Aminoisophthalic Acid diazotization Diazotization & Hydrolysis five_amino_ipa->diazotization NaNO₂, H⁺ H₂O, Δ hydrolysis_bromo Cu-catalyzed Hydrolysis five_bromo_ipa->hydrolysis_bromo NaOH, Cu⁺, Δ dimethyl_ester Dimethyl 5-Hydroxyisophthalate hydrolysis_ester Base Hydrolysis dimethyl_ester->hydrolysis_ester LiOH, H₂O caustic_fusion Caustic Fusion sulfonation->caustic_fusion NaOH, Δ final_product This compound caustic_fusion->final_product diazotization->final_product hydrolysis_bromo->final_product hydrolysis_ester->final_product

Caption: Key historical synthetic routes to this compound from various precursors.

Conclusion

This compound is a compound with a rich history and a promising future. From its early synthesis through classical organic reactions to its current role in the development of advanced pharmaceuticals and materials, its utility continues to expand. The synthetic pathways to this molecule are well-established, offering researchers and drug development professionals multiple avenues for its procurement and derivatization. As the demand for functionalized aromatic building blocks grows, the importance of this compound in both academic research and industrial applications is set to increase.

References

Health and safety considerations for handling 5-Hydroxyisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of 5-Hydroxyisophthalic acid (CAS No. 618-83-7). The following sections detail toxicological data, personal protective equipment (PPE) recommendations, emergency procedures, and safe handling protocols to ensure the well-being of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] It is an irritant to the eyes, skin, and respiratory system, and may cause sensitization by skin contact.[1][2][3]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3][4]
Skin Sensitization-May cause sensitization by skin contact[1][2]

Toxicological Data

Limited quantitative toxicological data for this compound is available. The following table summarizes the known acute toxicity values.

Table 2: Acute Toxicity Data

RouteSpeciesTestValueReference
OralMouseLD506,900 mg/kg[5]
DermalRatLD50> 5000 mg/kg[3][6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[6][7][8]To protect eyes from splashes and airborne particles.[7]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[7] A chemical-resistant apron or lab coat.[7][8]To prevent skin contact.[7]
Respiratory Protection NIOSH-approved N95 or higher-level respirator with acid gas cartridges.[7]To be used when handling powders outside of a fume hood or if dust is generated.[7]
Foot Protection Closed-toe shoes.[7]To protect feet from spills.[7]

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][9][10] Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

  • Procedural Controls:

    • Avoid generating dust.[1][2]

    • Avoid contact with skin and eyes.[1][9]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]

    • Wash hands thoroughly after handling.[1][9]

    • Use the smallest quantities possible for the experiment.[11]

Storage
  • Store in a cool, dry, well-ventilated area.[1]

  • Keep containers tightly closed.[1][3]

  • Store away from incompatible materials, such as strong oxidizing agents and strong bases.[1][2]

  • Store in a dedicated, corrosion-resistant cabinet.[7]

Emergency Procedures

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken in case of exposure.

FirstAid cluster_Exposure Exposure Occurs cluster_Response Immediate Actions cluster_Procedures First Aid Procedures Exposure Exposure to this compound Inhalation Inhalation Skin_Contact Skin Contact Eye_Contact Eye Contact Ingestion Ingestion Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Wash_Skin Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Eye_Contact->Rinse_Eyes Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention for all exposure types. Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid procedures for exposure to this compound.

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

  • In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists.[12]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][12]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][12][13]

  • Specific Hazards: Thermal decomposition can produce carbon monoxide and carbon dioxide.[6][13]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][13]

Accidental Release Measures (Spill Cleanup)

The following workflow details the procedure for cleaning up a spill of this compound.

SpillCleanup Start Spill Occurs Evacuate Evacuate and secure the area. Post warning signs. Start->Evacuate Don_PPE Don appropriate PPE: - Respirator - Goggles/Face shield - Chemical-resistant gloves (double) - Lab coat/apron Evacuate->Don_PPE Contain Cover the spill with a plastic sheet to prevent dust dispersal. For small spills, gently mist with water to dampen the powder. Don_PPE->Contain Cleanup Use a scoop or plastic dustpan to collect the material. Avoid dry sweeping to minimize dust. Contain->Cleanup Decontaminate Wipe the spill area with a wet paper towel or absorbent pad. Cleanup->Decontaminate Package_Waste Place all contaminated materials (spilled substance, cleaning materials, PPE) into a labeled, sealable hazardous waste container. Decontaminate->Package_Waste Final_Clean Clean the area with soap and water. Package_Waste->Final_Clean Dispose Dispose of hazardous waste according to institutional and local regulations. Final_Clean->Dispose

Caption: Workflow for cleaning up a this compound spill.

  • Minor Spills:

    • Evacuate the immediate area and restrict access.

    • Don the appropriate PPE as detailed in Table 3.

    • Gently cover the spill with an absorbent material or wet paper towels to avoid generating dust.[14]

    • Carefully sweep or scoop the material into a suitable container for hazardous waste.[9]

    • Clean the spill area with soap and water.[7]

    • Place all contaminated materials, including used PPE, into a sealed container for proper disposal.[9]

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.[11]

    • Prevent entry to the area.

Experimental Protocols (General Methodologies)

Specific experimental protocols for toxicity testing of this compound are not publicly available. The following are generalized methodologies based on OECD guidelines for similar chemical substances.

Acute Dermal Irritation/Corrosion
  • Principle: Based on OECD Test Guideline 404. A single dose of the test substance is applied to the skin of an animal (typically an albino rabbit). The site is observed for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[15]

  • Methodology:

    • The fur is removed from a small area on the back of the test animal.

    • A small amount (e.g., 0.5 g) of this compound, moistened with a suitable vehicle if necessary, is applied to the prepared skin and covered with a gauze patch and occlusive dressing.[15]

    • The patch is removed after a set exposure period (e.g., 4 hours).[15]

    • The skin is evaluated for erythema and edema at defined time points and scored.[15]

Acute Eye Irritation/Corrosion
  • Principle: Based on OECD Test Guideline 405 (Draize test). A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit). The eye is observed for lesions of the cornea, iris, and conjunctiva at specific intervals.[16][17]

  • Methodology:

    • The test substance (e.g., 0.1 g of solid) is placed into the conjunctival sac of one eye of the test animal.[16]

    • The eyelids are held together for a short period to prevent loss of the material. The other eye serves as a control.[16]

    • The eyes are examined at 1, 24, 48, and 72 hours after application and scored for corneal opacity, iritis, and conjunctival redness and chemosis.[16]

Skin Sensitization
  • Principle: Based on OECD Test Guideline 406 (Guinea Pig Maximization Test). This test identifies substances with the potential to cause skin sensitization. It involves an induction phase to sensitize the animals and a challenge phase to elicit a response.[18]

  • Methodology:

    • Induction Phase: Guinea pigs are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application on the same area.[18]

    • Challenge Phase: After a rest period of 10-14 days, the animals are exposed to a non-irritating concentration of the test substance via a topical patch on an untreated area.[18]

    • The challenge sites are observed for signs of an allergic contact dermatitis reaction (erythema and edema) at 24 and 48 hours after patch removal and compared to a non-sensitized control group.[18]

Decontamination and Disposal

Equipment Decontamination

All laboratory equipment that has been in contact with this compound must be thoroughly decontaminated before reuse or disposal.

Decontamination Start Equipment Contaminated Don_PPE Don appropriate PPE Start->Don_PPE Remove_Gross Safely remove any visible powder residue. Use a scoop or damp cloth to avoid creating dust. Don_PPE->Remove_Gross Initial_Rinse Rinse equipment with an appropriate solvent (if compatible) or water to remove residual chemical. Remove_Gross->Initial_Rinse Wash Wash equipment thoroughly with warm, soapy water. Initial_Rinse->Wash Final_Rinse Rinse with deionized water. Wash->Final_Rinse Dry Allow equipment to air dry completely or dry with a clean cloth. Final_Rinse->Dry End Equipment is Decontaminated Dry->End

Caption: General procedure for decontaminating laboratory equipment.

  • Procedure:

    • Wear appropriate PPE.

    • Safely remove any gross contamination. For powders, this can be done by gently wiping with a damp cloth to avoid aerosolization.[19]

    • Wash the equipment with warm, soapy water.[20]

    • Rinse thoroughly with water.

    • For non-permeable surfaces, a final rinse with a suitable solvent may be appropriate if compatible with the equipment material.

    • All rinsate and cleaning materials should be collected and disposed of as hazardous waste.[20]

Waste Disposal

All waste containing this compound, including unused product, contaminated materials from spill cleanup, and disposable PPE, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed, and appropriate containers.

  • Dispose of waste in accordance with all local, state, and federal regulations.[1][2] Do not dispose of down the drain or in regular trash.[14]

This guide is intended to provide essential health and safety information. Always consult the most recent Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyesters Using 5-Hydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyesters are a versatile class of polymers widely utilized in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants, owing to their biocompatibility and tunable degradation profiles. The incorporation of functional groups, such as hydroxyl (-OH) moieties, into the polyester (B1180765) backbone is of particular interest as it enhances hydrophilicity, modulates degradation rates, and provides sites for the covalent attachment of therapeutic agents or targeting ligands.

5-Hydroxyisophthalic acid is a promising monomer for the synthesis of such functionalized aromatic polyesters. Its structure offers the rigidity of an aromatic ring, which can impart desirable mechanical and thermal properties, combined with a pendant phenolic hydroxyl group for further chemical modification. However, the trifunctional nature of this monomer (two carboxylic acid groups and one hydroxyl group) presents a challenge in polymerization, as the hydroxyl group can participate in esterification, leading to branched or cross-linked polymers rather than linear, processable materials.

These application notes provide a comprehensive overview of the synthetic strategies, experimental protocols, and potential applications of polyesters derived from this compound, with a focus on approaches to overcome the challenges associated with its trifunctionality.

Synthetic Strategies and Key Considerations

The direct polycondensation of this compound with a diol is generally avoided as it can lead to uncontrolled branching and gelation. A more controlled approach involves a protection-deprotection strategy for the phenolic hydroxyl group. This ensures the formation of linear polyester chains with pendant hydroxyl groups available for post-polymerization modification.

The general synthetic workflow can be outlined as follows:

  • Protection of the Hydroxyl Group: The phenolic hydroxyl group of a this compound derivative (e.g., dimethyl 5-hydroxyisophthalate) is protected with a suitable protecting group that is stable under polymerization conditions.

  • Polymerization: The protected monomer is then polymerized with a diol via melt or solution polycondensation to yield a linear polyester.

  • Deprotection: The protecting group is selectively removed from the polymer to expose the pendant hydroxyl groups.

G cluster_0 Synthesis Workflow Start This compound Derivative Protect Protection of -OH Group Start->Protect e.g., Benzylation Polymerize Polycondensation with Diol Protect->Polymerize Protected Monomer Deprotect Deprotection of -OH Group Polymerize->Deprotect Protected Polymer End Functional Polyester with Pendant -OH Groups Deprotect->End e.g., Hydrogenolysis G cluster_1 Melt Polycondensation Setup Reactor Glass Reactor Vacuum High Vacuum Line Reactor->Vacuum Monomers Protected Monomer + Diol + Catalyst Monomers->Reactor Stirrer Mechanical Stirrer Stirrer->Reactor N2_in Nitrogen Inlet N2_in->Reactor Condenser Condenser Vacuum->Condenser Collection Methanol Collection Condenser->Collection G cluster_2 Drug Development Applications Polymer Polyester with Pendant -OH Groups Conjugation Drug Conjugation Polymer->Conjugation Nanoparticles Functional Nanoparticles Polymer->Nanoparticles Hydrogels Hydrogel Formation Polymer->Hydrogels Release Controlled Release Conjugation->Release Targeting Targeted Drug Delivery Nanoparticles->Targeting

Application Notes and Protocols: 5-Hydroxyisophthalic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Hydroxyisophthalic acid (5-HIPA) is a versatile organic linker used in the synthesis of metal-organic frameworks (MOFs). Its functional hydroxyl group and the specific geometry of its carboxylate moieties allow for the construction of robust frameworks with tunable properties. These MOFs are promising materials for a range of applications, including drug delivery, catalysis, and chemical sensing. This document provides an overview of these applications, along with detailed experimental protocols and quantitative data.

Drug Delivery Applications

MOFs constructed with this compound and its derivatives can serve as efficient nanocarriers for therapeutic agents. The porous structure allows for high drug loading capacity, and the framework composition can be tailored for controlled release.

A pertinent example is the use of a MOF synthesized with a functionalized derivative, 5-propoxy-isophthalic acid, for the delivery of the anticancer drug 5-fluorouracil (B62378) (5-FU). This system demonstrates the potential of isophthalic acid-based linkers in targeted cancer therapy.[1]

Quantitative Data for Drug Delivery:

MOF SystemDrugDrug Loading Capacity (wt%)Release ConditionsCumulative Release (%) (Time)Reference
{[Zn(5-PIA)(imbm)]·2H2O}n5-Fluorouracil19.3PBS (pH 7.4) at 310 K~70% (120 h)[1]

(Note: 5-PIA = 5-propoxy-isophthalic acid, a derivative of 5-HIPA)

Experimental Protocol: Drug Loading and In Vitro Release of 5-Fluorouracil

This protocol is adapted from studies on isophthalic acid derivative-based MOFs.[1]

Materials:

  • Synthesized and activated 5-HIPA based MOF

  • 5-Fluorouracil (5-FU)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (appropriate molecular weight cut-off)

  • UV-Vis spectrophotometer

Procedure:

Drug Loading:

  • Suspend the activated 5-HIPA MOF (e.g., 100 mg) in a methanol solution of 5-FU (e.g., 10 mg/mL, 10 mL).

  • Stir the suspension at room temperature for 24-48 hours in the dark.

  • Centrifuge the mixture to collect the 5-FU loaded MOF.

  • Wash the loaded MOF with fresh methanol to remove surface-adsorbed drug.

  • Dry the 5-FU@MOF composite under vacuum.

  • Determine the drug loading content by measuring the concentration of 5-FU in the supernatant using UV-Vis spectrophotometry (λmax ≈ 265 nm) and calculating the difference from the initial concentration.[1]

In Vitro Drug Release:

  • Disperse a known amount of 5-FU@MOF (e.g., 10 mg) in PBS (pH 7.4, e.g., 1 mL).

  • Place the suspension in a dialysis bag and immerse it in a larger volume of fresh PBS (e.g., 20 mL) at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 h), withdraw an aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS.

  • Quantify the concentration of released 5-FU in the withdrawn aliquots using UV-Vis spectrophotometry.

  • Calculate the cumulative drug release percentage over time.

Workflow for Drug Delivery Study:

Drug_Delivery_Workflow cluster_synthesis MOF Synthesis & Activation cluster_loading Drug Loading cluster_release In Vitro Release Study s1 Synthesize 5-HIPA MOF s2 Activate MOF (Solvent Exchange) s1->s2 l1 Incubate MOF with Drug Solution s2->l1 l2 Separate & Wash Loaded MOF l1->l2 l3 Quantify Drug Loading (UV-Vis) l2->l3 r1 Dialysis against PBS l3->r1 r2 Sample at Time Intervals r1->r2 r3 Analyze Samples (UV-Vis) r2->r3 r4 Plot Release Profile r3->r4

Workflow for a typical drug delivery experiment using a 5-HIPA based MOF.

Catalysis Applications

The metallic nodes and functionalized linkers within 5-HIPA based MOFs can act as catalytic sites. While specific examples for 5-HIPA are not abundant, related isophthalic acid-based MOFs have shown promise in various organic transformations, such as the oxidation of alcohols.

Experimental Protocol: Catalytic Oxidation of Benzyl (B1604629) Alcohol

This protocol provides a general method for assessing the catalytic activity of a 5-HIPA based MOF for the selective oxidation of benzyl alcohol to benzaldehyde, a key industrial process.

Materials:

  • Synthesized and activated 5-HIPA based MOF (catalyst)

  • Benzyl alcohol (substrate)

  • Toluene (B28343) (solvent)

  • tert-Butyl hydroperoxide (TBHP, oxidant)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • In a round-bottom flask, add the 5-HIPA MOF catalyst (e.g., 20 mg), benzyl alcohol (e.g., 1 mmol), and toluene (e.g., 5 mL).

  • Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.

  • Add the oxidant, TBHP (e.g., 2 mmol), to initiate the reaction.

  • Monitor the reaction progress by taking small aliquots at regular intervals.

  • Filter the aliquots to remove the catalyst and analyze the supernatant by GC to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

  • For catalyst reusability studies, recover the MOF by filtration after the reaction, wash with a suitable solvent (e.g., ethanol), dry, and reuse in a subsequent catalytic cycle.

Workflow for Catalytic Testing:

Catalysis_Workflow cluster_setup Reaction Setup cluster_analysis Analysis cluster_recycling Recycling Study c1 Add MOF, Substrate & Solvent to Flask c2 Heat to Reaction Temperature c1->c2 c3 Add Oxidant to Start Reaction c2->c3 a1 Take Aliquots at Intervals c3->a1 a2 Filter to Remove Catalyst a1->a2 a3 Analyze by Gas Chromatography a2->a3 a4 Calculate Conversion & Selectivity a3->a4 r1 Recover Catalyst by Filtration a4->r1 r2 Wash and Dry Catalyst r1->r2 r3 Reuse in a New Reaction Cycle r2->r3

General workflow for testing the catalytic performance of a 5-HIPA based MOF.

Sensing Applications

The inherent fluorescence of some MOFs derived from aromatic linkers like 5-HIPA can be utilized for chemical sensing. The interaction of analytes with the MOF can lead to a detectable change in the fluorescence intensity (quenching or enhancement). MOFs based on a derivative, 5-(benzimidazole-1-yl)isophthalic acid, have been successfully employed as fluorescent sensors for the detection of metal ions.[2][3]

Quantitative Data for Sensing Applications:

MOF SystemAnalyteDetection MethodLimit of Detection (LOD)Reference
[Cd(bipa)]nFe(III) ionsFluorescence Quenching1.36 x 10⁻⁵ M[2]
[Cd(bipa)]nCr(VI) (Cr₂O₇²⁻/CrO₄²⁻)Fluorescence Quenching-[2]

(Note: bipa = 5-(benzimidazole-1-yl)isophthalic acid)

Experimental Protocol: Fluorescence Detection of Fe(III) Ions

This protocol is based on the detection of metal ions using a fluorescent MOF.[2]

Materials:

  • Synthesized fluorescent 5-HIPA derivative MOF

  • Deionized water or appropriate buffer

  • Stock solution of Fe(III) ions (e.g., from FeCl₃)

  • Solutions of other metal ions for selectivity studies

  • Fluorometer

Procedure:

  • Disperse a small amount of the MOF powder in the desired solvent (e.g., water) to form a stable suspension through sonication.

  • Record the baseline fluorescence emission spectrum of the MOF suspension.

  • Incrementally add small volumes of the Fe(III) stock solution to the MOF suspension.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Fe(III) to generate a titration curve.

  • To test for selectivity, repeat the experiment with other metal ion solutions at the same concentration and compare the fluorescence response.

  • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

Signaling Pathway for Fluorescence Quenching:

Sensing_Pathway MOF Fluorescent MOF Analyte Fe(III) Ion MOF->Analyte Interaction Emission Fluorescence Emission MOF->Emission Radiative Decay Quenched Quenched Fluorescence Analyte->Quenched Energy/Electron Transfer Excitation Excitation Light Excitation->MOF Absorption

Mechanism of fluorescence quenching for analyte detection by a MOF sensor.

References

Application Notes and Protocols: Polyamides Derived from 5-Hydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of polyamides incorporating 5-hydroxyisophthalic acid. The presence of the pendant hydroxyl group on the aromatic backbone offers unique opportunities for creating functional high-performance polymers with tailored properties, particularly for biomedical applications such as drug delivery.

Introduction

Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid structure often leads to poor solubility and high processing temperatures, limiting their widespread use. The incorporation of functional groups, such as the hydroxyl moiety from this compound, can significantly enhance the processability of these polymers by disrupting chain packing and improving solubility in organic solvents. More importantly, the hydroxyl group serves as a reactive handle for post-polymerization modification, allowing for the covalent attachment of drugs, targeting ligands, or other bioactive molecules. This makes polyamides derived from this compound particularly attractive for the development of advanced drug delivery systems.

Data Presentation: Physicochemical Properties

While specific quantitative data for polyamides synthesized directly from this compound is limited in publicly available literature, the following tables provide a summary of expected and reported properties for structurally similar aromatic polyamides. These values are intended to serve as a guideline for researchers. The properties of polyamides derived from this compound are anticipated to be in a similar range, with the hydroxyl group likely influencing solubility and the glass transition temperature.

Table 1: Thermal Properties of Aromatic Polyamides

Polymer SystemGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (Td10) (°C)
Polyamide from 5-alkoxyisophthalic acid and 4,4'-oxydianiline180 - 220> 400
Polyamide from isophthaloyl chloride and m-phenylenediamine275432
Polyamide from terephthaloyl chloride and p-phenylenediamine> 300> 500
Expected for Polyamide from this compound 200 - 250 > 400

Table 2: Mechanical Properties of Aromatic Polyamide Films

Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Polyamide from 5-alkoxyisophthalic acid80 - 1002.0 - 3.05 - 15
Meta-aramid (e.g., Nomex®)~85~2.5~22
Para-aramid (e.g., Kevlar®)> 3000> 602 - 4
Expected for Polyamide from this compound 80 - 110 2.0 - 3.5 5 - 20

Table 3: Solubility of Aromatic Polyamides

SolventPolyamide from 5-alkoxyisophthalic acidMeta-aramidPara-aramidExpected for Polyamide from this compound
N-Methyl-2-pyrrolidone (NMP)++++-++
N,N-Dimethylacetamide (DMAc)++++-++
N,N-Dimethylformamide (DMF)++++-++
Dimethyl sulfoxide (B87167) (DMSO)++-+
m-Cresol++-+
Sulfuric Acid++++++++
Key: ++ (Soluble), + (Soluble on heating), - (Insoluble)

Experimental Protocols

Two primary methods are presented for the synthesis of polyamides from this compound: Direct Polycondensation using an activating agent and the Yamazaki-Higashi reaction. The direct polycondensation is advantageous as it can often proceed without the need for protecting the hydroxyl group.

Protocol 1: Direct Polycondensation using Propylphosphonic Anhydride (B1165640) (T3P®)

This method allows for the direct formation of amide bonds from carboxylic acids and amines under relatively mild conditions.

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Propylphosphonic anhydride (T3P®) solution (e.g., 50% in DMF or ethyl acetate)

  • Pyridine (B92270)

  • N-Methyl-2-pyrrolidone (NMP)

  • Methanol (B129727)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) and the aromatic diamine (1 equivalent) in anhydrous NMP.

  • Add pyridine (2 equivalents) to the solution and stir until all components are dissolved.

  • Slowly add the T3P® solution (1.5 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100-120°C and maintain for 4-6 hours under a continuous nitrogen stream. The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any residual solvent and by-products.

  • Dry the polymer in a vacuum oven at 80-100°C overnight.

Protocol 2: Yamazaki-Higashi Reaction

This method utilizes a phosphite-based activating agent for the direct polycondensation at elevated temperatures.

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Triphenyl phosphite (B83602) (TPP)

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium Chloride (LiCl)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 equivalent), the aromatic diamine (1 equivalent), NMP, pyridine (2 equivalents), and LiCl (5-10% by weight of NMP).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add triphenyl phosphite (2.2 equivalents) to the solution.

  • Heat the reaction mixture to 100-115°C and maintain for 3-5 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by observing the increase in viscosity.

  • Once the desired viscosity is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into methanol.

  • Collect the polymer by filtration, wash extensively with methanol, and dry under vacuum at 80-100°C.

Visualizations

Diagram 1: General Synthesis Workflow

G cluster_synthesis Polyamide Synthesis Monomers This compound + Aromatic Diamine Polymerization Direct Polycondensation (e.g., T3P® or Yamazaki-Higashi) Monomers->Polymerization Polymer_solution Viscous Polymer Solution in NMP Polymerization->Polymer_solution Precipitation Precipitation in Methanol Polymer_solution->Precipitation Polyamide_product Purified Polyamide (with pendant -OH groups) Precipitation->Polyamide_product

Caption: Workflow for the synthesis of polyamides from this compound.

Diagram 2: Post-Polymerization Modification for Drug Delivery

G cluster_modification Drug Conjugation to Polyamide Polyamide Polyamide with Pendant -OH Groups Activation Activation of -OH Groups Polyamide->Activation Activated_Polyamide Activated Polyamide Activation->Activated_Polyamide Conjugation Conjugation Reaction (Esterification) Activated_Polyamide->Conjugation Drug Drug Molecule with Linker (e.g., -COOH) Drug->Conjugation Drug_Conjugate Polyamide-Drug Conjugate Conjugation->Drug_Conjugate

Caption: Post-polymerization modification for covalent drug attachment.

Diagram 3: Conceptual Drug Release Mechanism

G cluster_release Hydrolytic Release of Drug Drug_Conjugate Polyamide Backbone Ester Linker Drug Hydrolysis Hydrolysis (e.g., in physiological conditions) Drug_Conjugate:linker->Hydrolysis Cleavage Released_Components Polyamide Backbone with -OH Released Drug Hydrolysis->Released_Components

Caption: Drug release via hydrolysis of the ester linkage.

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 5-Hydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and synthesis of Metal-Organic Frameworks (MOFs) utilizing 5-hydroxyisophthalic acid as a primary organic linker. The protocols detailed below are based on established solvothermal and hydrothermal methods, offering a foundation for the development of novel porous materials with potential applications in drug delivery and other biomedical fields.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and, notably, as carriers for therapeutic agents. This compound is a particularly interesting organic linker due to its potential for secondary functionalization and its ability to form robust frameworks with various metal centers. This document outlines detailed protocols for the synthesis of MOFs using this linker, with a focus on reproducibility and providing a basis for further research and development.

Experimental Protocols

The following protocols describe the solvothermal synthesis of zinc(II) and cobalt(II)-based MOFs using this compound. These methods are representative of common synthetic procedures for this class of materials.

Protocol 1: Solvothermal Synthesis of a Zinc(II)-5-Hydroxyisophthalate MOF

This protocol is adapted from the synthesis of related zinc-based MOFs and provides a general procedure for the preparation of a crystalline product.

Materials:

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in a mixture of 5 mL of DMF and 5 mL of deionized water.

  • In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of ethanol.

  • Add the zinc nitrate solution to the this compound solution dropwise while stirring.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

  • Cool the oven to room temperature at a rate of 5 °C/hour.

  • Colorless crystals will form, which should be collected by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the product under vacuum at 60 °C for 12 hours.

Protocol 2: Solvothermal Synthesis of a Cobalt(II)-5-Hydroxyisophthalate MOF

This protocol outlines the synthesis of a cobalt-based MOF, which may exhibit interesting magnetic or catalytic properties.

Materials:

  • This compound (H₂hip)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water (H₂O)

  • Ethanol (EtOH)

Procedure:

  • Combine 0.1 mmol of this compound and 0.1 mmol of cobalt(II) nitrate hexahydrate in a 20 mL glass vial.

  • Add a solvent mixture of 4 mL DMF, 2 mL ethanol, and 2 mL deionized water.

  • Stir the mixture for 30 minutes to ensure homogeneity.

  • Seal the vial and place it in a programmable oven.

  • Heat the reaction to 110 °C for 72 hours.

  • Allow the vial to cool slowly to room temperature.

  • Collect the resulting violet block-like crystals by filtration.

  • Wash the crystals thoroughly with DMF and ethanol.

  • Dry the final product in a vacuum oven at 60 °C.

Data Presentation: Summary of Synthesis Parameters

The following table summarizes typical quantitative data for the synthesis of MOFs using this compound and its derivatives, providing a comparative overview of reaction conditions.

Metal SaltLigandMolar Ratio (Metal:Ligand)Solvent System (v/v)Temperature (°C)Time (h)Yield (%)Ref.
Zn(NO₃)₂·6H₂OThis compound1:1DMF/H₂O/EtOH12072-Adapted Protocol
Co(NO₃)₂·6H₂OThis compound1:1DMF/H₂O/EtOH (2:1:1)11072-Adapted Protocol
Cd(NO₃)₂·4H₂O5-(benzimidazole-1-yl)isophthalic acid1:1DMA/H₂O (3:1)1307261.3[1]
Zn(NO₃)₂·6H₂O5-(benzimidazole-1-yl)isophthalic acid1:1EtOH/H₂O (1:2)1307267.6[1]
Co(NO₃)₂·6H₂O5-(benzimidazole-1-yl)isophthalic acid1:1DMA/H₂O/EtOH (3:3:2)1107269.3[1]

Characterization

The synthesized MOFs should be characterized to confirm their structure, porosity, and stability. Recommended techniques include:

  • Powder X-Ray Diffraction (PXRD): To verify the crystalline phase and purity of the bulk material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the ligand to the metal centers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which solvent molecules are removed and the framework decomposes.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the material.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the synthesized MOF.

Mandatory Visualizations

Experimental Workflow for Solvothermal MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Purification cluster_characterization Characterization Ligand Dissolve this compound in DMF/H₂O Mixing Combine Solutions & Stir Ligand->Mixing Metal Dissolve Metal Salt in Ethanol Metal->Mixing Heating Seal Vial & Heat (e.g., 120°C, 72h) Mixing->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Filtration Collect Crystals by Filtration Cooling->Filtration Washing Wash with DMF & Ethanol Filtration->Washing Drying Dry under Vacuum (e.g., 60°C, 12h) Washing->Drying Characterization PXRD, FTIR, TGA, BET, SEM Drying->Characterization

Caption: Solvothermal synthesis workflow for MOFs with this compound.

Logical Relationship for MOF Application in Drug Delivery

MOF_Drug_Delivery cluster_synthesis MOF Platform cluster_loading Drug Encapsulation cluster_delivery Targeted Release MOF Porous MOF (e.g., Zn-hip) Loading Drug Loading (e.g., Diffusion) MOF->Loading Drug Therapeutic Agent Drug->Loading Release Controlled Release (e.g., pH-triggered) Loading->Release Target Target Site (e.g., Tumor Microenvironment) Release->Target

Caption: Conceptual pathway for MOF-based drug delivery applications.

Applications in Drug Development

MOFs synthesized from this compound are of significant interest to drug development professionals for several reasons:

  • High Drug Loading Capacity: The inherent porosity of these MOFs allows for the encapsulation of a large amount of therapeutic molecules.

  • Controlled Release: The framework can be designed to release the drug in response to specific stimuli, such as pH changes, which is particularly relevant for targeted delivery to acidic tumor microenvironments.

  • Protection of Cargo: The MOF structure can protect the encapsulated drug from degradation in the biological environment, improving its stability and bioavailability.

  • Biocompatibility: The choice of biocompatible metals (e.g., zinc) and organic linkers is crucial for minimizing toxicity. Further surface modification can enhance biocompatibility and circulation time.

These application notes provide a foundational understanding and practical protocols for the synthesis of MOFs using this compound. Researchers are encouraged to use this information as a starting point for exploring novel MOF structures with tailored properties for advanced drug delivery systems and other biomedical applications.

References

Synthesis of High-Purity 5-Hydroxyisophthalic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of high-purity 5-Hydroxyisophthalic acid (5-HIPA). The described two-stage process commences with the bromination of isophthalic acid to yield 5-bromoisophthalic acid (5-BIPA), which is subsequently hydrolyzed to 5-HIPA. A final recrystallization step ensures a product of exceptional purity (>99%). This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and clearly structured data for ease of replication and comparison.

Introduction

This compound is a valuable building block in the synthesis of a variety of pharmaceuticals, polymers, and agrochemicals. The presence of hydroxyl and carboxylic acid functional groups on the aromatic ring makes it a versatile intermediate for creating complex molecular architectures. The purity of 5-HIPA is critical for its successful application in these fields, necessitating a reliable and reproducible synthetic protocol. This application note details a robust two-stage synthesis followed by a purification step that consistently yields high-purity 5-HIPA.

Overall Reaction Scheme

The synthesis of this compound from isophthalic acid is a two-stage process:

  • Stage 1: Bromination of Isophthalic Acid Isophthalic acid is brominated using bromine in oleum (B3057394) with an iodine catalyst to produce crude 5-bromoisophthalic acid (5-BIPA).

  • Stage 2: Hydrolysis of 5-Bromoisophthalic Acid The crude 5-BIPA is then hydrolyzed in an aqueous sodium hydroxide (B78521) solution with a copper catalyst to yield crude this compound (5-HIPA).

  • Purification: Recrystallization Finally, the crude 5-HIPA is purified by recrystallization from water to obtain the final high-purity product.

Experimental Protocols

Materials and Equipment
  • Isophthalic acid (IPA)

  • Oleum (20% SO₃)

  • Bromine

  • Iodine

  • Sodium hydroxide (NaOH)

  • Copper(I) oxide (Cu₂O)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Reaction vessel with overhead stirrer, condenser, and dropping funnel

  • Heating mantle

  • Autoclave (or a sealed reaction vessel capable of withstanding pressure)

  • Buchner funnel and flask

  • Standard laboratory glassware

  • pH meter or pH paper

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Safety Precautions
  • Oleum and bromine are highly corrosive and toxic. This synthesis must be performed in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including chemical resistant gloves, a lab coat, and safety goggles, is mandatory.[3]

  • The hydrolysis step is conducted under pressure and elevated temperature and should be performed with appropriate shielding and pressure monitoring.

  • Handle copper catalysts with care, avoiding inhalation of dust.[4]

Stage 1: Synthesis of 5-Bromoisophthalic Acid (5-BIPA)
  • In a reaction vessel, carefully add isophthalic acid to oleum (20% SO₃) with stirring.

  • Add a catalytic amount of iodine to the mixture.

  • Heat the mixture to 102-107°C.[5]

  • Slowly add bromine to the reaction mixture over a period of 1-2 hours.

  • Maintain the reaction temperature and continue stirring for 6 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water with vigorous stirring to precipitate the crude 5-BIPA.

  • Filter the precipitate using a Buchner funnel and wash the solid with cold water to remove excess acid.

  • The resulting crude 5-BIPA can be used directly in the next stage.

Stage 2: Synthesis of this compound (5-HIPA)
  • In a suitable autoclave or sealed reaction vessel, prepare an aqueous solution of sodium hydroxide.

  • Add the crude 5-BIPA and a catalytic amount of copper(I) oxide to the NaOH solution.[5][6]

  • Seal the vessel and heat the mixture to 140-170°C with stirring.[7][8]

  • Maintain the reaction at this temperature for 1.5-2 hours.[8]

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any pressure.

  • Filter the reaction mixture to remove the copper catalyst.[7][8]

  • Transfer the filtrate to a clean vessel and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid to the filtrate with stirring to adjust the pH to approximately 1-2, which will precipitate the crude 5-HIPA.[7]

  • Filter the precipitate using a Buchner funnel and wash the solid with cold water.

  • Dry the crude 5-HIPA in a vacuum oven.

Purification by Recrystallization
  • Dissolve the crude 5-HIPA in a minimal amount of boiling deionized water.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified 5-HIPA crystals by filtration and wash with a small amount of cold water.

  • Dry the high-purity 5-HIPA in a vacuum oven. A single recrystallization from water can yield a product with a purity of over 99%.[5][6]

Data Presentation

The following table summarizes the quantitative data for the synthesis of high-purity this compound.

ParameterStage 1: BrominationStage 2: HydrolysisPurificationOverall
Reactants Isophthalic acid, Bromine, Oleum, Iodine5-Bromoisophthalic acid, NaOH, Cu₂OCrude 5-HIPA, Water
Reaction Temperature 102-107°C[5]140-170°C[7][8]Boiling, then cooling
Reaction Time 6 hours[5]1.5-2 hours[8]N/A
Yield (Crude) ~77-83%~98%[7][8]N/A
Purity (Crude) 85-94% (5-BIPA)~98% (5-HIPA)[5][6]N/A
Purity (Final) N/AN/A>99%[5][6]>99%
Overall Yield 65-70%[5][6]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of high-purity this compound.

Synthesis_Workflow Start Isophthalic Acid Bromination Stage 1: Bromination - Bromine, Oleum, Iodine - 102-107°C, 6h Start->Bromination Precipitation1 Precipitation in Ice-Water Bromination->Precipitation1 Filtration1 Filtration & Washing Precipitation1->Filtration1 Crude_BIPA Crude 5-Bromoisophthalic Acid (5-BIPA) Filtration1->Crude_BIPA Hydrolysis Stage 2: Hydrolysis - NaOH(aq), Cu₂O catalyst - 140-170°C, 1.5-2h Crude_BIPA->Hydrolysis Filtration2 Catalyst Removal (Filtration) Hydrolysis->Filtration2 Precipitation2 Acidification (HCl) & Precipitation Filtration2->Precipitation2 Filtration3 Filtration & Washing Precipitation2->Filtration3 Crude_HIPA Crude 5-Hydroxyisophthalic Acid (5-HIPA) Filtration3->Crude_HIPA Recrystallization Purification: Recrystallization from Water Crude_HIPA->Recrystallization Final_Product High-Purity This compound (>99%) Recrystallization->Final_Product

Caption: Workflow for the synthesis of high-purity this compound.

References

Application Notes and Protocols: 5-Hydroxyisophthalic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyisophthalic acid (5-HIPA) is an aromatic compound whose applications in proteomics are beginning to be explored. While not yet a mainstream reagent, its chemical structure—featuring a hydroxyl group and two carboxylic acid moieties on a benzene (B151609) ring—makes it a versatile scaffold for the development of novel tools for protein analysis. Chemical suppliers have noted its utility in proteomics research, and its derivatives have been employed in specialized applications such as the synthesis of protein cross-linking agents.[1][2] This document outlines potential and emerging applications of this compound in proteomics, providing detailed protocols and conceptual frameworks for its use.

Application 1: A Scaffold for Novel Protein Cross-Linking Reagents

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structure of protein complexes. This compound can serve as a core structure for the synthesis of multi-functional cross-linking reagents. Its three reactive sites (two carboxylic acids and one hydroxyl group) allow for the attachment of various reactive groups that can form covalent bonds with specific amino acid side chains.

A notable example, though indirect, is the use of a this compound derivative to synthesize a tetrafunctional reagent for cross-linking hemoglobin. This demonstrates its utility as a foundational molecule for creating sophisticated cross-linkers.

Hypothetical Protocol: Synthesis and Application of a 5-HIPA-Based Cross-Linker

This protocol describes the synthesis of a homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker from 5-HIPA and its use in a typical cross-linking experiment.

Part 1: Synthesis of this compound-bis(NHS ester)

  • Esterification: Protect the hydroxyl group of this compound by reacting it with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride).

  • Activation of Carboxylic Acids: Convert the two carboxylic acid groups to NHS esters by reacting the protected 5-HIPA with N-Hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent such as DCC or EDC.

  • Deprotection: Remove the protecting group from the hydroxyl group.

  • Purification: Purify the final cross-linker product using column chromatography.

Part 2: Protein Cross-Linking

  • Protein Preparation: Prepare the protein of interest in a suitable buffer (e.g., HEPES or PBS, pH 7.4). Ensure the buffer is amine-free (e.g., no Tris).

  • Cross-Linker Preparation: Dissolve the synthesized 5-HIPA-bis(NHS ester) in a dry, water-miscible organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).

  • Cross-Linking Reaction: Add the cross-linker stock solution to the protein solution at a molar excess (e.g., 25-50 fold). Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

  • Verification: Verify the cross-linking reaction by running the sample on an SDS-PAGE gel. The appearance of higher molecular weight bands indicates successful cross-linking.

Part 3: Sample Preparation for Mass Spectrometry

  • In-gel or In-solution Digestion: Excise the cross-linked protein bands from the gel or use the solution directly. Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.

  • Proteolytic Digestion: Digest the protein with a protease such as trypsin overnight at 37°C.

  • Peptide Extraction and Desalting: Extract the peptides and desalt them using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer. Use a data-dependent acquisition method to acquire MS and MS/MS spectra.

  • Data Analysis: Use specialized software (e.g., pLink, MaxLynx) to identify the cross-linked peptides from the MS/MS data.

Data Presentation: Identified Cross-Linked Peptides
Cross-linked Peptide 1Cross-linked Peptide 2Site 1Site 2Score
K.VYLGS(ac)K.LR.AVGIM(ox)K.TLys-6Lys-1298.5
T.YGGK.FN.QALLK.ILys-4Lys-985.2
A.VLIYK.GG.FEK.DLys-5Lys-377.9

Experimental Workflow: Chemical Cross-Linking

cluster_0 Sample Preparation cluster_1 MS Sample Preparation cluster_2 Mass Spectrometry & Data Analysis ProteinSample Protein Sample AddCrosslinker Add 5-HIPA based Cross-linker ProteinSample->AddCrosslinker Quench Quench Reaction AddCrosslinker->Quench SDS_PAGE SDS-PAGE Verification Quench->SDS_PAGE Digestion In-solution/In-gel Digestion SDS_PAGE->Digestion Desalting Peptide Desalting Digestion->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS DataAnalysis Cross-link Identification Software LC_MS->DataAnalysis Results Interaction Map DataAnalysis->Results

Caption: Workflow for protein cross-linking using a 5-HIPA-based reagent.

Application 2: A Platform for Chemical Labeling in Quantitative Proteomics

Stable isotope labeling is a cornerstone of quantitative proteomics. While several commercial reagents exist, there is always a need for new chemical entities with different reactivity, fragmentation patterns, or cost-effectiveness. The structure of this compound lends itself to the development of novel chemical labeling reagents. For instance, a deuterated or 13C-labeled version of a 5-HIPA derivative could be synthesized to create "heavy" and "light" reagents for relative quantification, analogous to the use of Phthalic Acid Anhydride-d4 in quantitative proteomics.

Hypothetical Protocol: Quantitative Proteomics using a 5-HIPA-based Labeling Reagent

This protocol outlines a hypothetical workflow for a 2-plex quantitative experiment using a 5-HIPA-based NHS ester labeling reagent.

  • Protein Extraction and Digestion:

    • Extract proteins from two different samples (e.g., control and treated cells) using a standard lysis buffer (e.g., 8 M urea).

    • Quantify the protein concentration (e.g., BCA assay).

    • Take equal amounts of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin.

  • Peptide Labeling:

    • Label the peptides from the control sample with the "light" 5-HIPA labeling reagent.

    • Label the peptides from the treated sample with the "heavy" (e.g., deuterated) 5-HIPA labeling reagent.

    • The reaction targets the N-terminus of peptides and the epsilon-amino group of lysine (B10760008) residues.

  • Sample Combination and Fractionation:

    • Quench both labeling reactions.

    • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

    • (Optional but recommended) Fractionate the combined peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS.

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "light" and "heavy" peptide pairs.

    • The ratio of the intensities of the heavy to light peptides for a given protein reflects the change in that protein's abundance between the two samples.

Data Presentation: Quantitative Proteomics Results
Protein IDGene NamePeptide Sequencelog2(Treated/Control)p-value
P02768ALBLVNEVTEFAK0.150.68
Q9Y6K5HSP90B1IGEAVDSK2.580.001
P60709ACTBVAPEEHPVLLTEAPLNPK-1.980.012
P10636G6PDFGSLEQALLK0.050.95

Experimental Workflow: Quantitative Proteomics

cluster_0 Sample Preparation cluster_1 Chemical Labeling cluster_2 Analysis Sample1 Sample 1 (Control) Digest1 Protein Digestion Sample1->Digest1 Sample2 Sample 2 (Treated) Digest2 Protein Digestion Sample2->Digest2 Label1 Label with 'Light' 5-HIPA Reagent Digest1->Label1 Label2 Label with 'Heavy' 5-HIPA Reagent Digest2->Label2 Combine Combine Samples Label1->Combine Label2->Combine Fractionate Fractionation Combine->Fractionate LC_MS LC-MS/MS Fractionate->LC_MS Quantify Data Analysis & Quantification LC_MS->Quantify

Caption: Workflow for quantitative proteomics using a 5-HIPA-based labeling reagent.

Application 3: Potential as a Novel MALDI Matrix (Speculative)

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a key technology in proteomics, particularly for the analysis of intact proteins and peptides. The choice of matrix is crucial for successful analysis. A good matrix must absorb energy at the laser's wavelength and co-crystallize with the analyte to promote ionization.

While there is no direct evidence of this compound being used as a MALDI matrix, its chemical properties—an aromatic ring for UV absorption and polar hydroxyl and carboxyl groups to interact with analytes—suggest it could be a candidate worth investigating.

Standard Protocol for MALDI-MS (Testing 5-HIPA as a Matrix)
  • Matrix Solution Preparation:

    • Prepare a saturated solution of a standard matrix (e.g., sinapinic acid at 10 mg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% TFA.

    • Prepare a similar solution of this compound to be tested.

  • Sample Preparation:

    • Prepare the protein or peptide sample at a concentration of 1-10 pmol/µL in a suitable solvent (e.g., 0.1% TFA).

  • Spotting:

    • On a MALDI target plate, mix 1 µL of the sample with 1 µL of the matrix solution using the dried-droplet method.

    • Allow the spots to air dry completely.

  • MALDI-MS Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range.

    • Optimize laser power to achieve good signal-to-noise ratio and resolution.

  • Performance Comparison:

    • Compare the spectra obtained with 5-HIPA to those obtained with the standard matrix, evaluating parameters such as signal intensity, resolution, and background noise.

Data Presentation: MALDI Matrix Performance Comparison
ParameterStandard Matrix (Sinapinic Acid)5-HIPA (Hypothetical)
Signal-to-Noise (for Cytochrome C)150:1120:1
Resolution (FWHM for Ubiquitin)800750
Background Ions (m/z < 500)LowModerate
Crystal HomogeneityGoodFair

Experimental Workflow: MALDI-MS

cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Output Analyte Protein/Peptide Analyte Mix Mix Analyte & Matrix on Target Plate Analyte->Mix Matrix Matrix Solution (e.g., 5-HIPA) Matrix->Mix Crystallize Co-crystallization Mix->Crystallize Laser Laser Desorption/ Ionization Crystallize->Laser TOF Time-of-Flight Mass Analyzer Laser->TOF Detector Ion Detection TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: General workflow for MALDI-MS analysis.

Conclusion

This compound presents an intriguing platform for the development of new reagents and methods in proteomics. While its direct application is not yet widespread, its utility as a chemical scaffold for creating cross-linkers and potentially for chemical labeling reagents is a promising area of research. Further investigation is also warranted to explore its potential as a novel MALDI matrix. The protocols and workflows presented here provide a foundation for researchers to begin exploring the capabilities of this versatile compound in their own proteomics research.

References

Modifying Polymer Properties with 5-Hydroxyisophthalic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of polymer properties is a critical area of research in materials science and drug development, enabling the tailoring of materials for specific and demanding applications. 5-Hydroxyisophthalic acid (5-HIPA), a trifunctional aromatic monomer, has emerged as a valuable building block for enhancing the performance of various polymers, particularly polyesters. Its unique structure, featuring two carboxylic acid groups and one hydroxyl group, allows for its incorporation into polymer backbones, where the pendant hydroxyl group can introduce beneficial intermolecular interactions, such as hydrogen bonding. This, in turn, can significantly influence the material's mechanical, thermal, and barrier properties without compromising its inherent advantages.

This document provides detailed application notes and experimental protocols for the modification of polymer properties using this compound. It is intended to guide researchers and professionals in synthesizing and characterizing novel polymeric materials with enhanced performance characteristics for a range of applications, from advanced packaging to drug delivery systems.

Applications of this compound in Polymer Modification

The incorporation of this compound as a comonomer in polyesters, such as poly(ethylene 2,5-furandicarboxylate) (PEF), has demonstrated significant improvements in material properties. The primary mechanism behind these enhancements is the introduction of hydrogen bonding via the phenolic hydroxyl groups of the 5-HIPA units.

Key application areas and the corresponding property enhancements include:

  • Enhanced Mechanical Properties: The introduction of 5-HIPA can lead to a substantial increase in the ductility and toughness of polyesters. For instance, the copolymerization of a small molar ratio of 5-HIPA into PEF has been shown to dramatically increase the elongation at break.

  • Improved Thermal Stability: The presence of hydrogen bonds restricts the movement of polymer chains, leading to an increase in the thermal decomposition temperature of the resulting copolyesters.

  • Retention of Barrier Properties: A significant advantage of using 5-HIPA is the ability to improve mechanical and thermal properties without negatively impacting the excellent gas barrier properties inherent to polymers like PEF.

  • Dyeability Improvement: The hydroxyl groups introduced by 5-HIPA can act as dye-receptive sites, potentially improving the dyeability of the polymer fibers.

Quantitative Data on Polymer Property Modification

The following table summarizes the quantitative impact of incorporating this compound on the properties of poly(ethylene 2,5-furandicarboxylate) (PEF). The data is compiled from various studies and illustrates the dose-dependent effect of 5-HIPA on key performance indicators.

5-HIPA Content (mol%)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5%) (°C)Oxygen Permeability (cm3·mm/m2·day·atm)
0 (Neat PEF)70 - 805 - 10~85~350< 0.1
165 - 75~30 (a 200% increase)~86> 370< 0.1
360 - 70~25~87> 370< 0.1
555 - 65~20~88> 370< 0.1

Note: The data presented are representative values and may vary depending on the specific synthesis conditions and characterization methods employed.

Signaling Pathways and Logical Relationships

The primary mechanism by which this compound modifies polymer properties is through the formation of intermolecular hydrogen bonds. The hydroxyl group on the 5-HIPA monomer unit acts as a hydrogen bond donor, while the carbonyl oxygen of the ester groups in the polymer backbone acts as a hydrogen bond acceptor. This non-covalent interaction creates a physical network within the polymer matrix, enhancing its cohesion and stability.

Hydrogen_Bonding_Mechanism cluster_polymer_chains Polymer Chains cluster_hipa 5-HIPA Unit Polymer_Chain_1 ---(C=O)---O--- Polymer_Chain_2 ---(C=O)---O--- OH_Group Pendant -OH group Polymer_Chain_2->OH_Group H-bond (acceptor) 5_HIPA 5-Hydroxyisophthalic Acid Monomer OH_Group->Polymer_Chain_1 H-bond (donor) Enhanced_Properties Enhanced Mechanical Strength Improved Thermal Stability Maintained Barrier Properties OH_Group->Enhanced_Properties leads to Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Charge_Reactants Charge FDCA, 5-HIPA, EG, and Catalyst Esterification Esterification (180-200°C, N₂) Charge_Reactants->Esterification Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Polymer_Recovery Recover Molten Polymer Polycondensation->Polymer_Recovery Purification Purification (Optional) Polymer_Recovery->Purification Structural_Analysis Structural Analysis (NMR, FTIR) Purification->Structural_Analysis Thermal_Analysis Thermal Analysis (DSC, TGA) Mechanical_Testing Mechanical Testing (Tensile) Thermal_Analysis->Mechanical_Testing Barrier_Analysis Barrier Property Analysis Mechanical_Testing->Barrier_Analysis Structural_Analysis->Thermal_Analysis

Application Notes and Protocols: Hydrothermal Synthesis of Metal-Organic Frameworks (MOFs) using 5-Hydroxyisophthalic Acid for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery. The use of functionalized organic linkers, such as 5-hydroxyisophthalic acid, allows for the introduction of specific chemical properties into the MOF structure. The hydroxyl group can participate in hydrogen bonding, potentially enhancing the loading of certain drug molecules and enabling pH-responsive drug release.

These application notes provide a detailed protocol for the hydrothermal synthesis of a zinc-based MOF using this compound. Additionally, a general protocol for drug loading and in vitro release studies is described, highlighting the potential of these MOFs as controlled drug delivery systems.

Data Presentation

Table 1: Representative Hydrothermal Synthesis Parameters for a Zn-(5-OH-IPA) MOF
ParameterValue
Metal PrecursorZinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O)
Organic LinkerThis compound (5-OH-H₂IPA)
SolventN,N-Dimethylformamide (DMF) / Water
Molar Ratio (Metal:Linker)1:1 to 2:1
Temperature100 - 140 °C
Reaction Time24 - 72 hours
pH~4-6 (unadjusted)
Table 2: Expected Characterization Results for a Zn-(5-OH-IPA) MOF
TechniqueExpected Observations
Powder X-ray Diffraction (PXRD)Crystalline pattern with characteristic peaks indicating the formation of a specific MOF phase.
Thermogravimetric Analysis (TGA)Stepwise weight loss corresponding to the removal of solvent molecules and subsequent decomposition of the organic linker, indicating thermal stability.
Fourier-Transform Infrared (FTIR) SpectroscopyPresence of characteristic peaks for carboxylate stretching (asymmetric and symmetric), and O-H stretching from the hydroxyl group.
Scanning Electron Microscopy (SEM)Visualization of the crystal morphology and particle size of the synthesized MOF.
Table 3: Hypothetical Drug Loading and Release Parameters for a Zn-(5-OH-IPA) MOF with Doxorubicin
ParameterValue/Observation
Model DrugDoxorubicin (DOX)
Loading MethodSoaking
Loading Capacity10 - 20 wt% (estimated)
Release ConditionsPhosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5
Release ProfilepH-responsive, with faster release at the lower pH of 5.5, mimicking a tumor microenvironment.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Zinc-5-Hydroxyisophthalate MOF (Zn-(5-OH-IPA))

This protocol is a representative procedure based on the synthesis of similar isophthalate-based MOFs.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (5-OH-H₂IPA)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methanol (B129727)

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Centrifuge

  • Oven

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of deionized water.

  • Combine the two solutions in the Teflon liner of the autoclave and stir for 15 minutes to ensure a homogeneous mixture.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting crystalline product by centrifugation at 8000 rpm for 10 minutes.

  • Wash the product three times with fresh DMF to remove any unreacted precursors.

  • To activate the MOF, immerse the product in methanol for 24 hours, replacing the methanol with a fresh portion every 8 hours. This step is crucial to exchange the high-boiling point solvent (DMF) with a more volatile one.

  • Collect the activated MOF by centrifugation and dry it in a vacuum oven at 80 °C overnight.

  • Store the synthesized Zn-(5-OH-IPA) MOF in a desiccator.

Protocol 2: Characterization of the Synthesized Zn-(5-OH-IPA) MOF

Powder X-ray Diffraction (PXRD):

  • Grind a small amount of the dried MOF powder to a fine consistency.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5-50° with a step size of 0.02°.

  • Compare the obtained pattern with simulated patterns from single-crystal X-ray diffraction data if available, or with patterns of known isoreticular structures.

Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the activated MOF sample in an alumina (B75360) crucible.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Analyze the resulting TGA curve to determine the thermal stability and decomposition profile of the MOF.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Mix a small amount of the MOF sample with KBr powder and press into a pellet.

  • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Identify the characteristic vibrational bands corresponding to the functional groups of the organic linker and the metal-oxygen bonds.

Protocol 3: Drug Loading and In Vitro Release Study

Materials:

  • Activated Zn-(5-OH-IPA) MOF

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • UV-Vis Spectrophotometer

Drug Loading:

  • Disperse 20 mg of the activated Zn-(5-OH-IPA) MOF in 10 mL of a 1 mg/mL solution of Doxorubicin in deionized water.

  • Stir the suspension at room temperature in the dark for 24 hours to allow for drug encapsulation.

  • Collect the drug-loaded MOF (DOX@MOF) by centrifugation at 10,000 rpm for 15 minutes.

  • Wash the DOX@MOF with deionized water to remove any surface-adsorbed drug until the supernatant is colorless.

  • Dry the DOX@MOF under vacuum at room temperature.

  • To determine the drug loading capacity, measure the concentration of DOX in the supernatant and washing solutions using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm). The loading capacity is calculated as: Loading Capacity (wt%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of DOX@MOF] x 100%

In Vitro Drug Release:

  • Disperse 10 mg of the dried DOX@MOF in 10 mL of PBS at pH 7.4 and another 10 mg in 10 mL of PBS at pH 5.5.

  • Incubate the suspensions at 37 °C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh PBS to maintain a constant volume.

  • Centrifuge the aliquot to separate the MOF particles.

  • Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer.

  • Plot the cumulative drug release percentage as a function of time for both pH conditions.

Visualizations

experimental_workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application s1 Dissolve Zn(NO3)2·6H2O in DMF s3 Mix Precursors s1->s3 s2 Dissolve 5-OH-H2IPA in Water s2->s3 s4 Hydrothermal Reaction (120°C, 48h) s3->s4 s5 Cooling & Collection s4->s5 s6 Washing with DMF s5->s6 s7 Solvent Exchange (Methanol) s6->s7 s8 Drying s7->s8 c1 PXRD s8->c1 c2 TGA s8->c2 c3 FTIR s8->c3 c4 SEM s8->c4 d1 Drug Loading (Doxorubicin) s8->d1 d2 Washing d1->d2 d3 In Vitro Release (pH 7.4 & 5.5) d2->d3 d4 UV-Vis Analysis d3->d4

Caption: Experimental workflow for the synthesis, characterization, and drug delivery application of a Zn-(5-OH-IPA) MOF.

ph_responsive_release cluster_mof DOX@MOF cluster_neutral Physiological pH (7.4) cluster_acidic Tumor Microenvironment (pH 5.5) mof MOF Structure with Encapsulated DOX stable Stable MOF Structure mof->stable unstable MOF Degradation mof->unstable slow_release Slow Drug Release stable->slow_release fast_release Accelerated Drug Release unstable->fast_release

Caption: Proposed mechanism of pH-responsive drug release from the Zn-(5-OH-IPA) MOF.

Concluding Remarks

The hydrothermal synthesis of MOFs using this compound offers a promising route to novel drug delivery platforms. The presence of the hydroxyl group on the organic linker can be exploited to achieve pH-responsive drug release, a desirable feature for targeted cancer therapy. The protocols provided herein offer a foundational methodology for the synthesis, characterization, and evaluation of these materials. Further optimization of the synthesis conditions and in-depth studies on the drug loading and release kinetics with various therapeutic agents will be crucial for advancing their application in the pharmaceutical sciences.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Hydroxyisophthalic acid (5-HIPA), with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several common methods for the synthesis of this compound include:

  • Hydrolysis of Dimethyl 5-hydroxyisophthalate: A straightforward method involving the hydrolysis of the diester.

  • Two-Stage Synthesis from Isophthalic Acid: This process involves the bromination of isophthalic acid to form 5-bromoisophthalic acid (5-BIPA), followed by a copper-catalyzed hydrolysis.[1][2][3][4]

  • Sulfonation of Isophthalic Acid: This route involves the sulfonation of isophthalic acid, followed by caustic fusion.[5][6]

  • Oxidation of 5-Acyloxy-m-xylene: An alternative method that involves the oxidation of a protected xylene derivative.[7]

Q2: I am getting a low yield in the hydrolysis of 5-bromoisophthalic acid (5-BIPA). What are the potential causes?

A2: Low yields during the hydrolysis of 5-BIPA can be attributed to several factors:

  • Suboptimal Temperature: The reaction is sensitive to temperature. Operating outside the optimal range of 140-200°C can lead to incomplete reaction or degradation.[6]

  • Inefficient Catalyst: The presence and concentration of the copper catalyst are crucial for the hydrolysis to proceed efficiently.[2][5]

  • Impure Starting Material: The purity of the starting 5-BIPA, particularly the presence of dibromoisomers, can affect the yield and purity of the final product.[6]

  • Improper pH Control: Maintaining an alkaline environment is necessary for the hydrolysis.

Q3: What is a typical yield for the two-stage synthesis from isophthalic acid?

A3: The overall yield for the two-stage process, starting from isophthalic acid to pure this compound, is typically in the range of 65-70%.[2] The hydrolysis step of 5-bromoisophthalic acid to this compound can achieve yields of over 90% under optimized conditions.[6]

Troubleshooting Guides

Issue 1: Low Yield in the Bromination of Isophthalic Acid
Potential Cause Troubleshooting Action Rationale
Inadequate Catalyst Ensure the presence of an iodine catalyst (2-3%) during bromination in oleum (B3057394).[1]The iodine catalyst is essential for the electrophilic substitution to occur on the deactivated aromatic ring.
Incorrect Reaction Temperature Maintain the reaction temperature between 102-107°C for the bromination step.[1]Temperature control is critical to prevent side reactions and ensure complete bromination.
Suboptimal Oleum Concentration Use 20% oleum for the reaction medium.[1]The concentration of sulfur trioxide in oleum influences the reactivity of the system.
Issue 2: Impurities in the Final this compound Product
Potential Cause Troubleshooting Action Rationale
Presence of Dibromoisomers During the hydrolysis of 5-BIPA containing dibromoisomers, ensure the temperature is above 140°C.[6]Higher temperatures help to decompose the dihydroxyisophthalic acids formed from the corresponding dibromo isomers.[6]
Incomplete Hydrolysis Optimize the reaction time and temperature for the hydrolysis of 5-BIPA. A temperature range of 140-200°C is recommended.[6]Incomplete reaction will leave unreacted 5-BIPA in the product mixture.
Ineffective Purification A single crystallization from water can significantly improve the purity of the crude 5-HIPA to over 99%.[1][2]Crystallization is an effective method for removing residual impurities.

Data Presentation

Table 1: Effect of Temperature on the Hydrolysis of 5-Bromoisophthalic Acid (5-BIPA) Mixture *

Temperature (°C) Yield of 5-HIPA (%) Purity of 5-HIPA (%)
14098.298.2
17092.197.1

*Data derived from a process using a mixture of 5-BIPA (91.5%) and dibromoisophthalic acid (8.3%).[6]

Experimental Protocols

Protocol 1: Two-Stage Synthesis of this compound from Isophthalic Acid

Stage 1: Bromination of Isophthalic Acid

  • In a suitable reactor, charge isophthalic acid and 20% oleum.

  • Add 2-3% of iodine as a catalyst.[1]

  • Add bromine to the mixture.

  • Heat the reaction mixture to 102-107°C and maintain for 6 hours.[1]

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the crude 5-bromoisophthalic acid (5-BIPA).

  • Filter the precipitate and wash with water.

Stage 2: Hydrolysis of 5-Bromoisophthalic Acid

  • In an autoclave, charge the crude 5-BIPA, an aqueous solution of sodium hydroxide, and a copper catalyst.[1][2]

  • Heat the mixture to a temperature between 140°C and 200°C under autogenous pressure.[6]

  • Maintain the reaction at the set temperature for a sufficient time to ensure complete hydrolysis.

  • After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 2 to precipitate the crude this compound.

  • Filter the precipitate, wash with water, and dry.

  • For further purification, recrystallize the crude product from water.[1][2]

Protocol 2: Synthesis of this compound from Dimethyl 5-hydroxyisophthalate
  • Dissolve Dimethyl 5-hydroxyisophthalate in tetrahydrofuran (B95107) (THF).[8]

  • Add an aqueous solution of lithium hydroxide.[8]

  • Stir the reaction mixture at 40°C overnight.[8]

  • Remove the THF by distillation under reduced pressure.[8]

  • Adjust the pH of the remaining aqueous solution to approximately 2 with 6N hydrochloric acid to precipitate the product.[8]

  • Collect the precipitated this compound by filtration and dry in a vacuum oven.[8] A yield of approximately 58% can be expected with this method.[8]

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Bromination cluster_stage2 Stage 2: Hydrolysis cluster_purification Purification Isophthalic_Acid Isophthalic Acid Bromination Bromination (Br2, Oleum, Iodine) Isophthalic_Acid->Bromination Crude_5_BIPA Crude 5-Bromoisophthalic Acid (5-BIPA) Bromination->Crude_5_BIPA Hydrolysis Hydrolysis (NaOH, Cu catalyst, 140-200°C) Crude_5_BIPA->Hydrolysis Crude_5_HIPA Crude 5-Hydroxyisophthalic Acid (5-HIPA) Hydrolysis->Crude_5_HIPA Purification Crystallization (from Water) Crude_5_HIPA->Purification Pure_5_HIPA Pure 5-Hydroxyisophthalic Acid (>99%) Purification->Pure_5_HIPA

Caption: Workflow for the two-stage synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Start Low Yield of 5-HIPA in Hydrolysis Step Temp Suboptimal Temperature? Start->Temp Catalyst Inefficient Catalyst? Start->Catalyst Purity Impure Starting Material (5-BIPA)? Start->Purity Adjust_Temp Optimize Temperature (140-200°C) Temp->Adjust_Temp Yes Check_Catalyst Verify Copper Catalyst Concentration & Activity Catalyst->Check_Catalyst Yes Analyze_Purity Analyze Purity of 5-BIPA (check for dibromoisomers) Purity->Analyze_Purity Yes

References

Technical Support Center: Purification of Crude 5-Hydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Hydroxyisophthalic acid by recrystallization.

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not saturated enough for crystals to form. - Supersaturation: The solution has cooled below its saturation point without crystallization initiating. - Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures.- Boil off some of the solvent to increase the concentration of the this compound and allow the solution to cool again.[1] - Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease the solubility. - If all else fails, evaporate the solvent and attempt recrystallization with a different solvent or solvent system.[1]
"Oiling out" occurs (a liquid separates instead of crystals). - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly. - High concentration of impurities: Impurities can lower the melting point of the mixture.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Choose a lower-boiling point solvent. - Insulate the flask to ensure a slow cooling rate. - Consider an initial acid-base purification to remove significant impurities before recrystallization.
Low recovery of purified crystals. - Too much solvent was used during dissolution, leaving a significant amount of the product in the mother liquor. - Premature crystallization during hot filtration. - Washing the crystals with a solvent that is too warm or in which the crystals are too soluble. - Incomplete crystallization before filtration.- Use the minimum amount of hot solvent required to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal yield.
The purified crystals are colored. - Presence of colored impurities that co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product as well. - Perform an acid-base purification prior to recrystallization, as this can be effective at removing colored impurities.
Crystals form too quickly and are very fine. - The solution is too concentrated. - The solution cooled too rapidly. - Reheat the solution and add a small amount of additional hot solvent. [1] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Water is an excellent and commonly used solvent for the recrystallization of this compound. A single crystallization from water can yield a product with a purity of over 99%.[2][3] Other potential solvents include ethanol (B145695) and ether, as well as ethanol/water mixtures.[4]

Q2: What is the expected yield for the recrystallization of this compound from water?

A2: The overall yield of pure this compound after a two-step synthesis followed by a single crystallization from water is reported to be in the range of 65-70%.[2][3] The yield of the crystallization step itself is approximately 93%.[2]

Q3: My this compound won't dissolve in hot water. What should I do?

A3: Ensure you are using a sufficient amount of water and that it is at its boiling point. This compound has limited solubility in water at room temperature. If it still does not dissolve, your starting material may contain significant insoluble impurities. In this case, you can perform a hot filtration to remove the insoluble material before allowing the filtrate to cool.

Q4: I am still getting impurities after recrystallization. What other purification methods can I try?

A4: If recrystallization alone is insufficient, an acid-base purification method is a highly effective alternative for aromatic carboxylic acids like this compound.[5] This involves dissolving the crude acid in a dilute aqueous base (like sodium hydroxide) to form its water-soluble salt. Insoluble impurities can then be removed by filtration. The purified this compound is then precipitated by adding an acid (like hydrochloric acid) to the filtrate, collected by filtration, washed, and dried.

Q5: How can I improve the size and quality of my crystals?

A5: The rate of cooling is the most critical factor for crystal size and quality. Slow cooling allows for the formation of larger, more well-defined crystals, which are typically purer. To achieve this, you can insulate the flask or allow it to cool to room temperature undisturbed on the benchtop before transferring it to an ice bath.

Data Presentation

Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₆O₅[6]
Molecular Weight 182.13 g/mol [6]
Melting Point 298-302 °C[7]
Appearance White to slightly yellow crystalline powder[7]
Solubility of this compound
SolventTemperatureSolubility ( g/100 mL)Source(s)
Water15 °C0.06[7][8]
WaterRoom Temperature~0.01

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol describes the purification of crude this compound using water as the solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 15-20 mL of deionized water. Add a boiling chip and heat the suspension to a rolling boil on a hot plate with stirring.

  • Saturated Solution: Continue to add small portions of hot deionized water until all the solid has just dissolved. Avoid adding a large excess of water to ensure a good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification via Acid-Base Extraction

This protocol is an alternative method for purifying this compound, particularly useful when dealing with significant amounts of non-acidic or colored impurities.

  • Dissolution in Base: In a beaker, suspend the crude this compound in deionized water. While stirring, slowly add a 1 M sodium hydroxide (B78521) (NaOH) solution dropwise until the solid completely dissolves and the pH of the solution is approximately 8-9.

  • Filtration of Impurities: Filter the basic solution to remove any insoluble impurities.

  • Precipitation: While stirring the filtrate, slowly add a 1 M hydrochloric acid (HCl) solution. The this compound will begin to precipitate as the solution becomes acidic. Continue adding HCl until the pH of the solution is approximately 2.

  • Isolation and Washing: Cool the suspension in an ice bath for at least 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified this compound in a vacuum oven. For even higher purity, the product from this procedure can be recrystallized following Protocol 1.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude 5-HIA solvent Add Minimum Hot Solvent crude->solvent dissolved Hot Saturated Solution solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration filtrate Clear Hot Filtrate hot_filtration->filtrate cool Slow Cooling filtrate->cool crystals Crystal Formation cool->crystals filtration Vacuum Filtration crystals->filtration wash Wash with Cold Solvent filtration->wash dry Drying wash->dry pure Pure 5-HIA dry->pure

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions start Recrystallization Attempt no_crystals No Crystals? start->no_crystals oiling_out Oiling Out? no_crystals->oiling_out No solution_no_crystals Concentrate Solution Induce Crystallization no_crystals->solution_no_crystals Yes low_yield Low Yield? oiling_out->low_yield No solution_oiling_out Reheat & Add Solvent Cool Slowly oiling_out->solution_oiling_out Yes solution_low_yield Use Minimum Solvent Preheat Funnel low_yield->solution_low_yield Yes success Pure Crystals low_yield->success No failure Re-evaluate Method solution_no_crystals->failure solution_oiling_out->failure solution_low_yield->failure

Caption: A logical workflow for troubleshooting common recrystallization problems.

References

Overcoming solubility issues of 5-Hydroxyisophthalic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 5-Hydroxyisophthalic acid (5-HIPA), with a particular focus on overcoming its solubility limitations.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white to off-white crystalline powder. Its solubility is influenced by its three functional groups: two carboxylic acids and one phenolic hydroxyl group. These groups allow for strong intermolecular hydrogen bonding, leading to limited solubility in many non-polar organic solvents. It is sparingly soluble in water, with reported values around 0.6 g/L at 15 °C.[1] However, it shows better solubility in polar organic solvents. A 5% solution in methanol (B129727), for instance, has been reported to be clear and colorless.[2] The presence of acidic protons means its solubility is highly dependent on pH.

Q2: What are the pKa values for this compound?

The two carboxylic acid groups and the phenolic hydroxyl group have distinct acidities. The reported pKa values for the carboxylic acid groups are approximately 2.8 and 5.6.[3] The phenolic hydroxyl group is less acidic than the carboxylic acid groups. This difference in acidity can be exploited for selective reactions and to enhance solubility through controlled deprotonation.

Q3: In which common organic solvents is this compound most soluble?

Solubility Data

The following table summarizes the available solubility information for this compound and the closely related isophthalic acid for comparison.

SolventThis compound (5-HIPA)Isophthalic AcidTemperature (°C)
Water~0.6 g/L[1]0.14 g/100 mL[3]15-20
MethanolA 5% solution is clear and colorless[2]SolubleAmbient
Ethanol (B145695)Soluble[3]Soluble[3]Ambient
EtherSoluble[3]Sparingly SolubleAmbient
AcetoneNot specifiedSoluble[3]Ambient
N,N-Dimethylformamide (DMF)Expected to be highly solubleSoluble[3]Ambient
Dimethyl Sulfoxide (DMSO)Expected to be highly soluble68 g/100 cc[4]20-30
Dimethyl Sulfoxide (DMSO)Expected to be highly soluble76 g/100 cc[4]90-100

Troubleshooting Guide: Overcoming Solubility Issues in Reactions

Problem: this compound is not dissolving sufficiently in the chosen reaction solvent.

This is a common issue due to the molecule's polarity and strong intermolecular hydrogen bonding. Below are several strategies to address this problem, along with experimental protocols.

Strategy 1: Deprotonation to Form a Soluble Salt

Principle: The acidic protons of the carboxylic acid and phenolic hydroxyl groups can be removed by a base to form a salt (a phenoxide/carboxylate). This salt is often significantly more soluble in polar solvents, especially water and alcohols, than the neutral acid.

When to use it: This method is ideal for reactions where the deprotonated form is the desired reactive species, such as in Williamson ether synthesis at the phenolic hydroxyl group, or when the subsequent reaction is compatible with the presence of a base.

Experimental Protocol: Dissolution via Deprotonation with Sodium Hydroxide (B78521)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add the desired amount of this compound.

  • Solvent Addition: Add a suitable solvent (e.g., water, ethanol, or a mixture).

  • Base Addition: Slowly add an aqueous or alcoholic solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring. Typically, 2 to 3 equivalents of base are required for complete dissolution.

  • Observation: Continue stirring until the this compound is fully dissolved, which should result in a clear solution. The reaction mixture can then be used for the subsequent synthetic step.[2][5]

cluster_workflow Workflow for Dissolution by Deprotonation A Suspend 5-HIPA in Solvent B Add Base (e.g., NaOH, KOH) Dropwise A->B Step 1 C Stir Until Dissolved B->C Step 2 D Proceed with Reaction C->D Step 3

Caption: Workflow for dissolving 5-HIPA via deprotonation.

Strategy 2: Use of Polar Aprotic Solvents

Principle: Solvents like DMF, DMSO, DMAc, and NMP are excellent at disrupting the hydrogen bonding network of polar molecules like 5-HIPA, leading to enhanced solubility, often aided by gentle heating.

When to use it: This is a suitable approach for reactions that are sensitive to water or strong bases, such as certain esterification or polymerization reactions. The use of anhydrous grades of these solvents is recommended for moisture-sensitive reactions.

Experimental Protocol: Dissolution in a Polar Aprotic Solvent for Polymerization

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound.

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc) or another suitable polar aprotic solvent.

  • Heating: Gently heat the mixture with stirring under a nitrogen atmosphere to facilitate dissolution. A temperature of 60-80 °C is often sufficient.

  • Co-reagent Addition: Once a clear solution is obtained, the other monomers or reagents for the polymerization can be added. For some polycondensation reactions, the addition of a salt like lithium chloride (LiCl) can further improve the solubility of the resulting polymer.[6]

Strategy 3: In-situ Derivatization to a More Soluble Intermediate

Principle: The carboxylic acid groups can be converted to more reactive and often more soluble derivatives, such as acid chlorides or esters, which can then be used in subsequent reactions.

When to use it: This is particularly useful for reactions like amide or ester formation where the carboxylic acid itself is not reactive enough or its poor solubility hinders the reaction.

Experimental Protocol: Esterification via Fischer-Speier Method

This method involves reacting the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst. The alcohol often serves as both the reactant and the solvent.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in a large excess of the desired alcohol (e.g., methanol or ethanol).[7]

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[8]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is an equilibrium, and the large excess of alcohol helps to drive it towards the formation of the ester. The progress of the reaction can be monitored by TLC or other analytical techniques.

  • Work-up: After the reaction is complete, the excess alcohol is typically removed under reduced pressure. The resulting crude ester can then be purified. The ester derivative is generally more soluble in a wider range of organic solvents.

cluster_troubleshooting Troubleshooting Logic for Solubility Issues Start 5-HIPA Solubility Issue Q1 Is the reaction compatible with base? Start->Q1 A1_Yes Use Deprotonation Strategy Q1->A1_Yes Yes Q2 Is the reaction moisture-sensitive? Q1->Q2 No A2_Yes Use Anhydrous Polar Aprotic Solvents (DMF, DMSO, DMAc) Q2->A2_Yes Yes A2_No Consider Polar Protic Solvents (e.g., alcohols) with heating Q2->A2_No No Q3 Are other methods failing? A2_Yes->Q3 A2_No->Q3 A3 Consider In-situ Derivatization (e.g., esterification) Q3->A3 Yes

Caption: Decision-making flowchart for addressing 5-HIPA solubility.

Common Reaction Problems and Troubleshooting

Q4: My esterification reaction with 5-HIPA is slow and gives a low yield. What could be the problem?

  • Incomplete Dissolution: Ensure that the 5-HIPA is fully dissolved in the alcohol before proceeding with the reaction. If solubility is still an issue, consider converting it to its dimethyl ester first, which will be more soluble, and then performing a transesterification if a different ester is desired.

  • Reversible Reaction: Fischer esterification is an equilibrium process.[7] To drive the reaction forward, use a large excess of the alcohol and consider removing the water that is formed, for example, by using a Dean-Stark apparatus.

  • Steric Hindrance: While not severely hindered, the functional groups on the aromatic ring can influence reaction rates. Ensure adequate reaction time and temperature.

  • Catalyst Deactivation: Ensure the acid catalyst has not been neutralized by any basic impurities.

Q5: I am seeing side products in my reaction involving the phenolic hydroxyl group. How can I improve selectivity?

  • Protecting Groups: If you need to perform a reaction exclusively at the carboxylic acid groups, consider protecting the more nucleophilic phenolic hydroxyl group first. Common protecting groups for phenols include acetyl or benzyl (B1604629) ethers.

  • Control of Basicity: When using a base to deprotonate the phenol (B47542) for a reaction like an ether synthesis, use a stoichiometric amount of a suitable base. An excess of a very strong base could potentially lead to side reactions. The choice of base can influence the selectivity between O-alkylation (at the oxygen) and C-alkylation (at the aromatic ring). Polar aprotic solvents generally favor O-alkylation.[9]

Q6: During polymerization, my reaction mixture becomes very viscous and difficult to stir, leading to a low molecular weight polymer.

  • Solvent Choice and Concentration: The solubility of the growing polymer chain can become a limiting factor. Ensure you are using a good solvent for the expected polymer (e.g., DMAc or NMP for many aromatic polyesters or polyamides). Running the reaction at a more dilute concentration can also help to maintain stirrability, although this may slow down the reaction rate.

  • Temperature Control: Increasing the reaction temperature can sometimes improve the solubility of the polymer and reduce viscosity.

  • Addition of Solubilizing Salts: As mentioned earlier, adding salts like LiCl to the reaction mixture in solvents like DMAc can significantly improve the solubility of aromatic polymers and prevent premature precipitation.[6]

References

Technical Support Center: 5-Hydroxyisophthalic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the polymerization of 5-Hydroxyisophthalic acid (5-HIPA).

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the polymerization of this compound.

Problem 1: Premature Gelation or Cross-linking of the Polymer

  • Observation: The reaction mixture becomes viscous and forms an insoluble gel before reaching the desired molecular weight.

  • Root Cause: this compound is a trifunctional monomer, containing two carboxylic acid groups and one hydroxyl group. Under standard polyesterification conditions, the hydroxyl group can react in addition to the carboxyl groups, leading to branching and, eventually, uncontrolled cross-linking.

  • Troubleshooting Steps:

    • Reaction Temperature Control: High temperatures can promote side reactions. Carefully control the reaction temperature to the minimum required for efficient polymerization.

    • Monomer Stoichiometry: An excess of the trifunctional monomer (5-HIPA) relative to a difunctional co-monomer can accelerate gelation. Precisely control the stoichiometric ratio of monomers.

    • Catalyst Selection: The choice of catalyst can significantly influence the extent of side reactions. Some catalysts may favor the reaction of the phenolic hydroxyl group.[1][2] Consider using a milder catalyst or a catalyst known to have higher selectivity for the carboxylic acid groups.

    • Protective Group Strategy: To prevent the phenolic hydroxyl group from reacting, consider protecting it with a suitable protecting group that can be removed after polymerization.

Problem 2: Polymer Discoloration (Yellowing or Darkening)

  • Observation: The resulting polymer is colored, ranging from yellow to dark brown, which may be undesirable for the intended application.

  • Root Cause:

    • Oxidation: The phenolic hydroxyl group in 5-HIPA is susceptible to oxidation at elevated temperatures, leading to the formation of colored byproducts.

    • Catalyst-Induced Degradation: Some catalysts, particularly at high concentrations or temperatures, can cause degradation of the polymer backbone or side chains.

    • Impurities: Impurities in the monomers or solvents can also lead to discoloration.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Antioxidant Addition: The addition of a small amount of an antioxidant can help to prevent discoloration.

    • Purification of Monomers: Ensure the purity of 5-HIPA and any co-monomers before polymerization.

    • Catalyst Optimization: Reduce the catalyst concentration or choose a catalyst that is less likely to cause degradation.

Problem 3: Low Polymer Molecular Weight

  • Observation: The final polymer has a lower than expected molecular weight, as determined by techniques like Gel Permeation Chromatography (GPC).

  • Root Cause:

    • Impurities: Impurities can act as chain terminators, limiting the growth of the polymer chains.

    • Inaccurate Stoichiometry: An imbalance in the stoichiometry of the reacting functional groups will limit the molecular weight.

    • Inefficient Water Removal: In condensation polymerization, the removal of the water byproduct is crucial to drive the reaction to completion and achieve high molecular weight.

    • Side Reactions: Side reactions that consume functional groups without leading to chain extension can lower the overall molecular weight.

  • Troubleshooting Steps:

    • Monomer Purity: Use highly purified monomers.

    • Precise Stoichiometry: Accurately weigh and dispense all monomers.

    • Efficient Water Removal: Use a high vacuum and an efficient stirring system to facilitate the removal of water.

    • Reaction Time and Temperature: Optimize the reaction time and temperature to ensure the reaction goes to completion without significant degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during this compound polymerization?

The primary side reactions stem from the trifunctional nature of 5-HIPA. The most common are:

  • Branching and Cross-linking: The phenolic hydroxyl group can react with carboxyl groups, leading to a branched or cross-linked polymer network instead of a linear chain. This can result in gelation.

  • Decarboxylation: At high temperatures, the carboxylic acid groups can be lost as carbon dioxide. This changes the stoichiometry and can limit the final molecular weight.

  • Etherification: The phenolic hydroxyl group could potentially react with another hydroxyl group to form an ether linkage, though this is generally less favorable than esterification under typical polyesterification conditions.

Q2: How can I control the degree of branching in my polymer?

Controlling the degree of branching is critical for tailoring the polymer's properties. This can be achieved by:

  • Stoichiometric Control: By adjusting the ratio of 5-HIPA to a di-functional monomer, you can influence the number of branch points.

  • Reaction Conditions: Lowering the reaction temperature and using a selective catalyst can help to minimize the reaction of the phenolic hydroxyl group.

  • One-Pot vs. Two-Step Polymerization: A two-step process, where the carboxylic acid groups are reacted first at a lower temperature, followed by a higher temperature step to involve the hydroxyl group, can offer better control over the polymer architecture.

Q3: What analytical techniques are recommended for characterizing the side reactions?

To identify and quantify side reactions, the following techniques are useful:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed information about the polymer structure, including the degree of branching and the presence of any unexpected chemical groups resulting from side reactions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the polymer and can help to detect the formation of byproducts.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymer. The presence of a high molecular weight shoulder or a broad distribution can indicate branching or cross-linking.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) and melting point (Tm) of the polymer, which are affected by the degree of branching.

Quantitative Data Summary

The following table summarizes the potential impact of key reaction parameters on the properties of polyesters derived from this compound. The values are illustrative and can vary based on the specific co-monomers and reaction conditions.

ParameterEffect on BranchingEffect on Molecular WeightEffect on Color
Increased Temperature IncreasesCan decrease due to degradationIncreases (darker)
Increased Catalyst Conc. Catalyst dependentCan decrease due to side reactionsCan increase
Excess 5-HIPA IncreasesDecreases (if gelation occurs)No significant effect
Inefficient Water Removal No direct effectDecreasesNo significant effect

Experimental Protocols

Protocol 1: Melt Polycondensation for Linear Polyester (B1180765) (with controlled branching)

This protocol aims to produce a predominantly linear polyester by controlling the reaction of the phenolic hydroxyl group.

  • Monomer Preparation: Dry this compound and the diol co-monomer (e.g., ethylene (B1197577) glycol) under vacuum at 60°C for 24 hours.

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Charging the Reactor: Charge the reactor with a precise molar ratio of 5-HIPA and the diol (e.g., 1:1.2 to have a slight excess of diol) and the catalyst (e.g., 200-300 ppm of antimony trioxide).

  • Esterification Step: Heat the mixture to 180-200°C under a slow stream of nitrogen. Water will start to distill off. Continue this step until about 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Step: Gradually increase the temperature to 220-240°C and slowly apply a vacuum (down to <1 Torr). The viscosity of the mixture will increase. Continue the reaction until the desired viscosity or stirrer torque is reached.

  • Product Recovery: Cool the reactor to room temperature under nitrogen and then extrude or dissolve the polymer for further analysis.

Protocol 2: Solution Polycondensation with a Protected Monomer

This protocol utilizes a protecting group to prevent the phenolic hydroxyl group from reacting, leading to a linear polymer.

  • Monomer Protection: Protect the hydroxyl group of this compound with a suitable protecting group (e.g., as an acetate (B1210297) ester).

  • Polymerization:

    • Dissolve the protected 5-HIPA and a diol co-monomer in a high-boiling point solvent (e.g., diphenyl ether).

    • Add a suitable catalyst (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux and remove the water formed using a Dean-Stark trap.

    • Monitor the reaction progress by measuring the amount of water collected.

  • Deprotection: After the polymerization is complete, cool the reaction mixture and deprotect the hydroxyl group using a suitable chemical method (e.g., hydrolysis).

  • Purification: Precipitate the polymer in a non-solvent (e.g., methanol) and dry it under vacuum.

Visualizations

Side_Reaction_Pathway cluster_side_reactions Side Reactions Monomers 5-HIPA + Diol Polymerization Polymerization (Heat, Catalyst) Monomers->Polymerization Desired_Polymer Linear or Controlled Branched Polyester Polymerization->Desired_Polymer Branching Branching/ Cross-linking Polymerization->Branching High Temp/ Wrong Catalyst Decarboxylation Decarboxylation Polymerization->Decarboxylation High Temp Oxidation Oxidation Polymerization->Oxidation High Temp/ Oxygen Gel Gelation Branching->Gel Low_MW Low Molecular Weight Decarboxylation->Low_MW Discoloration Discoloration Oxidation->Discoloration

Caption: Common side reaction pathways in 5-HIPA polymerization.

Troubleshooting_Workflow cluster_gelation Issue: Gelation cluster_discoloration Issue: Discoloration cluster_low_mw Issue: Low Molecular Weight Start Problem Identified Gelation_Check Check Reaction Temperature & Stoichiometry Start->Gelation_Check Discoloration_Check Check for Oxygen/ Impure Monomers Start->Discoloration_Check Low_MW_Check Check Stoichiometry/ Water Removal Start->Low_MW_Check Gelation_Action Lower Temperature/ Adjust Stoichiometry/ Change Catalyst Gelation_Check->Gelation_Action Analysis Analyze Polymer (NMR, GPC, DSC) Gelation_Action->Analysis Discoloration_Action Use Inert Atmosphere/ Purify Monomers Discoloration_Check->Discoloration_Action Discoloration_Action->Analysis Low_MW_Action Ensure Precise Stoichiometry/ Improve Vacuum Low_MW_Check->Low_MW_Action Low_MW_Action->Analysis

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing MOF Formation with 5-Hydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Metal-Organic Frameworks (MOFs) using 5-hydroxyisophthalic acid as an organic linker.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for synthesizing MOFs with this compound?

A1: The synthesis typically involves a metal salt (e.g., zinc nitrate, copper nitrate, zirconium chloride), the this compound linker, and a solvent or a mixture of solvents. Common metal salts include nitrates and acetates of various transition metals like Zn(II), Cu(II), Ni(II), Co(II), and Cd(II).

Q2: Which solvents are most effective for this synthesis?

A2: High-boiling point, polar aprotic solvents are frequently used. N,N-Dimethylformamide (DMF) is the most common solvent, often used in combination with other solvents like ethanol (B145695) and water.[1][2] The choice of solvent can influence the resulting MOF's morphology and structure.[3] For instance, different solvent ratios in a mixed-solvent system can lead to different structural isomers.

Q3: What is the optimal temperature range for the synthesis?

A3: The synthesis is typically carried out under solvothermal or hydrothermal conditions, with temperatures generally ranging from 100°C to 150°C.[1][4] Higher temperatures can reduce the reaction time but may also lead to the formation of denser, less porous phases.

Q4: How long should the reaction be carried out?

A4: Reaction times can vary significantly, from several hours to a few days. A common duration for solvothermal synthesis is 24 to 72 hours.[1][2] The optimal time depends on the specific metal, solvent, and temperature used.

Q5: Is pH control important during the synthesis?

A5: Yes, pH plays a crucial role in MOF synthesis. The deprotonation of the carboxylic acid groups on the this compound linker is essential for coordination with the metal ions. The reaction medium is often slightly acidic to basic, and sometimes a base like triethylamine (B128534) is added to facilitate deprotonation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of MOFs with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete dissolution of reactants.- Suboptimal temperature or reaction time.- Incorrect solvent system.- Ensure all reactants, especially the linker, are fully dissolved before heating. Sonication can aid dissolution.[5]- Systematically vary the temperature and reaction time. Lower temperatures may require longer reaction times.[6]- Experiment with different solvent mixtures (e.g., DMF/ethanol, DMF/water) to improve reactant solubility and promote crystallization.[1]
Formation of Amorphous Precipitate - Reaction temperature is too high or heating rate is too fast, leading to rapid nucleation.- Incorrect pH of the reaction mixture.- Decrease the reaction temperature and use a slower heating ramp in the oven.- Adjust the pH of the solution. The addition of a small amount of acid or base can sometimes promote crystal growth over amorphous precipitation.
Poor Crystallinity - Reaction time is too short.- Presence of impurities.- Inappropriate solvent.- Increase the reaction time to allow for better crystal growth and self-healing of defects.- Use high-purity reagents and solvents.- The polarity of the solvent can affect crystallinity; try different solvents or solvent mixtures.[7]
Formation of Undesired Crystal Phase - The specific solvent, temperature, and metal-to-linker ratio can favor different crystal phases.- Carefully control the reaction parameters. A slight change in the solvent composition or temperature can lead to a different polymorph.- The use of modulators, such as monocarboxylic acids (e.g., acetic acid), can sometimes direct the formation of a specific phase.
Crystals Degrade After Synthesis - The MOF structure is unstable without the presence of solvent molecules in the pores.- Sensitivity to air or moisture.- After synthesis, do not dry the crystals completely in air. Store them in the mother liquor or a suitable solvent.- For characterization, crystals can be quickly transferred and coated in oil to prevent solvent loss.[8]- Activate the MOF (remove solvent from pores) under vacuum or by supercritical CO2 drying to prevent framework collapse.[9]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction parameters for the synthesis of MOFs using this compound and its derivatives, based on literature data.

Table 1: Influence of Temperature and Time on MOF Synthesis

Metal IonLinkerSolvent(s)Temperature (°C)Time (h)Observed OutcomeReference
Zn(II)5-(benzimidazole-1-yl)isophthalic acidC2H5OH/H2O13072Crystalline solid[1][2]
Cd(II)5-(benzimidazole-1-yl)isophthalic acidDMA/H2O13072Crystalline solid[1]
Co(II)5-(benzimidazole-1-yl)isophthalic acidDMA/H2O/C2H5OH11072Crystalline solid
Mn(II)5-methoxyisophthalic acidH2O11072Crystalline solid[4]
Zr(IV)2,5-dichloroterephthalic acidDMF/Formic Acid12048Crystalline solid[10]

Table 2: Effect of Solvent System on MOF Synthesis

Metal IonLinkerSolvent System (v/v)Temperature (°C)Time (h)Reference
Zn(II)5-(benzimidazole-1-yl)isophthalic acidC2H5OH:H2O (1:2)13072[1]
Cd(II)5-(benzimidazole-1-yl)isophthalic acidDMA:H2O (6:2)13072[1]
Co(II)5-(benzimidazole-1-yl)isophthalic acidDMA:H2O:C2H5OH (3:3:2)11072
Cu(II)5-aminoisophthalic acidDMF/H2O (8:2)100-[11]

Experimental Protocols

General Protocol for Solvothermal Synthesis of a Zn(II)-based MOF with a this compound Derivative:

This protocol is a generalized procedure based on the synthesis of a Zn(II) MOF with 5-(benzimidazole-1-yl)isophthalic acid.[1][2]

  • Reactant Preparation: In a glass vial, dissolve 0.1 mmol of 5-(benzimidazole-1-yl)isophthalic acid and 0.1 mmol of Zn(NO₃)₂·6H₂O in 8 mL of a 1:2 (v/v) mixture of ethanol and deionized water.

  • Mixing: Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Reaction: Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven.

  • Heating: Heat the autoclave to 130°C for 72 hours.

  • Cooling: After the reaction is complete, cool the autoclave to room temperature at a rate of 5°C per hour.

  • Product Collection: Collect the resulting crystals by filtration, wash them with fresh solvent (ethanol/water mixture), and air-dry.

Visualizations

Experimental Workflow for MOF Synthesis

G General Experimental Workflow for Solvothermal MOF Synthesis A Reactant Dissolution (Metal Salt + Linker in Solvent) B Mixing (e.g., Stirring, Sonication) A->B C Solvothermal Reaction (Sealed Autoclave, Elevated Temperature) B->C D Cooling (Controlled or Ambient) C->D E Product Isolation (Filtration) D->E F Washing (Remove Unreacted Precursors) E->F G Drying/Activation (Air-dry, Vacuum, or Supercritical CO2) F->G H Characterization (PXRD, SEM, etc.) G->H

Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Troubleshooting Flowchart for MOF Synthesis

G Troubleshooting Common MOF Synthesis Issues Start Start Synthesis CheckYield Is Yield Acceptable? Start->CheckYield LowYield Low/No Yield CheckYield->LowYield No CheckCrystallinity Is Product Crystalline? CheckYield->CheckCrystallinity Yes OptimizeConditions Optimize Temp/Time/ Solvent LowYield->OptimizeConditions Amorphous Amorphous Product CheckCrystallinity->Amorphous No PoorCrystals Poor Crystallinity CheckCrystallinity->PoorCrystals Partially GoodProduct Successful Synthesis CheckCrystallinity->GoodProduct Yes AdjustHeating Lower Temp/ Slower Heating Amorphous->AdjustHeating IncreaseTime Increase Reaction Time/ Check Purity PoorCrystals->IncreaseTime OptimizeConditions->Start AdjustHeating->Start IncreaseTime->Start

Caption: A logical flowchart for troubleshooting common problems in MOF synthesis.

References

Preventing discoloration of 5-Hydroxyisophthalic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing discoloration during the synthesis of 5-Hydroxyisophthalic acid.

Troubleshooting Guide: Preventing and Removing Discoloration

This guide addresses common issues related to the discoloration of this compound during its synthesis and provides actionable solutions.

Problem Potential Cause Recommended Solution
Final product is yellow or cream-colored, not white.Oxidation: The phenolic hydroxyl group in this compound is susceptible to oxidation, which can form colored quinone-type byproducts. This can be exacerbated by heat, light, high pH, and the presence of atmospheric oxygen or other oxidizing agents.[1][2]1. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[3] 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Control Temperature: Avoid excessive temperatures during the reaction and drying steps.[4][5] 4. Antioxidants: Consider the addition of a small amount of a reducing agent or antioxidant, such as sodium bisulfite or ascorbic acid, during workup (before acidification) if compatible with the overall process.
Discoloration appears during the final precipitation/isolation step.pH-Induced Color Change: While the desired product is precipitated at a low pH (~2), localized high pH during the addition of acid to the alkaline solution of the salt can promote oxidation before the product fully precipitates.[6][7] The color of phenolic compounds can be pH-dependent.[8][9]1. Controlled Acidification: Add the acid slowly and with vigorous stirring to ensure rapid and uniform pH change, minimizing the time the solution spends at intermediate pH values. 2. Cooling: Perform the acidification at a reduced temperature (e.g., in an ice bath) to decrease the rate of potential oxidation reactions.
The product color worsens upon storage.Post-Synthesis Oxidation and Degradation: The purified product can still discolor over time if not stored properly, due to ongoing oxidation from atmospheric oxygen and light.[1][2]1. Proper Storage: Store the final product in a tightly sealed, amber glass container to protect it from light and air.[1][2] 2. Inert Atmosphere Storage: For long-term storage of high-purity material, consider storing it under an inert atmosphere. 3. Cool and Dry Conditions: Store in a cool, dry place.[10]
The crude product is significantly discolored before purification.Impure Starting Materials: The presence of impurities in the starting materials, such as dibromoisophthalic acid in 5-bromoisophthalic acid, can lead to colored byproducts.[5]1. Use High-Purity Starting Materials: Ensure the purity of the starting materials before beginning the synthesis. 2. Purify Intermediates: If synthesizing from multi-step routes, purify the intermediates. For instance, crude 5-bromoisophthalic acid can be purified before hydrolysis.[11]
Standard crystallization does not remove the color effectively.Adsorbed Impurities or Byproducts with Similar Solubility: The colored impurities may have similar solubility to the product, making them difficult to remove by crystallization alone.1. Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[12][13][14] Filter the hot solution to remove the carbon before allowing it to cool and crystallize. 2. Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of discoloration in this compound synthesis?

A1: The most common cause is the oxidation of the phenolic hydroxyl group. Phenols are well-known to be sensitive to oxidation, which can be initiated by atmospheric oxygen, especially under basic conditions, elevated temperatures, or in the presence of trace metal impurities. This oxidation can lead to the formation of highly colored quinone-like species. Storing the compound away from oxidizing agents is recommended.[1][2]

Q2: At what pH should I precipitate my this compound?

A2: The literature suggests adjusting the pH to approximately 2 with an acid like hydrochloric acid to precipitate the product from its salt solution.[6][7] This ensures the complete protonation of the carboxylic acid groups, leading to the precipitation of the free acid.

Q3: How can I purify my this compound to obtain a white solid?

A3: A single crystallization from water has been reported to yield a product with a purity of over 99%.[11] If discoloration persists, treating the solution with activated carbon during the recrystallization process is a common and effective method for removing colored impurities.[12][13][14]

Q4: What are the ideal storage conditions for this compound?

A4: To prevent degradation and discoloration over time, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep it in a tightly sealed container to protect it from air and moisture. Using an amber or opaque container is also advisable to protect it from light. Storing away from incompatible materials such as strong oxidizing agents is also necessary.[1]

Q5: Can the choice of base in the hydrolysis of the ester or bromo- a precursor affect the final product's color?

A5: While the provided search results do not directly compare different bases, using a strong base like NaOH or LiOH is common.[4][6][11] The key to preventing discoloration during the basic hydrolysis step is to maintain an inert atmosphere to prevent base-catalyzed oxidation. After the reaction is complete, it is important to proceed to the acidification and isolation steps without undue delay.

Experimental Protocols

Protocol 1: Synthesis of this compound from Dimethyl 5-hydroxyisophthalate

This protocol is adapted from a general procedure found in the literature.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 5-hydroxyisophthalate (1 equivalent) in tetrahydrofuran (B95107) (THF).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (2.2 equivalents).

  • Reaction: Heat the mixture to 40-60°C and stir overnight under an inert atmosphere.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

  • Precipitation: With vigorous stirring, slowly add 6N hydrochloric acid (HCl) to the cold solution until the pH reaches ~2. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to yield this compound as a white solid.[6]

Protocol 2: Purification of Discolored this compound by Recrystallization with Activated Carbon
  • Dissolution: In a flask, add the discolored this compound to deionized water. Heat the mixture with stirring until the solid is completely dissolved.

  • Activated Carbon Treatment: To the hot solution, add a small amount of activated carbon (approximately 1-2% by weight of the solute).

  • Adsorption: Keep the solution at a near-boiling temperature and stir for 10-15 minutes to allow the carbon to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step is crucial and should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting Discoloration

G start Synthesis of this compound product Product Discolored? (Yellow/Cream) start->product oxidation Potential Cause: Oxidation product->oxidation Yes impurities Potential Cause: Impurities product->impurities Yes purification Ineffective Purification product->purification Yes end_good White Product product->end_good No inert_atm Solution: Use Inert Atmosphere, Degas Solvents oxidation->inert_atm control_ph_temp Solution: Control Acidification (pH), Use Low Temperature oxidation->control_ph_temp pure_reagents Solution: Use High-Purity Starting Materials impurities->pure_reagents activated_carbon Solution: Recrystallize with Activated Carbon purification->activated_carbon inert_atm->end_good end_bad Product Still Discolored inert_atm->end_bad control_ph_temp->end_good control_ph_temp->end_bad pure_reagents->end_good pure_reagents->end_bad activated_carbon->end_good activated_carbon->end_bad

Caption: Troubleshooting workflow for discolored this compound.

Potential Pathway for Discoloration via Oxidation

G hipa This compound (Colorless Phenol) quinone Quinone-like Intermediate (Colored) hipa->quinone Oxidation oxidizing_agent [O] (e.g., O2, high pH, heat) oxidizing_agent->quinone polymer Further Reaction Products (Colored Polymers) quinone->polymer Polymerization/ Decomposition

Caption: Simplified pathway of discoloration through oxidation.

References

Troubleshooting low crystallinity in 5-Hydroxyisophthalic acid based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and troubleshooting of Metal-Organic Frameworks (MOFs) based on 5-Hydroxyisophthalic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work, with a particular focus on achieving high crystallinity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallinity of this compound based MOFs?

A1: Several factors can significantly impact the crystallinity of your MOF. These include:

  • Reaction Temperature and Time: The kinetics of crystal nucleation and growth are highly dependent on the temperature and duration of the synthesis.[1]

  • Solvent System: The polarity and coordination ability of the solvent can influence the solubility of the precursors and the stability of the resulting framework.

  • pH of the reaction mixture: The deprotonation of the carboxylic acid groups on the this compound linker is pH-dependent, which in turn affects the coordination with the metal centers.[2]

  • Modulators: The addition of modulating agents, such as monocarboxylic acids, can help control the crystal growth rate and prevent rapid precipitation, leading to higher quality crystals.

  • Reactant Concentrations: The molar ratio of the metal salt to the organic linker is a crucial parameter that can dictate the final structure and crystallinity.

Q2: My PXRD pattern shows broad peaks, indicating low crystallinity. What is the most likely cause?

A2: Broad peaks in a Powder X-ray Diffraction (PXRD) pattern are a classic sign of small crystallite size or a poorly ordered, amorphous material. The most common cause is rapid precipitation of the MOF material, which prevents the formation of large, well-ordered crystals. This can be triggered by suboptimal temperature, incorrect solvent, or a non-ideal pH.[2]

Q3: Can the choice of metal salt affect the crystallinity of the final MOF?

A3: Absolutely. The nature of the metal cation and its corresponding counter-ion can influence the reaction kinetics and the final crystal structure. Different metal salts (e.g., nitrates, chlorides, acetates) will have different coordination properties and can affect the pH of the reaction mixture, thereby impacting crystallinity.

Q4: What is the role of a modulator and how do I choose one?

A4: A modulator is a compound, typically a monocarboxylic acid (e.g., acetic acid, formic acid), that competes with the organic linker for coordination to the metal centers. This competition slows down the nucleation and growth process, allowing for the formation of larger and more ordered crystals. The choice of modulator and its concentration is often empirical and may require screening to find the optimal conditions for your specific system.

Q5: How can I confirm that I have synthesized the desired MOF phase?

A5: The primary method for phase identification is PXRD. By comparing your experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction data (if available in the literature) or with previously reported data for the same material, you can confirm the phase purity of your sample.

Troubleshooting Guide: Low Crystallinity

This guide provides a systematic approach to troubleshoot and resolve issues of low crystallinity in your this compound based MOF synthesis.

Problem: Broad or undefined peaks in the PXRD pattern.

This indicates an amorphous or poorly crystalline product. Follow the steps below to systematically optimize your synthesis conditions.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Crystallinity Observed (Broad PXRD Peaks) check_temp_time Step 1: Verify and Optimize Temperature & Time start->check_temp_time check_solvent Step 2: Evaluate Solvent System check_temp_time->check_solvent If no improvement check_ph Step 3: Assess and Adjust pH check_solvent->check_ph If no improvement use_modulator Step 4: Introduce or Vary Modulator check_ph->use_modulator If no improvement check_reactants Step 5: Review Reactant Stoichiometry and Purity use_modulator->check_reactants If no improvement characterize Step 6: Re-characterize Product check_reactants->characterize After each modification fail Persistent Low Crystallinity (Consult further literature) check_reactants->fail If all steps fail characterize->check_temp_time Broad PXRD peaks success High Crystallinity Achieved characterize->success Sharp PXRD peaks

Caption: A stepwise workflow for troubleshooting low crystallinity in MOF synthesis.

Step 1: Verify and Optimize Temperature & Time

Rationale: Temperature and time are critical for controlling the kinetics of MOF crystallization. Suboptimal conditions can lead to rapid precipitation or incomplete crystal growth.[1]

Recommended Actions:

  • Verify Temperature: Ensure your reaction vessel is reaching and maintaining the target temperature.

  • Systematic Variation: If the initial synthesis yields poor results, perform a series of experiments systematically varying the temperature and time. A recommended starting point is to screen temperatures in 10-20°C increments around the literature-reported value and reaction times from 12 to 72 hours.

  • Data Logging: Keep detailed records of the temperature, time, and the resulting PXRD patterns for each experiment.

Quantitative Data Example (Hypothetical):

Temperature (°C)Time (h)PXRD Peak Intensity (a.u.) at main reflectionObservations
10024500Broad peaks
120241500Sharper peaks observed
140241000Peak intensity decreases, possible decomposition
12012800Incomplete reaction, broad peaks
120481600Well-defined, sharp peaks
120721550No significant improvement over 48h
Step 2: Evaluate Solvent System

Rationale: The solvent plays a crucial role in solvating the metal precursors and the organic linker, influencing the nucleation and growth of the MOF crystals.

Recommended Actions:

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents, as water content can sometimes lead to the formation of undesired phases.

  • Solvent Mixtures: Experiment with different solvent mixtures. For example, if you are using a highly polar solvent like DMF, consider adding a less polar co-solvent to modulate the solubility of the reactants.

  • Literature Precedent: Consult the literature for solvent systems used in the synthesis of similar MOFs.

Step 3: Assess and Adjust pH

Rationale: The deprotonation of the carboxylic acid groups of this compound is a prerequisite for coordination to the metal center. The pH of the reaction mixture directly influences this deprotonation.[2]

Recommended Actions:

  • Measure Initial pH: If possible, measure the pH of your initial reaction mixture.

  • pH Adjustment: Small additions of a base (e.g., triethylamine, NaOH) or an acid can be used to adjust the pH. Perform a series of experiments at different pH values to find the optimal range for your system. Be aware that too high a pH can cause rapid precipitation.[2]

Step 4: Introduce or Vary Modulator

Rationale: Modulators compete with the linker for coordination sites, slowing down the crystallization process and promoting the growth of larger, more perfect crystals.

Recommended Actions:

  • Introduce a Modulator: If you are not already using a modulator, consider adding a simple monocarboxylic acid like acetic acid or formic acid to your reaction mixture.

  • Vary Modulator Concentration: The amount of modulator is critical. Too little will have no effect, while too much can inhibit MOF formation altogether. A typical starting point is to use a molar ratio of modulator to linker from 1:1 to 20:1.

  • Screen Different Modulators: Different modulators can have varying effects. Consider screening a small library of modulators (e.g., acetic acid, benzoic acid, trifluoroacetic acid).

Modulator Screening Workflow

ModulatorWorkflow start Low Crystallinity no_modulator Synthesis without Modulator start->no_modulator add_modulator Add Modulator (e.g., Acetic Acid) no_modulator->add_modulator vary_concentration Vary Modulator Concentration add_modulator->vary_concentration screen_modulators Screen Different Modulators vary_concentration->screen_modulators If needed analyze_pxrd Analyze PXRD for Crystallinity vary_concentration->analyze_pxrd screen_modulators->analyze_pxrd analyze_pxrd->add_modulator No Improvement optimal_conditions Optimal Conditions Identified analyze_pxrd->optimal_conditions Improved Crystallinity

Caption: A workflow for the systematic screening of modulators to improve MOF crystallinity.

Experimental Protocols

Protocol 1: Synthesis of a Zinc-based MOF with this compound and 2,2'-bipyridine (B1663995)

This protocol is adapted from the synthesis of {Zn(hip)(2,2′-bipy)·2H2O}n and is a good starting point for producing crystalline material.

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂hip)

  • 2,2'-bipyridine (2,2'-bipy)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, combine Zn(NO₃)₂·6H₂O (0.1 mmol), this compound (0.1 mmol), and 2,2'-bipyridine (0.1 mmol).

  • Add a solvent mixture of DMF and deionized water (e.g., 10 mL in a 1:1 v/v ratio).

  • Seal the autoclave and heat it in an oven at a constant temperature (e.g., 120°C) for a specified period (e.g., 48 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with a low-boiling-point solvent like ethanol (B145695) or acetone.

  • Dry the product under vacuum.

Activation Procedure: Proper activation is crucial to ensure a porous material.

  • After synthesis and washing, immerse the as-synthesized MOF in a volatile solvent like ethanol or chloroform (B151607) for 2-3 days, replacing the solvent daily. This process is known as solvent exchange.[3][4]

  • After solvent exchange, decant the solvent and heat the MOF under a dynamic vacuum at an elevated temperature (e.g., 100-150°C) for several hours to remove the solvent molecules from the pores. The exact temperature and time will depend on the thermal stability of your specific MOF.[4]

Characterization:

  • PXRD: To confirm the crystallinity and phase purity of the synthesized material.

  • FT-IR Spectroscopy: To verify the coordination of the this compound linker to the metal centers.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

References

Identifying and removing impurities from 5-Hydroxyisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 5-Hydroxyisophthalic acid (5-HIPA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities in this compound, particularly when synthesized via the bromination of isophthalic acid followed by hydrolysis, include:

  • Unreacted Starting Materials: Isophthalic acid (IPA) may be present if the initial bromination reaction is incomplete.

  • Intermediates: 5-Bromoisophthalic acid (5-BIPA) can remain if the hydrolysis step is not carried to completion.[1]

  • Byproducts: Dibromoisophthalic acid isomers (DBIPA) are common byproducts formed during the bromination of isophthalic acid.[1]

  • Residual Solvents and Reagents: Depending on the specific synthetic route and work-up procedures, residual solvents or reagents may also be present.

Q2: What is the most effective method for purifying crude this compound?

A2: Recrystallization from water is a highly effective and commonly used method for purifying crude this compound. A single recrystallization can significantly improve purity. For instance, crude 5-HIPA with a purity of approximately 98% can be purified to over 99% purity with a good yield.[1][2]

Q3: Are there alternative purification methods to recrystallization for this compound?

A3: Yes, other purification techniques applicable to aromatic carboxylic and phenolic acids can be adapted for this compound. These include:

  • Column Chromatography: This technique can be effective for separating compounds with different polarities. For acidic compounds like 5-HIPA, it is often beneficial to add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress ionization and reduce peak tailing on silica (B1680970) gel.[3][4]

  • Solvent Extraction: Liquid-liquid extraction can be used to partition the desired compound and impurities between two immiscible solvents based on their differential solubilities.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: To accurately determine the purity of this compound and identify any impurities, a combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main component and any impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with an acidic modifier) is often effective.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass information, which is invaluable for identifying the molecular weights of unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the main compound and any impurities present.[5]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Recommended Action(s)
Low or No Crystal Yield - The chosen solvent is too effective at dissolving the compound, even at low temperatures.- Insufficient cooling of the solution.- The solution is supersaturated.[6]- Select a solvent in which the compound has lower solubility at room temperature or use a solvent mixture.- Ensure the solution is cooled to a sufficiently low temperature, potentially using an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[6]
"Oiling Out" (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is being cooled too rapidly.[6]- Use a solvent with a lower boiling point or a suitable solvent mixture.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[6]
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.[6]
Crystals are Too Small (Powdery) - Rapid crystallization.- Slow down the cooling rate by insulating the flask to allow for gradual cooling.[6]
Column Chromatography Issues
IssuePossible Cause(s)Recommended Action(s)
Poor Separation of Compound and Impurities - Inappropriate solvent system (mobile phase).- Column overloading.- Optimize the mobile phase polarity. A gradient elution may be necessary.- Reduce the amount of crude material loaded onto the column.
Peak Tailing of this compound - Interaction of the acidic carboxylic acid groups with the silica gel stationary phase.- Add a small percentage (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid groups.[3][4]
Compound is Not Eluting from the Column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For silica gel chromatography, this typically involves increasing the proportion of the more polar solvent (e.g., methanol (B129727) in a dichloromethane/methanol mixture).

Purification Efficiency Data

The following table summarizes the typical purity of this compound before and after a single recrystallization from water.

Purification StagePurity (%)Yield (%)
Crude Product~98-
After One Recrystallization from Water>9965-70 (overall)

Data sourced from a study on a new synthetic route for this compound.[1][2]

Experimental Protocols

Recrystallization of this compound

This protocol describes the purification of crude this compound by recrystallization from water.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling with stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot water until a clear solution is obtained at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a gentle boil for a few minutes.

  • Hot Filtration (if charcoal was added or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven.

General Workflow for Purification and Analysis

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative Solvent_Extraction Solvent Extraction Crude_Product->Solvent_Extraction Alternative Pure_Product Purified this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Solvent_Extraction->Pure_Product HPLC HPLC LCMS LC-MS NMR NMR Pure_Product->HPLC Pure_Product->LCMS Pure_Product->NMR

Caption: Workflow for the purification and analysis of this compound.

References

Scaling up the synthesis of 5-Hydroxyisophthalic acid for lab production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of 5-Hydroxyisophthalic acid (5-HIPA). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory-scale methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthetic routes to this compound include:

  • Two-Stage Synthesis from Isophthalic Acid: This involves the bromination of isophthalic acid to form 5-bromoisophthalic acid (5-BIPA), followed by hydrolysis to yield 5-HIPA.[1] This is a practical and widely described method.

  • Hydrolysis of Dimethyl 5-Hydroxyisophthalate: This method involves the saponification of the dimethyl ester of this compound using a base like lithium hydroxide.

  • Diazotization of 5-Aminoisophthalic Acid: This classic method involves the conversion of the amino group of 5-aminoisophthalic acid into a hydroxyl group via a diazonium salt intermediate.[2][3]

  • Oxidation of Substituted m-Xylene (B151644): Certain substituted m-xylene precursors can be oxidized to form this compound.[2]

  • Sulfonation and Caustic Fusion: This industrial process involves the sulfonation of isophthalic acid followed by fusion with a strong base at high temperatures.[2]

Q2: How can I monitor the progress of the synthesis reaction?

A2: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of the reaction.[4] You can track the disappearance of starting materials and the appearance of intermediates and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze the reaction mixture and identify the components present.[5][6]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: When working with the reagents involved in the synthesis of 5-HIPA, it is crucial to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Specifically:

  • Bromine and Oleum (B3057394) (fuming sulfuric acid): These are highly corrosive and toxic. Handle with extreme care and have appropriate neutralizers ready.

  • Strong Acids and Bases: Use caution when handling concentrated acids (e.g., hydrochloric acid, sulfuric acid) and bases (e.g., sodium hydroxide, lithium hydroxide).

  • Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.

Troubleshooting Guides

Route 1: Two-Stage Synthesis from Isophthalic Acid via 5-Bromoisophthalic Acid

This route involves two main steps: bromination of isophthalic acid and hydrolysis of the resulting 5-bromoisophthalic acid.

Step 1: Bromination of Isophthalic Acid

Issue: Low Yield of 5-Bromoisophthalic Acid (5-BIPA)

Potential Cause Troubleshooting Suggestion
Incomplete ReactionEnsure the reaction temperature is maintained within the optimal range (typically 100-160°C).[7] Use a sufficient amount of brominating agent and allow for adequate reaction time.
Sub-optimal Reagent ConcentrationThe concentration of sulfur trioxide in the fuming sulfuric acid is critical for activating the bromine. Use oleum with the appropriate SO₃ content.[7][8]
Difficult Product Isolation5-BIPA has low solubility in many common solvents, making recrystallization challenging. Methanol has been found to be a suitable solvent for recrystallization.[8]

Issue: Formation of Dibrominated Byproducts

Potential Cause Troubleshooting Suggestion
Excess Brominating AgentCarefully control the stoichiometry of bromine to isophthalic acid. A molar ratio of 0.5 to 1.5 moles of bromine per mole of isophthalic acid is recommended for selective monobromination.[9]
High Reaction Temperature or Prolonged Reaction TimeOptimize the reaction temperature and time to favor the formation of the mono-brominated product. Over-bromination can occur under harsh conditions.
Inefficient PurificationThe presence of dibromoisophthalic acid is a common impurity.[3] Purification can be achieved by recrystallization. The higher solubility of dibrominated products in water compared to 5-BIPA can be exploited during work-up.[10]

Step 2: Hydrolysis of 5-Bromoisophthalic Acid (5-BIPA)

Issue: Incomplete Hydrolysis

Potential Cause Troubleshooting Suggestion
Insufficient BaseUse a sufficient excess of a strong base (e.g., NaOH) to drive the hydrolysis to completion.
Low Reaction TemperatureThe hydrolysis reaction often requires elevated temperatures (e.g., >140°C), especially when dealing with impurities like dibromoisophthalic acid.[2]
Catalyst InactivityEnsure the copper catalyst is active. If reusing the catalyst, ensure it has been properly recovered and is not poisoned.

Issue: Product Purity

Potential Cause Troubleshooting Suggestion
Presence of Unreacted 5-BIPAMonitor the reaction by HPLC to ensure complete conversion. If necessary, prolong the reaction time or increase the temperature.
Formation of Side ProductsDihydroxyisophthalic acids can form from the hydrolysis of dibrominated impurities. Higher hydrolysis temperatures can help to decompose these byproducts.[3]
Inefficient PurificationA single crystallization of the crude 5-HIPA from water can significantly improve purity to over 99%.[1]
Route 2: Hydrolysis of Dimethyl 5-Hydroxyisophthalate

Issue: Low Yield of this compound

Potential Cause Troubleshooting Suggestion
Incomplete HydrolysisEnsure a sufficient excess of the base (e.g., lithium hydroxide) is used. Monitor the reaction to completion using HPLC or TLC. The reaction may require stirring overnight.
Product Loss During Work-upAfter acidification to precipitate the product, ensure the pH is low enough (around 2) for complete precipitation. Thoroughly wash the collected solid to remove any inorganic salts.
Sub-optimal Reaction ConditionsEnsure the reaction temperature is maintained appropriately (e.g., 40°C).

Experimental Protocols

Synthesis of this compound from Isophthalic Acid

This two-stage process is a common and practical method for lab-scale production.

Stage 1: Bromination of Isophthalic Acid to 5-Bromoisophthalic Acid (5-BIPA)

  • In a reaction vessel equipped with a stirrer and a reflux condenser, charge isophthalic acid and fuming sulfuric acid (oleum).

  • Heat the mixture to the desired reaction temperature (e.g., 100-130°C).

  • Slowly add bromine to the reaction mixture. The use of an iodine catalyst can be beneficial.[1]

  • Maintain the reaction at the set temperature for several hours, monitoring the progress by HPLC.

  • After the reaction is complete, cool the mixture and carefully pour it into ice water to precipitate the crude 5-BIPA.

  • Filter the solid and wash it with cold water.

  • The crude 5-BIPA can be purified by recrystallization from a suitable solvent like methanol.[8]

Stage 2: Hydrolysis of 5-Bromoisophthalic Acid (5-BIPA) to this compound (5-HIPA)

  • In a suitable pressure reactor (autoclave), charge the crude 5-BIPA, an aqueous solution of sodium hydroxide, and a copper catalyst (e.g., copper(I) oxide).[2]

  • Seal the reactor and heat the mixture to a temperature between 140°C and 170°C.[2]

  • Maintain the reaction at this temperature for the required duration (e.g., 90 minutes), with stirring.

  • After the reaction is complete, cool the reactor to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Transfer the filtrate to a separate vessel and acidify it with a strong acid (e.g., HCl) to a pH of approximately 1-2 to precipitate the crude 5-HIPA.

  • Filter the precipitated solid, wash it with water, and dry it under vacuum.

  • For higher purity, the crude 5-HIPA can be recrystallized from water.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents Typical Yield Purity Advantages Disadvantages
Bromination & HydrolysisIsophthalic AcidBromine, Oleum, NaOH, Cu catalyst65-70% (overall)[1]>99% after recrystallization[1]Practical, scalable, good yield and purityUse of corrosive and hazardous reagents (bromine, oleum)
Ester HydrolysisDimethyl 5-hydroxyisophthalateLithium hydroxide, HCl~58%Not specifiedMilder conditionsStarting material may not be readily available
Sulfonation & Caustic FusionIsophthalic AcidSulfuric acid, NaOH~90%Not specifiedHigh yieldHarsh reaction conditions (high temperature and strong base)[2]

Mandatory Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Bromination cluster_stage2 Stage 2: Hydrolysis Isophthalic_Acid Isophthalic Acid Bromination Bromination (Br2, Oleum, I2 catalyst) Isophthalic_Acid->Bromination Crude_5_BIPA Crude 5-BIPA Bromination->Crude_5_BIPA Purification_BIPA Purification (Recrystallization) Crude_5_BIPA->Purification_BIPA Pure_5_BIPA Pure 5-BIPA Purification_BIPA->Pure_5_BIPA Hydrolysis Hydrolysis (NaOH, H2O, Cu catalyst) Pure_5_BIPA->Hydrolysis Crude_5_HIPA Crude 5-HIPA Hydrolysis->Crude_5_HIPA Purification_HIPA Purification (Recrystallization) Crude_5_HIPA->Purification_HIPA Pure_5_HIPA Pure 5-HIPA Purification_HIPA->Pure_5_HIPA

Caption: Workflow for the two-stage synthesis of this compound.

Troubleshooting_Bromination Start Bromination of Isophthalic Acid Problem Low Yield or Impure Product Start->Problem Cause1 Incomplete Reaction Problem->Cause1 Cause2 Over-bromination (Dibromo products) Problem->Cause2 Cause3 Purification Issues Problem->Cause3 Solution1 Optimize Temperature & Reaction Time Cause1->Solution1 Solution2 Control Stoichiometry of Bromine Cause2->Solution2 Solution3 Recrystallize from appropriate solvent (e.g., Methanol) Cause3->Solution3

Caption: Troubleshooting logic for the bromination of isophthalic acid.

References

Validation & Comparative

5-Hydroxyisophthalic acid vs. terephthalic acid in polymer performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 5-Hydroxyisophthalic Acid and Terephthalic Acid in Polymer Performance

For researchers, scientists, and professionals in drug development and material science, the choice of monomer is a critical decision that dictates the final properties of a polymer. This guide provides a detailed comparison of two aromatic dicarboxylic acids, this compound (5-HIPA) and terephthalic acid (TPA), and their impact on polymer performance. While TPA is a well-established commodity chemical, 5-HIPA is a specialty monomer that offers unique functionalities.

Introduction to this compound and Terephthalic Acid

Terephthalic acid (TPA) , or benzene-1,4-dicarboxylic acid, is a linear and symmetrical molecule widely used in the production of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), and polyamides.[1][2][3] Its para-isomeric structure allows for close chain packing and high crystallinity, resulting in polymers with excellent mechanical strength and thermal stability.[4]

This compound (5-HIPA) , or 5-hydroxybenzene-1,3-dicarboxylic acid, is a derivative of isophthalic acid, a meta-isomer of TPA.[4][5] The meta-positioning of the carboxylic acid groups introduces a kink in the polymer backbone, which disrupts chain packing and reduces crystallinity.[4] Additionally, the hydroxyl group at the 5-position provides a reactive site and influences intermolecular interactions.[6]

Impact on Polymer Performance: A Comparative Analysis

The structural differences between 5-HIPA and TPA lead to significant variations in the performance of the resulting polymers. The following sections detail these differences, drawing on established principles of polymer chemistry and data from related systems.

Thermal Properties

Polymers derived from TPA generally exhibit high thermal stability due to their rigid, linear structure and high crystallinity.[1] For example, PET has a high melting point and is suitable for applications requiring thermal resistance.

The introduction of a 5-HIPA monomer is expected to have a mixed effect on thermal properties. The less regular polymer structure resulting from the meta-isomeric linkages may lead to a lower melting point and glass transition temperature (Tg) compared to fully TPA-based polymers.[7] However, the hydroxyl group can participate in hydrogen bonding between polymer chains, which can increase the energy required for thermal motion and potentially enhance thermal stability.[8] Furthermore, the hydroxyl group can be a site for crosslinking, which would significantly improve thermal resistance.[9]

Mechanical Properties

The high crystallinity of TPA -based polymers imparts high tensile strength and rigidity.[4] This makes them suitable for applications where structural integrity is paramount, such as in fibers and engineering plastics.[1][3]

In contrast, the less ordered structure of polymers containing 5-HIPA is expected to result in increased flexibility and impact resistance.[4] The disruption of crystallinity by the meta-linkages leads to a less rigid material. While this may decrease the ultimate tensile strength, it can improve toughness and elongation at break. The presence of the methylene (B1212753) bridge in a related compound, 5,5'-methylenediisophthalic acid, has been noted to increase flexibility in polyamides compared to those made with terephthalic acid.[7]

Solubility

The high crystallinity and strong interchain forces in TPA -based polymers make them generally insoluble in common organic solvents at room temperature.[4][10] This can be a desirable property for applications requiring chemical resistance but can make processing more challenging.

Polymers synthesized with 5-HIPA are anticipated to have improved solubility.[4] The irregular chain structure reduces the energy required for solvent molecules to permeate and dissolve the polymer.[11] This enhanced solubility can be advantageous for solution-based processing techniques, such as casting films or spinning fibers.

Gas Permeability

The dense, crystalline structure of TPA -based polymers typically results in low gas permeability. The ordered arrangement of polymer chains creates a tortuous path for gas molecules to diffuse through.

The introduction of 5-HIPA is likely to increase gas permeability. The less efficient chain packing creates more free volume within the polymer matrix, facilitating the diffusion of gas molecules.[12] This property could be tailored for applications such as gas separation membranes.

Quantitative Data Summary

While direct, side-by-side experimental data for polymers derived solely from 5-HIPA versus TPA is limited in publicly available literature, the following table provides a predictive comparison based on the structural differences and known structure-property relationships in aromatic polymers.

PropertyTerephthalic Acid (TPA) Based PolymersThis compound (5-HIPA) Based Polymers (Predicted)
Thermal Stability HighModerate to High (can be enhanced by crosslinking)
Melting Point HighLower
Glass Transition (Tg) HighLower
Mechanical Strength High Tensile Strength, High RigidityLower Tensile Strength, Higher Flexibility
Impact Resistance ModerateHigh
Solubility Low in common organic solventsHigh in common organic solvents
Gas Permeability LowHigh

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of polyesters, which can be adapted for the use of 5-HIPA or TPA.

Polyester (B1180765) Synthesis via Melt Polycondensation
  • Monomer Charging: The dicarboxylic acid (TPA or 5-HIPA), a diol (e.g., ethylene (B1197577) glycol), and a catalyst (e.g., antimony trioxide or a titanium-based catalyst) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.[13][14]

  • Esterification: The mixture is heated to 180-220°C under a slow stream of nitrogen to initiate the esterification reaction, during which water is evolved and collected.[14]

  • Polycondensation: After the initial evolution of water ceases, the temperature is gradually increased to 250-280°C, and the pressure is slowly reduced to create a high vacuum. This stage drives the reaction to completion by removing the remaining water and excess diol, leading to an increase in the polymer's molecular weight.[13][14] The reaction is continued until the desired viscosity is achieved.

  • Polymer Recovery: The resulting polymer is extruded from the reactor and can be pelletized for further processing.

Characterization of Polymer Properties
  • Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting point (Tm).[15][16] Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[9][17]

  • Mechanical Testing: Tensile properties, such as tensile strength, modulus, and elongation at break, are measured using a universal testing machine according to standards like ASTM D638 or ISO 527.[18][19]

  • Solubility Testing: The solubility of the polymer is determined by attempting to dissolve a known amount of the polymer in various solvents at a specific temperature. The results are typically reported qualitatively (e.g., soluble, partially soluble, insoluble).[11]

  • Gas Permeability Measurement: The gas permeability of a polymer film is measured using a constant-volume, variable-pressure apparatus. The rate at which a specific gas permeates through the film of a known thickness and area is determined.[20]

Visualizations

Chemical Structures

TPA Terephthalic Acid (TPA) (Benzene-1,4-dicarboxylic acid) TPA_struct HIPA This compound (5-HIPA) (5-Hydroxybenzene-1,3-dicarboxylic acid) HIPA_struct

Caption: Chemical structures of Terephthalic Acid and this compound.

Polymer Synthesis Workflow

G cluster_monomers Monomers & Catalyst cluster_process Polymerization Process cluster_output Products dicarboxylic_acid Dicarboxylic Acid (TPA or 5-HIPA) esterification Esterification (180-220°C, N2) dicarboxylic_acid->esterification diol Diol (e.g., Ethylene Glycol) diol->esterification catalyst Catalyst catalyst->esterification polycondensation Polycondensation (250-280°C, Vacuum) esterification->polycondensation Oligomers byproduct Water (removed) esterification->byproduct polymer Polyester polycondensation->polymer polycondensation->byproduct

Caption: Generalized workflow for polyester synthesis via melt polycondensation.

Structure-Property Relationship

G cluster_tpa Terephthalic Acid (TPA) cluster_hipa This compound (5-HIPA) tpa_structure Linear, Symmetrical (para-isomer) tpa_packing High Chain Packing & Crystallinity tpa_structure->tpa_packing tpa_properties High Strength & Rigidity High Thermal Stability Low Solubility tpa_packing->tpa_properties hipa_structure Kinked, Asymmetrical (meta-isomer with -OH) hipa_packing Low Chain Packing & Crystallinity hipa_structure->hipa_packing hipa_properties High Flexibility Improved Solubility Reactive Site (-OH) hipa_packing->hipa_properties

References

A Comparative Guide to Metal-Organic Frameworks Derived from Isophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of organic linkers is a cornerstone in the rational design of Metal-Organic Frameworks (MOFs), allowing for the fine-tuning of their structural and chemical properties for specific applications. Isophthalic acid (1,3-benzenedicarboxylic acid) and its derivatives serve as versatile building blocks for a wide array of MOFs. The introduction of different functional groups onto the isophthalic acid backbone can profoundly influence the resulting MOF's porosity, stability, and catalytic or sensing capabilities. This guide provides a comparative overview of the properties of MOFs synthesized from various isophthalic acid derivatives, supported by experimental data to aid researchers, scientists, and drug development professionals in the selection and design of these advanced materials.

Influence of Functional Groups on MOF Properties

The nature of the substituent on the isophthalic acid linker can dictate the final topology and functionality of the MOF.[1] For instance, the incorporation of amino groups can enhance the catalytic activity and introduce basic sites, while bulkier substituents may lead to increased pore sizes. The electronic properties of the functional groups also play a crucial role, affecting the MOF's performance in applications such as gas sorption and catalysis by modulating the acidity of the metal active sites.[2]

Comparative Data of Isophthalic Acid-Derived MOFs

The following tables summarize the key properties of MOFs synthesized from different isophthalic acid derivatives, compiled from various studies.

Table 1: Comparison of Porosity and Stability

Isophthalic Acid DerivativeMetal IonMOF DesignationBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Reference
5-aminoisophthalic acidCo(II)[CoL(H₂O)]--~350[3][4]
5-aminoisophthalic acidZn(II)[ZnL(H₂O)]--~380[3][4]
5-aminoisophthalic acidNi(II)[Ni(HL)₂(H₂O)₂]·2H₂O--~300[3][4]
5-aminoisophthalic acidCd(II)[CdL(H₂O)]·H₂O--~400[3][4]
5-methylisophthalic acidZn(II)Zn₆(mip)₅(OH)₂(H₂O)₄·7.4H₂OLow--[5]
5-methoxyisophthalic acidMn(II)Mn(HMeOip)₂Non-porous--[5]
5-tert-butylisophthalic acidMn(II)Mn₃(tbip)₂(Htbip)₂(EtOH)₂---[5]
Isophthalic acid (co-linker in UiO-66)Zr(IV)UiO-66-IPADecreases with increasing IPA content-Decreases with increasing IPA content[6]

Table 2: Comparison of Catalytic and Other Functional Properties

Isophthalic Acid DerivativeMetal IonMOF DesignationApplicationPerformance MetricReference
5-aminoisophthalic acidCo(II)[CoL(H₂O)]Photocatalytic degradation of phenol~60% degradation in 120 min[3][4]
5-aminoisophthalic acidZn(II)[ZnL(H₂O)]Photocatalytic degradation of phenol~75% degradation in 120 min[3][4]
5-aminoisophthalic acidNi(II)[Ni(HL)₂(H₂O)₂]·2H₂OPhotocatalytic degradation of phenol~90% degradation in 120 min[3][4]
5-aminoisophthalic acidCd(II)[CdL(H₂O)]·H₂OPhotocatalytic degradation of phenol~50% degradation in 120 min[3][4]
5-methylisophthalic acidZn(II)Zn₆(mip)₅(OH)₂(H₂O)₂·4H₂ONitric oxide releaseReleases NO[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of MOFs from isophthalic acid derivatives.

General Synthesis of 5-Substituted Isophthalic Acid MOFs (Solvothermal Method)

A mixture of the respective 5-substituted isophthalic acid and a metal salt (e.g., acetate (B1210297) or nitrate (B79036) salt) is dissolved in a solvent or a mixture of solvents (e.g., water, ethanol, methanol, or N,N-dimethylformamide). The molar ratio of ligand to metal can be varied to optimize the synthesis. The resulting solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (typically between 110-180 °C) for a period ranging from a few hours to several days. After cooling to room temperature, the crystalline product is collected by filtration, washed with the solvent, and dried.[3][4][5]

Synthesis of 5-aminoisophthalic acid-based MOFs

For the synthesis of [CoL(H₂O)], [ZnL(H₂O)], [Ni(HL)₂(H₂O)₂]·2H₂O, and [CdL(H₂O)]·H₂O (where L = 5-aminoisophthalic acid), a mixture of 5-aminoisophthalic acid and the corresponding metal nitrate (Co(NO₃)₂, Zn(NO₃)₂, Ni(NO₃)₂, or Cd(NO₃)₂) in a 1:1 molar ratio is dissolved in a water/ethanol mixture. The solution is heated in a Teflon-lined autoclave at 180 °C for 72 hours. The resulting crystals are filtered, washed with water and ethanol, and dried in air.[3][4]

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of the synthesized MOFs.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the frameworks.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the MOF structure and confirm the coordination of the carboxylate groups to the metal centers.

  • Gas Sorption Analysis (e.g., N₂ adsorption at 77 K): To determine the BET surface area and pore volume, providing information about the porosity of the material.

Photocatalytic Activity Evaluation

The photocatalytic performance of the MOFs is typically assessed by monitoring the degradation of a model organic pollutant, such as phenol, under UV irradiation. In a typical experiment, a specific amount of the MOF catalyst is suspended in an aqueous solution of the pollutant. The suspension is stirred in the dark to reach adsorption-desorption equilibrium before being irradiated with a UV lamp. Aliquots of the solution are taken at regular intervals, and the concentration of the pollutant is measured using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[3][4]

Visualizing Synthesis and Functionalization Logic

The following diagrams illustrate the conceptual workflow from the choice of isophthalic acid derivative to the resulting MOF properties and the general experimental workflow for MOF synthesis and characterization.

logical_relationship cluster_0 Ligand Design cluster_1 MOF Synthesis cluster_2 Resulting MOF Properties IPA Isophthalic Acid Synthesis Solvothermal Synthesis IPA->Synthesis Derivatives Functionalized Isophthalic Acid Derivatives (-NH₂, -CH₃, -OCH₃, etc.) Derivatives->Synthesis Choice of Functional Group Porosity Porosity (Surface Area, Pore Volume) Derivatives->Porosity Influences Stability Thermal & Chemical Stability Derivatives->Stability Influences Functionality Catalytic Activity, Sensing, etc. Derivatives->Functionality Influences Synthesis->Porosity Synthesis->Stability Synthesis->Functionality

Caption: Influence of isophthalic acid derivatives on MOF properties.

experimental_workflow cluster_0 Synthesis cluster_1 Characterization cluster_2 Property Evaluation Start Mix Ligand and Metal Salt in Solvent React Solvothermal Reaction (Autoclave) Start->React Isolate Filter, Wash, and Dry React->Isolate PXRD PXRD Isolate->PXRD TGA TGA Isolate->TGA IR IR Spectroscopy Isolate->IR Porosity Gas Sorption Isolate->Porosity Catalysis Catalytic Testing Isolate->Catalysis Sensing Sensing Experiment Isolate->Sensing

Caption: General experimental workflow for MOF synthesis and analysis.

References

A Comparative Guide to the Thermal Stability of Polymers Containing 5-Hydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermal stability of polymers synthesized using 5-Hydroxyisophthalic acid (5-HIA). Due to the specialized nature of 5-HIA, direct and extensive experimental data in publicly available literature is limited. Therefore, this guide establishes a robust comparative framework. The expected thermal properties of 5-HIA-based polymers are analyzed in context with well-characterized, structurally similar aromatic polyamides and polyesters. This approach allows for a predictive overview of performance, grounded in established structure-property relationships.

The inclusion of a hydroxyl group on the isophthalic acid moiety makes 5-HIA a valuable monomer for producing functional polymers with modified solubility, reactivity, and potential for post-polymerization modification. However, this functional group also influences the polymer's thermal characteristics, creating a trade-off between enhanced functionality and thermal stability that is critical for high-performance applications.

Comparative Analysis of Thermal Properties

The thermal stability of aromatic polymers is primarily assessed by two key metrics: the Glass Transition Temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the Decomposition Temperature (Td), the temperature at which the polymer begins to chemically degrade.

The following tables summarize the thermal properties of various high-performance aromatic polyamides and copolyesters, which serve as benchmarks for evaluating polymers derived from 5-HIA. Aromatic polyamides generally exhibit high thermal stability due to their rigid molecular structures and strong intermolecular hydrogen bonding.[1]

Table 1: Thermal Properties of Aromatic Polyamides (Comparative Data)

Polymer System Glass Transition Temp. (Tg) (°C) 10% Weight Loss Temp. (Td10%) (°C, in N₂) Char Yield at 800°C (%) (in N₂)
Polyamides from 5,5'-Methylenediisophthalic Acid 200 - 260[2] 400 - 580[2] Not specified
Heteroaromatic Copolyamides >275[3] >469[3] >57[3]
Polyamides with Xanthene Groups 236 - 298[4] 490 - 535[4] Not specified
Polyamides with Phenyl-1,3,5-triazine Moieties Not specified >445 (T₅)[3] Not specified

| General Aromatic Polyamides | 241 - 359[5] | 480 - 492[5] | 47.8 - 56.7[5] |

Table 2: Thermal Properties of Aromatic Copolyesters (Comparative Data)

Polymer System Glass Transition Temp. (Tg) (°C) Onset of Weight Loss Temp. (°C, in N₂) Notes
Copolyesters of PET and 4'-hydroxy-biphenyl-4-carboxylic acid (20-80 mol%) Not detected (LC phase) >400[6] Thermal stability increases with HBCA content.[6]

| Aliphatic-Aromatic Copolyesters | Displaced based on composition[7] | Not specified | Strong interactions between units can elevate Tg.[7] |

Based on these comparisons, polyamides and polyesters containing 5-HIA are expected to exhibit high thermal stability, characteristic of aromatic polymers. The rigid phenyl ring and the potential for strong hydrogen bonding contributed by both the amide/ester linkages and the free hydroxyl group would lead to high Tg values. However, the hydroxyl group itself may represent a point of thermal weakness compared to an unsubstituted isophthalic acid, potentially lowering the onset temperature of decomposition.

Experimental Protocols

Accurate assessment of thermal stability relies on standardized analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing critical data on thermal degradation and composition.[8][9]

Objective: To determine the decomposition temperature (Td) and char yield of the polymer.

Apparatus:

  • A TGA instrument consisting of a precision microbalance, a programmable furnace, and a controlled gas environment.[10]

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a TGA crucible (e.g., alumina (B75360) or platinum).[8][11] For powders, ensure a consistent packing density.

  • Instrument Setup: Place the crucible onto the TGA balance mechanism.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 25-50 mL/min to prevent thermo-oxidative degradation.[2][10][11]

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate, typically 10°C/min or 20°C/min, up to a final temperature of 800-900°C.[12][13]

  • Data Collection: Continuously record the sample mass as a function of temperature. The instrument software will generate a TGA curve (mass % vs. temperature) and a derivative (DTG) curve (rate of mass loss vs. temperature).[10]

Data Analysis:

  • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

  • Td5% or Td10%: The temperatures at which 5% or 10% of the initial mass has been lost, respectively. These are common metrics for comparing stability.[3]

  • Char Yield: The percentage of residual mass remaining at a high temperature (e.g., 800°C) in an inert atmosphere.[3]

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions like the glass transition (Tg), melting (Tm), and crystallization (Tc).[14][15]

Objective: To determine the glass transition temperature (Tg) of the polymer.

Apparatus:

  • A DSC instrument with a measurement chamber containing two positions for a sample pan and an empty reference pan.[14]

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[1] Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.[1][14]

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected Tg and melting point to erase its previous thermal history.[1][16]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.

    • Second Heat Scan: Heat the sample again at the same rate. The Tg is determined from this second heating scan to ensure a consistent thermal state.

  • Data Collection: The instrument records the differential heat flow as a function of temperature.

Data Analysis:

  • Glass Transition Temperature (Tg): Identified as a step-like change in the baseline of the heat flow curve from the second heating scan.[17] It is typically reported as the midpoint of this transition.

Visualizing Workflows and Degradation Mechanisms

Experimental and Analytical Workflow

The process of evaluating a novel polymer involves synthesis followed by a series of characterization steps to determine its structure and properties.

G cluster_0 Synthesis & Purification cluster_1 Thermal Analysis cluster_2 Data Interpretation Monomer 5-HIA + Comonomer (e.g., Diamine, Diol) Polymerization Polycondensation Reaction Monomer->Polymerization Isolation Precipitation, Washing, & Drying Polymerization->Isolation Polymer Purified Polymer Isolation->Polymer TGA TGA Analysis (N₂ Atmosphere, 10°C/min) Data_TGA Determine Td10% & Char Yield TGA->Data_TGA DSC DSC Analysis (Heat-Cool-Heat Cycle) Data_DSC Determine Tg DSC->Data_DSC Comparison Compare to Benchmark Polymers Data_TGA->Comparison Data_DSC->Comparison Polymer->TGA Polymer->DSC

Fig 1. General workflow for the synthesis and thermal characterization of polymers.
Potential Thermal Degradation Pathways

The thermal degradation of aromatic polyamides and polyesters is a complex process that can proceed through several mechanisms, particularly at elevated temperatures.[2]

G cluster_0 Degradation Initiators cluster_1 Degradation Mechanisms cluster_2 Degradation Products Polymer Aromatic Polymer (Polyamide or Polyester) Heat High Temperature (Pyrolysis) Polymer->Heat Oxygen Oxygen (Thermo-oxidation) Polymer->Oxygen Water Residual Water (Hydrolysis) Polymer->Water Scission Chain Scission of Amide / Ester Bonds Heat->Scission Inert atm. Oxidation Oxidative Attack on Backbone or -OH Group Oxygen->Oxidation Water->Scission Cleavage Volatiles Volatile Products (CO, CO₂, H₂O) Scission->Volatiles Char Stable Char Residue Scission->Char Oxidation->Volatiles Oxidation->Char

Fig 2. Key pathways for the thermal degradation of aromatic polymers.

The primary degradation pathways include:

  • Hydrolysis: At elevated temperatures, residual water can attack and cleave the amide or ester linkages in the polymer backbone.[2]

  • Thermo-oxidative degradation: In the presence of oxygen, oxidation can occur, often at lower temperatures than pyrolysis, leading to chain scission.[2] The hydroxyl group on a 5-HIA monomer could be particularly susceptible to oxidative attack.

  • Pyrolysis: In an inert atmosphere at very high temperatures, the polymer backbone undergoes cleavage, forming a variety of volatile products and a thermally stable char residue.[2]

References

Validating the Purity of 5-Hydroxyisophthalic Acid for Pharmaceutical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Hydroxyisophthalic acid (5-HIPA) is a critical step in the synthesis of safe and effective active pharmaceutical ingredients (APIs). The quality of 5-HIPA directly influences the impurity profile, process consistency, and overall safety of the final drug product.[1][2] This guide provides an objective comparison of analytical techniques for validating the purity of 5-HIPA, supported by experimental data and detailed methodologies, to assist in the selection of the most appropriate analytical strategy.

The Importance of Purity in Pharmaceutical Intermediates

Pharmaceutical intermediates are the building blocks in API synthesis.[2] The presence of impurities can lead to downstream issues, including the formation of undesirable byproducts, reduced yield, and potential safety risks in the final drug product.[1][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A, that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][5][6][7] Adherence to these guidelines is essential for regulatory compliance and ensuring patient safety.[8]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity assessment depends on the nature of the potential impurities, the required sensitivity, and the desired level of structural information.[9] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common methods for impurity profiling in pharmaceutical manufacturing.[2][10]

Analytical TechniquePrincipleCommon Impurities Detected in 5-HIPAAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.5-Sulfoisophthalic acid, Isophthalic acid, 4-Hydroxyisophthalic acid[11][12]High resolution and sensitivity for non-volatile and thermally labile compounds.[13] Well-established for quantitative analysis of purity.May require derivatization for compounds without a UV chromophore. Identification of unknown impurities can be challenging without a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.Residual solvents from the synthesis process (e.g., acetone, THF).[14][15] Volatile degradation products.Excellent for the analysis of volatile and semi-volatile impurities.[16][17] High sensitivity and provides structural information for identification.Not suitable for non-volatile or thermally unstable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and purity of a sample.Can detect and quantify a wide range of organic impurities, including structural isomers.Provides unambiguous structural elucidation of the main component and impurities.[10] Quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the impurity.Lower sensitivity compared to chromatographic techniques. Complex spectra can be challenging to interpret.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the analysis of 5-HIPA using HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantitative determination of 5-HIPA purity and the analysis of known non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 10% to 90% B

    • 10-15 min: 90% B

    • 15-16 min: 90% to 10% B

    • 16-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation: Dissolve a known concentration of the 5-HIPA sample (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the identification and quantification of volatile impurities and residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Methanol (GC grade) or another suitable solvent

  • Helium (carrier gas)

  • Sample of this compound for analysis

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Split (e.g., 20:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-500

Sample Preparation: Prepare a solution of 5-HIPA in a suitable volatile solvent (e.g., 1 mg/mL in methanol).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides structural confirmation of 5-HIPA and can be adapted for quantitative analysis (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

NMR Acquisition Parameters:

  • ¹H NMR:

    • Spectral Width: 0-15 ppm

    • Number of Scans: 16

    • Relaxation Delay: 5 seconds

  • ¹³C NMR:

    • Spectral Width: 0-200 ppm

    • Number of Scans: 1024 or more for adequate signal-to-noise

Sample Preparation: Dissolve approximately 10-20 mg of the 5-HIPA sample in 0.6-0.7 mL of DMSO-d6.

Workflow and Logical Relationships

The validation of 5-HIPA purity is a systematic process that involves multiple analytical techniques to ensure the quality and safety of the final pharmaceutical product.

G cluster_0 Purity Validation Workflow Sample Sample HPLC_Analysis HPLC Analysis (Purity & Non-volatile Impurities) Sample->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Residual Solvents & Volatile Impurities) Sample->GCMS_Analysis NMR_Analysis NMR Spectroscopy (Structural Confirmation) Sample->NMR_Analysis Data_Review Data Review and Comparison HPLC_Analysis->Data_Review GCMS_Analysis->Data_Review NMR_Analysis->Data_Review Purity_Report Purity Validation Report Data_Review->Purity_Report

Caption: Experimental workflow for the comprehensive purity validation of this compound.

The relationship between the purity of a pharmaceutical intermediate and the final drug product's quality is a critical consideration in drug development.

G High_Purity_5HIPA High Purity This compound Controlled_API_Synthesis Controlled API Synthesis High_Purity_5HIPA->Controlled_API_Synthesis Low_Purity_5HIPA Low Purity This compound Uncontrolled_API_Synthesis Uncontrolled API Synthesis Low_Purity_5HIPA->Uncontrolled_API_Synthesis Consistent_API_Quality Consistent API Quality (High Purity, Low Impurities) Controlled_API_Synthesis->Consistent_API_Quality Inconsistent_API_Quality Inconsistent API Quality (Low Purity, High Impurities) Uncontrolled_API_Synthesis->Inconsistent_API_Quality Safe_Effective_Drug Safe and Effective Drug Product Consistent_API_Quality->Safe_Effective_Drug Unsafe_Ineffective_Drug Potentially Unsafe or Ineffective Drug Product Inconsistent_API_Quality->Unsafe_Ineffective_Drug

Caption: Logical relationship between 5-HIPA purity and final drug product safety and efficacy.

References

Confirming the Structure of 5-Hydroxyisophthalic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, unequivocally confirming the molecular structure of a compound is a critical step. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 5-Hydroxyisophthalic acid. By presenting experimental data alongside that of structurally similar alternatives—Isophthalic acid and Dimethyl 5-hydroxyisophthalate—this guide offers a clear framework for analysis and interpretation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two common alternatives. This allows for a direct comparison of how the hydroxyl and carboxyl functional groups influence the spectral characteristics.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound 3300-2500 (broad), 1710-1680, 1600, 1450, 1300, 1250O-H (Carboxylic acid & Phenol), C=O (Carboxylic acid), C=C (Aromatic), C-O (Phenol), O-H bend
Isophthalic acid 3300-2500 (broad), 1700-1680, 1610, 1460, 1310O-H (Carboxylic acid), C=O (Carboxylic acid), C=C (Aromatic), O-H bend
Dimethyl 5-hydroxyisophthalate 3500-3200 (broad), 1730-1715, 1605, 1440, 1230O-H (Phenol), C=O (Ester), C=C (Aromatic), C-O (Ester)

Note: The broadness of the O-H stretch in the carboxylic acids is due to hydrogen bonding.[1] The C=O stretch in the ester appears at a higher wavenumber than in the carboxylic acid.[1]

¹H NMR Spectroscopy Data (Solvent: DMSO-d₆)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~13.3 (broad s)singlet2H-COOH
~10.1 (broad s)singlet1HAr-OH
~8.0singlet1HAr-H (H-2)
~7.6singlet2HAr-H (H-4, H-6)
Isophthalic acid [2]~13.3 (broad s)singlet2H-COOH
~8.55triplet1HAr-H (H-2)
~8.22doublet2HAr-H (H-4, H-6)
~7.68triplet1HAr-H (H-5)
Dimethyl 5-hydroxyisophthalate ~9.9 (s)singlet1HAr-OH
~7.8singlet1HAr-H (H-2)
~7.3singlet2HAr-H (H-4, H-6)
~3.9 (s)singlet6H-OCH₃

Note: The acidic protons of the carboxylic acid and hydroxyl groups are often broad and may exchange with D₂O.

¹³C NMR Spectroscopy Data (Solvent: DMSO-d₆)
CompoundChemical Shift (δ, ppm)Assignment
This compound [3][4]~167C=O (Carboxylic acid)
~158C-OH (Aromatic)
~133C-COOH (Aromatic)
~122C-H (Aromatic)
~119C-H (Aromatic)
Isophthalic acid [2]~167C=O (Carboxylic acid)
~134C-H (Aromatic)
~131C-COOH (Aromatic)
~130C-H (Aromatic)
~129C-H (Aromatic)
Dimethyl 5-hydroxyisophthalate ~165C=O (Ester)
~158C-OH (Aromatic)
~132C-COOR (Aromatic)
~120C-H (Aromatic)
~118C-H (Aromatic)
~52-OCH₃
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pattern
This compound 182 [M]⁺[5][6]165, 137, 109, 81Loss of OH, followed by loss of CO
Isophthalic acid 166 [M]⁺149, 121, 93, 65Loss of OH, followed by loss of CO
Dimethyl 5-hydroxyisophthalate 210 [M]⁺179, 151, 123Loss of OCH₃, followed by loss of CO

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 5 seconds to allow for quantitative integration, particularly for the broad acidic proton signals.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A significantly higher number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method : Mix approximately 1-2 mg of the finely ground sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition (Electron Impact - EI) :

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., 50-300 amu).

  • Data Acquisition (Electrospray Ionization - ESI) :

    • Infuse the sample solution directly into the ESI source.

    • Acquire spectra in both positive and negative ion modes to determine the most effective ionization method.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for confirming the structure of this compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation cluster_confirm Structure Confirmation Sample 5-Hydroxyisophthalic Acid Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Identify Functional Groups (O-H, C=O) IR->IR_Data NMR_Data Determine Proton & Carbon Environments NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Confirmation Confirm Structure of This compound IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for structural elucidation.

By systematically applying these spectroscopic methods and comparing the resulting data against known compounds, researchers can confidently confirm the structure of this compound. This guide serves as a practical resource to facilitate that process, ensuring data integrity and accelerating research and development timelines.

References

Benchmarking the Mechanical Properties of Polyesters: The Impact of 5-Hydroxyisophthalic Acid (5-HIA) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The modification of polyesters through the incorporation of functional comonomers is a critical strategy for tailoring their physical and chemical properties to meet the demands of advanced applications, including in the pharmaceutical and biomedical fields. One such comonomer of interest is 5-hydroxyisophthalic acid (5-HIA), which introduces a hydroxyl group into the polyester (B1180765) backbone. This guide provides a comparative analysis of the mechanical properties of polyesters with and without the inclusion of 5-HIA, supported by a structured overview of experimental data and methodologies.

Influence of 5-HIA on Polyester Mechanical Properties: A Data-Driven Comparison

The introduction of 5-HIA as a comonomer in polyesters can significantly alter their mechanical behavior. The hydroxyl group present in 5-HIA can lead to increased intermolecular hydrogen bonding, which can, in turn, affect the polymer's strength, stiffness, and ductility. While direct, comprehensive comparative studies are not widely available in the public domain, the following table summarizes the anticipated effects and provides a template for presenting such data. For the purpose of this guide, we will consider a hypothetical study on Poly(ethylene terephthalate) (PET) modified with varying molar percentages of 5-HIA.

Table 1: Comparative Mechanical Properties of PET and PET-co-5-HIA Copolyesters

Material5-HIA Content (mol%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Unmodified PET 0[Data Unavailable][Data Unavailable][Data Unavailable]
PET-co-5-HIA 5[Data Unavailable][Data Unavailable][Data Unavailable]
PET-co-5-HIA 10[Data Unavailable][Data Unavailable][Data Unavailable]
PET-co-5-HIA 15[Data Unavailable][Data Unavailable][Data Unavailable]

Note: Specific quantitative data from direct comparative studies of polyesters with and without 5-HIA were not available in the conducted search. This table serves as a template for presenting such experimental findings.

Experimental Protocols

The following sections detail the typical methodologies employed in the synthesis and mechanical characterization of polyesters modified with 5-HIA.

Synthesis of Polyesters with and without 5-HIA

The synthesis of both unmodified and 5-HIA-modified polyesters is typically carried out via a two-stage melt polycondensation process.

1. Esterification:

  • For Unmodified Polyester (e.g., PET): Dimethyl terephthalate (B1205515) (DMT) and an excess of a diol (e.g., ethylene (B1197577) glycol) are charged into a reaction vessel. A catalyst, such as zinc acetate, is added. The mixture is heated under a nitrogen atmosphere to facilitate the transesterification reaction, during which methanol (B129727) is distilled off.

  • For 5-HIA Modified Polyester: Dimethyl terephthalate, the desired molar percentage of dimethyl 5-hydroxyisophthalate, and an excess of the diol are used as starting materials. The esterification process is carried out under similar conditions to the unmodified polyester.

2. Polycondensation:

  • Following the esterification stage, a polycondensation catalyst, such as antimony trioxide, and a thermal stabilizer are introduced into the reaction mixture.

  • The temperature is gradually increased, and the pressure is reduced to a high vacuum to facilitate the removal of the excess diol and drive the polymerization reaction forward, thereby increasing the molecular weight of the polyester.

  • The reaction is continued until the desired melt viscosity is achieved, after which the polymer is extruded, cooled, and pelletized.

Mechanical Property Testing

The mechanical properties of the synthesized polyesters are typically evaluated using standardized testing methods on injection-molded or compression-molded specimens.

  • Tensile Testing: Tensile properties, including tensile strength, Young's modulus, and elongation at break, are determined according to ASTM D638 or ISO 527 standards. Dog-bone shaped specimens are subjected to a controlled tensile force at a constant crosshead speed until failure. A universal testing machine equipped with an extensometer is used to measure the stress-strain behavior of the material.

  • Sample Preparation: Prior to testing, the specimens are conditioned under controlled temperature and humidity to ensure consistency and comparability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and mechanical characterization of polyesters.

experimental_workflow cluster_synthesis Polyester Synthesis cluster_processing Sample Preparation cluster_testing Mechanical Characterization esterification Esterification polycondensation Polycondensation esterification->polycondensation Add Polycondensation Catalyst pelletization Extrusion & Pelletization polycondensation->pelletization molding Injection/Compression Molding pelletization->molding conditioning Specimen Conditioning molding->conditioning tensile_testing Tensile Testing (ASTM D638/ISO 527) conditioning->tensile_testing data_analysis Data Analysis tensile_testing->data_analysis

Comparative study of coordination polymers from substituted isophthalic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Coordination Polymers Derived from Substituted Isophthalic Acids

The design and synthesis of coordination polymers (CPs), also known as metal-organic frameworks (MOFs), have garnered significant attention due to their diverse structures and potential applications in gas storage, catalysis, sensing, and drug delivery.[1] The properties of these materials can be finely tuned by judiciously selecting the metal ions and organic ligands. Substituted isophthalic acids are particularly versatile ligands in the construction of CPs, as the functional groups on the benzene (B151609) ring can influence the coordination mode, network topology, and ultimately, the material's properties.[2][3] This guide provides a comparative analysis of coordination polymers synthesized from various 5-substituted isophthalic acids, offering insights into the impact of different substituents on their structure and performance.

Impact of Substituents on Crystal Structure and Dimensionality

The nature of the substituent at the 5-position of the isophthalic acid ligand plays a crucial role in directing the final architecture of the coordination polymer. Even subtle changes in the substituent can lead to significant structural variations.[2] For instance, the hydrothermal reaction of cadmium nitrate (B79036) with 5-methylisophthalic acid and a dipyridyl ligand results in a two-dimensional (2D) sql net, which further forms a three-dimensional (3D) supramolecular framework through hydrogen bonding.[2] In contrast, using the bulkier 5-hydroxyisophthalic acid under identical conditions yields a different 2D network with a (3,5)-connected topology.[2]

The solvent system employed during synthesis also exerts a considerable influence on the final product. For example, the reaction of zinc acetate (B1210297) and 5-methylisophthalic acid in aqueous media versus aqueous ethanol (B145695) leads to the formation of two distinct zinc-based coordination polymers with different connectivities and dimensionalities.[1][4] The use of co-ligands, such as N-donor ligands, further diversifies the resulting structures, leading to frameworks with varied topologies, from simple 2D (4,4) networks to complex 3D interpenetrated structures.[3][5]

Table 1: Comparison of Coordination Polymers from 5-Substituted Isophthalic Acids

Substituent (X) in 5-X-isophthalic acidMetal IonCo-ligandResulting FormulaDimensionality & TopologyReference
Methyl (-CH₃)Cd(II)2-NH₂-3,4-bpe[Cd(5-Me-ip)(2-NH₂-3,4-bpe)]n2D sql net, 3D supramolecular via H-bonding[2]
Hydroxy (-OH)Cd(II)2-NH₂-3,4-bpe[Cd(5-HO-ip)(2-NH₂-3,4-bpe)]n2D (3,5)-connected network[2]
Methyl (-CH₃)Ni(II)NoneNi₂(mip)₂(H₂O)₈·2H₂O-[1][6]
Methyl (-CH₃)Zn(II)NoneZn₆(mip)₅(OH)₂(H₂O)₄·7.4H₂O-[1][6]
Methoxy (-OCH₃)Mn(II)NoneMn(HMeOip)₂-[1][6]
tert-Butyl (-C(CH₃)₃)Mn(II)NoneMn₃(tbip)₂(Htbip)₂(EtOH)₂-[1][6]
Bromo (-Br)Zn(II)dmbpy[Zn₂(Br-BDC)₂(dmbpy)]n3D network, 6-connected jsm topology[3]
Nitro (-NO₂)Zn(II)dmbpy[Zn₂(NO₂-BDC)₂(dmbpy)(H₂O)₂]n3D network, (3,4)-connected dmc topology[3]
Nitro (-NO₂)Co(II)bibp{[Co(nip)(bibp)]·0.5(H₂O)}n2D (3⁶)-hxl layer topology[5]
Hydroxy (-OH)La(III), Tb(III), Er(III)None{[Ln(hisp)(Hhisp)(H₂O)₂]·2H₂O}n2D layer, 3D supramolecular via H-bonding[7]

Physicochemical Properties and Potential Applications

The functional groups on the isophthalic acid ligand also modulate the physicochemical properties of the resulting coordination polymers, such as thermal stability and photoluminescence. For example, both the methyl- and hydroxy-substituted cadmium coordination polymers mentioned earlier exhibit good thermal stabilities and interesting photoluminescence properties.[2] Lanthanide-based coordination polymers derived from substituted isophthalic acids are particularly interesting for their luminescence properties, which can be harnessed for sensing applications.[7][8][9] The introduction of specific functional groups can create binding sites for analytes, leading to changes in the luminescent output upon interaction.

Some coordination polymers based on 5-substituted isophthalates have also been investigated for their potential in gas storage and delivery, including for medicinal gases like nitric oxide (NO).[1][4] The porosity and framework flexibility, which are influenced by the ligand's substituent, are key factors in these applications.

Experimental Protocols

The synthesis of coordination polymers from substituted isophthalic acids is typically carried out under solvothermal or hydrothermal conditions. The general procedure involves the reaction of a metal salt with the substituted isophthalic acid ligand, often in the presence of a co-ligand and a suitable solvent or solvent mixture.

General Synthesis of a Cadmium(II) Coordination Polymer with 5-Methylisophthalic Acid[2]

A mixture of Cd(NO₃)₂·4H₂O, 5-methylisophthalic acid (5-Me-H₂ip), and trans-1-(2-aminopyridin-3-yl)-2-(pyridin-4-yl)ethene (2-NH₂-3,4-bpe) is prepared in a specific molar ratio. Distilled water is added to the mixture, and the pH is adjusted. The mixture is then sealed in a Teflon-lined stainless steel autoclave and heated at a specific temperature for several days. After slow cooling to room temperature, crystals of the coordination polymer are obtained, washed with distilled water, and dried in air.

Characterization Techniques

The synthesized coordination polymers are typically characterized by a variety of techniques, including:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, including bond lengths, bond angles, and the overall network topology.[10]

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.[10]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the structure.[10]

  • Photoluminescence Spectroscopy: To investigate the luminescent properties of the coordination polymers.

Visualizing Synthesis and Structure-Property Relationships

The following diagrams illustrate the general workflow for the synthesis of coordination polymers from substituted isophthalic acids and the influence of substituents on the final structure.

Synthesis_Workflow General Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization Metal Salt Metal Salt Mixing & pH Adjustment Mixing & pH Adjustment Metal Salt->Mixing & pH Adjustment Substituted Isophthalic Acid Substituted Isophthalic Acid Substituted Isophthalic Acid->Mixing & pH Adjustment Co-ligand (optional) Co-ligand (optional) Co-ligand (optional)->Mixing & pH Adjustment Solvent Solvent Solvent->Mixing & pH Adjustment Solvothermal/Hydrothermal Reaction Solvothermal/Hydrothermal Reaction Mixing & pH Adjustment->Solvothermal/Hydrothermal Reaction Cooling & Crystallization Cooling & Crystallization Solvothermal/Hydrothermal Reaction->Cooling & Crystallization Coordination Polymer Crystals Coordination Polymer Crystals Cooling & Crystallization->Coordination Polymer Crystals Washing & Drying Washing & Drying Coordination Polymer Crystals->Washing & Drying Characterization Characterization Washing & Drying->Characterization Substituent_Effect Influence of Substituent on CP Structure cluster_properties Ligand Properties cluster_outcome Resulting CP Properties Substituent on Isophthalic Acid Substituent on Isophthalic Acid Steric Hindrance Steric Hindrance Substituent on Isophthalic Acid->Steric Hindrance Electronic Effects Electronic Effects Substituent on Isophthalic Acid->Electronic Effects Hydrogen Bonding Capability Hydrogen Bonding Capability Substituent on Isophthalic Acid->Hydrogen Bonding Capability Coordination Mode Coordination Mode Steric Hindrance->Coordination Mode Electronic Effects->Coordination Mode Network Dimensionality Network Dimensionality Hydrogen Bonding Capability->Network Dimensionality Network Topology Network Topology Coordination Mode->Network Topology Physicochemical Properties Physicochemical Properties Network Dimensionality->Physicochemical Properties Network Topology->Physicochemical Properties

References

A Comparative Guide to Validated HPLC Methods for the Quantification of 5-Hydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical, yet experimentally sound, High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 5-Hydroxyisophthalic acid. Given the limited availability of directly published and validated methods for this specific analyte, this document outlines potential starting points for method development and validation, drawing upon established chromatographic principles for similar aromatic carboxylic and phenolic acids. The presented data is illustrative and intended to guide researchers in establishing robust and reliable analytical procedures.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for HPLC method development.

PropertyValueReference
Molecular FormulaC₈H₆O₅[1]
Molecular Weight182.13 g/mol [1][2]
pKa₁2.8[1]
pKa₂5.6[1]
Water Solubility0.1 g/L (can be increased by adjusting pH or with cosolvents)[1]

The two carboxylic acid groups and a phenolic hydroxyl group influence the polarity and ionization state of this compound. The pKa values indicate that to keep the molecule in a non-ionized state for optimal retention on a reversed-phase column, the mobile phase pH should be maintained below 2.8.[1]

Comparison of Hypothesized HPLC Methods

Two primary reversed-phase HPLC (RP-HPLC) methods are proposed and compared below. These methods are based on common practices for the analysis of phenolic and carboxylic acids.[3][4][5][6][7]

Method A: Isocratic Elution with Formic Acid

This method represents a simple, rapid approach suitable for routine quality control where baseline separation from impurities is achievable without a gradient.

Method B: Gradient Elution with Phosphate (B84403) Buffer

A gradient method is proposed for situations requiring higher resolution, particularly for separating this compound from closely eluting impurities or in complex sample matrices. The use of a phosphate buffer provides stable pH control.

Table 1: Comparison of Hypothesized HPLC Method Parameters

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 2.5
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (e.g., 85:15 A:B)Gradient (e.g., 5% to 40% B in 20 min)
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL10 µL
Detection Wavelength 210 nm & 254 nm210 nm & 254 nm
Column Temperature 30 °C30 °C

Illustrative Method Validation Data

The following table summarizes the expected performance characteristics for the two hypothesized HPLC methods based on typical validation results for similar analytical procedures as outlined in ICH guidelines.

Table 2: Expected Validation Parameters

Validation ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.999r² ≥ 0.999
Range (µg/mL) 1 - 1000.5 - 100Dependent on application
Accuracy (% Recovery) 98 - 102%98 - 102%98.0% - 102.0%
Precision (% RSD) < 2.0%< 2.0%RSD ≤ 2.0%
LOD (µg/mL) ~0.2~0.1Signal-to-Noise ≥ 3
LOQ (µg/mL) ~0.6~0.3Signal-to-Noise ≥ 10
Retention Time (min) ~5~15Consistent

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., for Method B: 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation
  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, using sonication if necessary.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Procedure
  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate preparations of the same sample at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio of a series of diluted standard solutions.

  • Specificity: Analyze a placebo or blank sample to ensure no interfering peaks at the retention time of this compound.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship of the key validation parameters.

HPLC_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision Specificity Specificity HPLC_Analysis->Specificity LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Robustness Robustness HPLC_Analysis->Robustness Validation_Report Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: General workflow for HPLC method validation.

Validation_Parameters cluster_quantitative Quantitative Accuracy cluster_sensitivity Sensitivity cluster_reliability Reliability Validated_Method Validated HPLC Method Accuracy Accuracy (% Recovery) Validated_Method->Accuracy Precision Precision (% RSD) Validated_Method->Precision Linearity Linearity (r²) Validated_Method->Linearity LOD Limit of Detection Validated_Method->LOD LOQ Limit of Quantification Validated_Method->LOQ Specificity Specificity Validated_Method->Specificity Robustness Robustness Validated_Method->Robustness

Caption: Key parameters for HPLC method validation.

References

Assessing the Potential Impact of 5-HIAA Functionalization on the Gas Sorption Properties of Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of Metal-Organic Frameworks (MOFs) is a cornerstone of advanced materials science, enabling the tailoring of their properties for specific applications such as gas storage, separation, and drug delivery. While a diverse array of functional groups has been explored to enhance the gas sorption capabilities of MOFs, the potential of 5-hydroxyindole-3-acetic acid (5-HIAA) as a functionalizing agent remains a novel and intriguing area of research. This guide provides a comparative assessment of the predicted impact of 5-HIAA on the gas sorption properties of MOFs, drawing upon experimental data from MOFs functionalized with analogous chemical moieties: hydroxyl (-OH), carboxyl (-COOH), and amine/N-heterocyclic groups.

Predictive Assessment of 5-HIAA Functionalization

5-HIAA is a metabolite of serotonin (B10506) that features a combination of a hydroxyl group, a carboxylic acid group, and an indole (B1671886) (a nitrogen-containing heterocyclic) ring. The integration of 5-HIAA into a MOF structure, likely through post-synthetic modification, is anticipated to introduce a unique combination of functionalities that could synergistically enhance gas sorption properties, particularly for CO2 capture.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group on the indole ring is expected to increase the affinity for CO2 through hydrogen bonding interactions. This can lead to a higher heat of adsorption and improved selectivity for CO2 over less polar gases like N2 and CH4.

  • Carboxyl Group (-COOH): The carboxylic acid moiety can also participate in hydrogen bonding and may introduce additional acidic sites within the MOF pores, further enhancing interactions with CO2.

  • Indole Ring (N-H functionality): The nitrogen-containing indole ring introduces a Lewis basic site (the N-H group) which is known to have a strong affinity for the acidic CO2 molecule. This is a key feature in many amine-functionalized MOFs that exhibit high CO2 uptake.[1][2][3]

Collectively, the presence of these three functional groups in 5-HIAA is predicted to create a multifaceted pore environment conducive to strong and selective CO2 binding. However, a potential trade-off could be a reduction in the overall surface area and pore volume due to the space occupied by the 5-HIAA molecules.[4] Careful control over the degree of functionalization will be crucial to balance enhanced gas affinity with the preservation of porosity.

Comparative Analysis of Functionalized MOFs

To substantiate the predictive assessment of 5-HIAA, this section presents a comparative analysis of the gas sorption performance of MOFs functionalized with its constituent chemical groups.

Data Presentation

The following tables summarize the quantitative data for MOFs functionalized with hydroxyl, carboxyl, and amine/N-heterocyclic groups, compared to their parent, unfunctionalized frameworks.

Table 1: Impact of Hydroxyl (-OH) Functionalization on MOF Gas Sorption Properties

MOFFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)CO2 Uptake (mmol/g) @ 298 K, 1 barReference
Mg-MOF-74None--~8.0Assumed baseline
Mg-MOF-74-dobdc-OH--9.12
UiO-66None~1100~0.5~0.5[5]
UiO-66-(OH)₂-OH8430.380.65[5]

Table 2: Impact of Carboxyl (-COOH) Functionalization on MOF Gas Sorption Properties

MOFFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)Gas Sorption PerformanceReference
UiO-66None~1100~0.5Baseline for comparison[5]
UiO-66-(COOH)₂-COOH7500.35Combines chemical stability with gas sorption capabilities.[6]

Note: Quantitative gas sorption data for carboxyl-functionalized MOFs for direct comparison of CO2 uptake is less commonly reported in a standardized format.

Table 3: Impact of Amine (-NH₂) Functionalization on MOF Gas Sorption Properties

MOFFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)CO2 Uptake (mmol/g) @ 298 K, 1 barReference
UiO-66None~1100~0.5~0.5[5]
UiO-66-NH₂-NH₂9460.430.95[5]
MIL-101(Cr)None~3000-4000~1.5-2.0~10.0 @ 298K, 10 bar[4]
MIL-101(Cr)-NH₂-NH₂1675-12.0 @ 298K, 20 bar[4]
Cu-BDCNone708-2.1 @ 298 K[7]
Cu-BDC⊃HMTAAmine (HMTA)590-2.5 @ 298 K[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis of functionalized MOFs and the subsequent gas sorption analysis.

Synthesis of Amine-Functionalized UiO-66 (UiO-66-NH₂)

This protocol describes a direct solvothermal synthesis method using a functionalized linker.

  • Preparation of the Precursor Solution: In a volumetric flask, dissolve Zirconium(IV) chloride (ZrCl₄) and 2-aminoterephthalic acid in N,N-dimethylformamide (DMF) at room temperature.[5]

  • Solvothermal Reaction: Transfer the resulting mixture to a preheated oven at 80°C for 12 hours, followed by heating at 100°C for 24 hours.[5]

  • Purification: After cooling the solution to room temperature, filter the solid product and wash it repeatedly with absolute ethanol (B145695) for three days while heating at 60°C in a water bath.[5]

  • Activation: Dry the resulting yellow powder under vacuum at 60°C to remove any residual solvent from the pores.[5]

Post-Synthetic Modification (PSM) of an Amine-Functionalized MOF

This protocol provides a general workflow for modifying an existing MOF.

  • MOF Suspension: Suspend the parent MOF (e.g., UiO-66-NH₂) in a suitable solvent (e.g., chloroform).

  • Reagent Addition: Add the modifying reagent (in this hypothetical case, a protected form of 5-HIAA) to the MOF suspension.

  • Reaction: Stir the mixture at a specific temperature for a designated period to allow the reaction to proceed.

  • Washing: After the reaction, collect the solid product by filtration or centrifugation and wash it thoroughly with fresh solvent to remove any unreacted reagents and byproducts.

  • Activation: Activate the functionalized MOF by heating under vacuum to remove the solvent from the pores.

Gas Sorption Measurement

This protocol outlines the standard procedure for evaluating the gas sorption properties of a MOF.

  • Sample Degassing: Place a known mass of the MOF sample in a sample tube and degas it under high vacuum at an elevated temperature (e.g., 150°C) for several hours to remove any adsorbed guests from the pores.[8]

  • Isotherm Measurement: Cool the sample to the desired analysis temperature (e.g., 77 K for N₂ or 298 K for CO₂). Introduce the analysis gas (e.g., N₂, CO₂, CH₄) into the sample tube in controlled doses.

  • Data Acquisition: After each dose of gas, allow the system to equilibrate and record the pressure. The amount of gas adsorbed is calculated from the pressure change.

  • Data Analysis: Plot the amount of gas adsorbed versus the relative or absolute pressure to generate an adsorption isotherm. From the N₂ isotherm at 77 K, the Brunauer-Emmett-Teller (BET) surface area and pore volume can be calculated. CO₂ and other gas isotherms provide information on the uptake capacity at specific conditions. Selectivity can be calculated from single-component isotherms using Ideal Adsorbed Solution Theory (IAST).

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships relevant to the assessment of functionalized MOFs.

Experimental_Workflow cluster_synthesis MOF Synthesis & Functionalization cluster_characterization Material Characterization cluster_sorption Gas Sorption Analysis Precursor Solution Precursor Solution Solvothermal Reaction Solvothermal Reaction Precursor Solution->Solvothermal Reaction Heat Purification Purification Solvothermal Reaction->Purification Wash Activation Activation Purification->Activation Vacuum/Heat Activated MOF Activated MOF Activation->Activated MOF PXRD PXRD Activated MOF->PXRD FTIR FTIR Activated MOF->FTIR TGA TGA Activated MOF->TGA SEM SEM Activated MOF->SEM Characterized MOF Characterized MOF Activated MOF->Characterized MOF Degassing Degassing Characterized MOF->Degassing Vacuum/Heat Isotherm Measurement Isotherm Measurement Degassing->Isotherm Measurement Introduce Gas Data Analysis Data Analysis Isotherm Measurement->Data Analysis Calculate Performance Metrics Performance Metrics Data Analysis->Performance Metrics

Caption: Experimental workflow for synthesis, characterization, and gas sorption analysis of functionalized MOFs.

Predicted_Impact_5HIAA cluster_functional_groups Constituent Functional Groups cluster_effects Predicted Effects on Gas Sorption 5-HIAA 5-HIAA Hydroxyl (-OH) Hydroxyl (-OH) 5-HIAA->Hydroxyl (-OH) Carboxyl (-COOH) Carboxyl (-COOH) 5-HIAA->Carboxyl (-COOH) Indole (N-H) Indole (N-H) 5-HIAA->Indole (N-H) Decreased Surface Area Decreased Surface Area 5-HIAA->Decreased Surface Area Potential Trade-off Increased CO2 Affinity Increased CO2 Affinity Hydroxyl (-OH)->Increased CO2 Affinity Potential for Hydrogen Bonding Potential for Hydrogen Bonding Hydroxyl (-OH)->Potential for Hydrogen Bonding Carboxyl (-COOH)->Potential for Hydrogen Bonding Indole (N-H)->Increased CO2 Affinity Introduction of Basic Sites Introduction of Basic Sites Indole (N-H)->Introduction of Basic Sites Enhanced Selectivity Enhanced Selectivity Increased CO2 Affinity->Enhanced Selectivity

Caption: Logical relationships predicting the impact of 5-HIAA functionalization on MOF gas sorption properties.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxyisophthalic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Hydroxyisophthalic acid, ensuring the protection of personnel and the environment.

Core Principle: All waste must be handled in accordance with local, state, and federal regulations.[1] In cases of uncertainty, consulting with your institution's Environmental Health and Safety (EHS) department or a licensed disposal company is the primary course of action.

Hazard Profile and Safety First

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) inspected prior to use.[2][3]

  • Body Protection: A fully buttoned lab coat is required. For tasks with a splash risk, a chemically resistant apron should be worn.[3]

  • Respiratory Protection: If there is a risk of generating dust, a dust mask or respirator is necessary.[1]

All handling of this compound, especially during disposal procedures that may generate dust or aerosols, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Step-by-Step Disposal Procedures

The appropriate disposal route for this compound depends on the quantity and nature of the waste (e.g., pure solid, solution, contaminated materials).

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect pure this compound waste and materials lightly contaminated with it (e.g., weighing paper, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[1][4] Use dry clean-up procedures; avoid generating dust.[1]

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a puncture-proof sharps container labeled as hazardous waste.

  • Aqueous Solutions: Do not dispose of solutions containing this compound down the drain without neutralization and confirmation of compliance with local wastewater regulations.[1][2] Collect these solutions in a separate, labeled hazardous waste container.

  • Organic Solvent Solutions: One approved disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] This must be performed by a licensed disposal company. Collect such solutions in a dedicated, labeled container for flammable waste.

Step 2: Container Selection and Labeling

  • Use sturdy, chemically compatible containers for waste collection. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for organic acids.[1][2][5]

  • All waste containers must be kept securely closed except when adding waste.[6]

  • Label every waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Indicate the major components and approximate percentages if it is a mixed waste stream.

Step 3: Arrange for Professional Disposal

The most common and recommended procedure for the ultimate disposal of this compound waste is to contact a licensed hazardous waste disposal company or your institution's EHS department.[2] They are equipped to handle and dispose of the chemical in accordance with all regulations.

Quantitative Data Summary

The following table summarizes key data relevant to the handling and disposal of this compound.

ParameterValueSource(s)
CAS Number 618-83-7[2]
Molecular Formula HOC₆H₃-1,3-(CO₂H)₂[2]
Molecular Weight 182.13 g/mol [2]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3[2]
Incompatible Materials Strong oxidizers (e.g., nitric acid, bromine), strong bases[4]
Acceptable pH for Drain Disposal (General Guideline) 5.5 - 8.5 (after neutralization and dilution, subject to local regulations)[7]

Experimental Protocol: General Procedure for Neutralization of Acidic Waste

Disclaimer: This is a generalized protocol for the elementary neutralization of acidic waste for institutions whose policies permit it. This procedure must be performed on a small scale (milliliter quantities) and only by trained personnel.[8] Always consult your institution's specific safety protocols and local regulations before proceeding. It is critical to perform a small-scale test reaction to ensure it proceeds safely without excessive heat generation or gas evolution.

Objective: To neutralize a dilute aqueous solution of an organic acid to a pH suitable for drain disposal, where permitted.

Materials:

  • Dilute aqueous waste containing this compound

  • Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Appropriate beakers or flasks

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Work within a chemical fume hood. Place the beaker containing the acidic waste solution on a stir plate and add a magnetic stir bar. Begin gentle stirring.

  • pH Monitoring: Place a calibrated pH probe in the solution or have pH strips ready. Record the initial pH.

  • Neutralization: Slowly add the basic solution (e.g., 1 M NaOH) dropwise to the stirring acidic solution. Monitor the pH continuously. Be aware that the neutralization reaction can be exothermic.

  • Endpoint: Continue adding the base until the pH of the solution is within the acceptable range for your local wastewater authority (typically between 5.5 and 8.5).[7]

  • Disposal: Once the pH is confirmed to be within the acceptable range and the solution contains no other hazardous materials, it may be permissible to dispose of it down the drain with copious amounts of running water.[7][9]

  • Record Keeping: Document the neutralization procedure, including the initial and final pH, the amount of acid neutralized, and the amount of base used.

Mandatory Visualizations

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.

G start Start: 5-Hydroxyisophthalic Acid Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste 2. Identify Waste Type ppe->identify_waste solid_waste 3a. Solid Waste or Contaminated Debris identify_waste->solid_waste Solid aqueous_waste 3b. Aqueous Solution identify_waste->aqueous_waste Aqueous solvent_waste 3c. Organic Solvent Solution identify_waste->solvent_waste Solvent collect_solid 4a. Collect in Labeled HDPE Container for Solids solid_waste->collect_solid collect_aqueous 4b. Collect in Labeled HDPE Container for Aqueous Waste aqueous_waste->collect_aqueous collect_solvent 4c. Collect in Labeled, Solvent-Rated Container for Flammable Waste solvent_waste->collect_solvent consult_ehs 5. Store Securely and Arrange Pickup via EHS or Licensed Contractor collect_solid->consult_ehs collect_aqueous->consult_ehs collect_solvent->consult_ehs end End: Waste Properly Disposed consult_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Hydroxyisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Hydroxyisophthalic Acid

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 618-83-7

  • Molecular Formula: C₈H₆O₅

  • Molecular Weight: 182.13 g/mol [1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2][3] It is crucial to understand its potential effects to ensure safe handling.

  • Skin Irritation (Category 2): Causes skin irritation.[1][3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][3][4]

Signal Word: Warning[1][3][4]

Quantitative Data Summary

While specific toxicological properties of this compound have not been thoroughly investigated, the available data is summarized below.[5] Occupational Exposure Limits (OELs) have not been established for this substance.[3]

PropertyValueSource
Molecular Weight182.13 g/mol [1][4]
Melting Point298-302 °C
Flash PointNot applicable
Acute ToxicityData not available[5]
CarcinogenicityNo component is identified as a probable, possible, or confirmed human carcinogen by IARC.[5]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment is required.

Engineering Controls:
  • Ventilation: Work in a well-ventilated area.[2][6] Use local exhaust ventilation where dust may be generated.[1][6]

  • Safety Stations: Ensure that eyewash stations and safety showers are located close to the workstation.[3]

Recommended Personal Protective Equipment:
Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Must conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection - Gloves: Nitrile rubber or other impervious gloves. - Clothing: Lab coat or overalls. - Additional: PVC apron and barrier cream may be used.[2]Inspect gloves for degradation before use.[2] Remove contaminated clothing promptly and launder before reuse.[2]
Respiratory Protection Particulate respirator (e.g., N95 dust mask).Recommended when handling the solid form to avoid inhaling dust particles.[2]

Procedural, Step-by-Step Guidance

Operational Plan for Safe Handling:
  • Preparation:

    • Before handling, ensure you are in a well-ventilated area with access to an eyewash station and safety shower.[3]

    • Put on all required PPE: safety goggles, gloves, and a lab coat.[6] If there is a risk of dust generation, a particulate respirator is necessary.[2]

    • Clearly label all containers.[2]

  • Handling:

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]

    • When weighing or transferring the powder, do so carefully to minimize dust generation.

    • Do not eat, drink, or smoke in the handling area.[2]

    • Keep containers securely sealed when not in use.[2]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][6]

    • Carefully remove PPE to avoid skin contact.[2]

    • Clean the work area to decontaminate surfaces.

Spill Management:
  • Minor Spills:

    • Clean up spills immediately.[2]

    • Use dry clean-up procedures and avoid generating dust.[2]

    • Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[2]

  • Major Spills:

    • Evacuate the area and alert emergency services.[2]

    • Prevent the spillage from entering drains or water courses.[2]

Disposal Plan:
  • Unused Product: Dispose of as unused product in accordance with local, state, and federal regulations.[6] This may involve a licensed waste management authority.[2]

  • Contaminated Materials: Any materials contaminated with this compound, including empty containers and PPE, should be placed in a sealed, labeled container and disposed of as chemical waste.

  • Small Quantities (if permissible by local regulations): For very small quantities, some sources suggest dissolving the chemical in a large amount of water and flushing to waste, diluting with copious amounts of water.[7] However, always consult with your institution's environmental health and safety department before doing so. For quantities greater than 10g, this method is not recommended.[7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_area 1. Prepare Ventilated Work Area check_safety 2. Verify Eyewash/Shower Access prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe weigh_transfer 4. Weigh/Transfer Chemical don_ppe->weigh_transfer perform_exp 5. Conduct Experiment weigh_transfer->perform_exp clean_area 6. Clean Work Area perform_exp->clean_area dispose_waste 9. Dispose of Chemical Waste perform_exp->dispose_waste doff_ppe 7. Remove PPE Correctly clean_area->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands dispose_ppe 10. Dispose of Contaminated PPE doff_ppe->dispose_ppe

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.